3-Ethyl-2,3-dimethylhexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
52897-00-4 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-10(5,7-2)9(3)4/h9H,6-8H2,1-5H3 |
InChI Key |
PJIFKODHGMUPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethyl-2,3-dimethylhexane physical properties
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,3-dimethylhexane
Introduction
This compound is a saturated, acyclic branched alkane with the chemical formula C₁₀H₂₂.[1][2] As one of the 75 constitutional isomers of decane, its specific arrangement of methyl and ethyl groups around a hexane backbone imparts distinct physical and chemical properties that are of interest in various fields, including fuel science, materials research, and as a non-polar solvent.[3] This guide provides a detailed examination of its core physical properties, plausible synthetic routes, and expected spectroscopic signatures, tailored for researchers and professionals in the chemical sciences.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.
-
IUPAC Name: this compound[4]
The structure features a hexane main chain with a methyl group at position 2, and both a methyl and an ethyl group at position 3. This high degree of branching, including a quaternary carbon at the C3 position, is a critical determinant of its physical properties.
Core Physical Properties
The physical characteristics of this compound are dictated by its molecular structure. The van der Waals intermolecular forces, while individually weak, collectively influence its bulk properties. The significant branching reduces the effective surface area for these interactions compared to its linear isomer, n-decane, leading to a lower boiling point.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [1][4][5][7] |
| Molecular Weight | 142.28 g/mol | [1][4][5][7][9] |
| Boiling Point | 164.1 to 169 °C | [1][7][9] |
| Density | ~0.733 g/cm³ (estimated) | [9] |
| Refractive Index | ~1.412 (estimated) | [9] |
| Flash Point | 45.1 °C | [9] |
| Melting Point | Data not readily available | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether) | Inferred from alkane properties |
Note on Estimated Values: The density and refractive index values are reported for the closely related isomer 2,3-Dimethyl-3-ethylhexane and are expected to be very similar for this compound.[9] The boiling point shows some variation across different sources, which is common in chemical databases.[1][7][9] A value in the range of 164-169°C is the most reliable estimate.
Structural Elucidation and Spectroscopic Signature
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically distinct alkyl groups. Key features would include overlapping multiplets in the 0.8-1.5 ppm range, characteristic of alkane protons. The spectrum would show distinct signals for the two different methyl groups attached to chiral centers, the ethyl group's methyl and methylene protons, and the protons along the hexane backbone.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. A key indicator would be the signal for the quaternary carbon at the C3 position, which would appear as a singlet with a characteristic downfield shift compared to other aliphatic carbons. Distinct signals for each of the ten carbon atoms are expected due to the molecule's asymmetry.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). The presence of a gem-dimethyl group might be indicated by a characteristic split in the methyl bending band.
-
Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) at m/z = 142 would be observed. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage at the highly substituted C3 position, leading to the loss of ethyl (M-29) and larger alkyl fragments.
A Plausible Synthetic Approach: Grignard Reaction
The synthesis of a highly branched alkane like this compound can be achieved through several routes. A robust and illustrative method involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and reduction.
Experimental Protocol: Synthesis via 3-ethyl-2,3-dimethylhexan-2-ol
Causality: This two-step approach is chosen because the direct formation of such a sterically hindered C-C bond is challenging. Creating a tertiary alcohol intermediate via a Grignard reaction with a ketone is a highly reliable method for assembling complex carbon frameworks. Subsequent removal of the hydroxyl group yields the target alkane.
Step 1: Synthesis of 3-ethyl-2,3-dimethylhexan-2-ol
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.
-
Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of isopropylmagnesium bromide. Maintain a gentle reflux.
-
Ketone Addition: Once the Grignard reagent has formed, cool the flask to 0 °C. Add a solution of 3-ethyl-3-methylhexan-2-one in anhydrous diethyl ether dropwise with stirring. The ketone must be added slowly to control the exothermic reaction.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3-dimethylhexan-2-ol.
Step 2: Dehydration and Reduction to this compound
-
Dehydration: The crude alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid with heating) to produce a mixture of isomeric alkenes.
-
Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction step non-selectively saturates the double bond to yield the final alkane product.
-
Final Purification: The final product, this compound, is purified by fractional distillation to separate it from any remaining starting materials or byproducts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not commonly available, its hazards can be inferred from similar C10 alkanes and related compounds like 2,3-dimethylhexane.[10]
-
Physical Hazards: The compound is a flammable liquid and vapor, with a flash point of 45.1 °C.[9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11]
-
Health Hazards:
-
Handling Recommendations:
-
Handle in a well-ventilated area or a chemical fume hood.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][13]
-
Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Visualization of Structure-Property Relationships
The physical properties of an alkane are a direct consequence of its molecular structure. This relationship can be visualized as follows:
References
- 1. This compound [chemister.ru]
- 2. This compound - Wikidata [wikidata.org]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 6. CharChem. This compound [easychem.org]
- 7. This compound [stenutz.eu]
- 8. Page loading... [guidechem.com]
- 9. 2,3-Dimethyl-3-ethylhexane | CAS#:52897-00-4 | Chemsrc [chemsrc.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to 3-Ethyl-2,3-dimethylhexane: Structure and Bonding
This guide provides a comprehensive technical overview of the chemical structure and bonding of 3-Ethyl-2,3-dimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this branched alkane.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] It is a structural isomer of decane and belongs to the alkane family of organic compounds.[4] Alkanes are characterized by single carbon-carbon bonds, and in this compound, the arrangement of its ten carbon atoms in a branched structure gives rise to its specific physical and chemical properties.[4] The IUPAC name, this compound, precisely describes the location of the ethyl and methyl substituent groups along the longest carbon chain, which is a hexane backbone.[2][5]
Molecular Structure and Nomenclature
The systematic IUPAC nomenclature provides a clear and unambiguous way to identify the structure of this compound. The naming convention is based on identifying the longest continuous carbon chain and the positions of the substituent groups. In this case, the longest chain consists of six carbon atoms, hence the parent name "hexane".[6] An ethyl group (-CH2CH3) is attached to the third carbon atom, and two methyl groups (-CH3) are attached to the second and third carbon atoms of the hexane chain.[5][7]
| Property | Value | Source |
| Molecular Formula | C10H22 | [1][2][3] |
| Molecular Weight | 142.28 g/mol | [1][2][8] |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 52897-00-4 | [1][2] |
| Boiling Point | 166-169 °C | [3][8] |
A visual representation of the chemical structure is essential for understanding its bonding and stereochemistry.
Caption: 2D chemical structure of this compound.
Bonding and Hybridization
The bonding in this compound, like all alkanes, is characterized by single covalent bonds between carbon atoms and between carbon and hydrogen atoms. Each carbon atom in the molecule is sp3 hybridized, resulting in a tetrahedral geometry around each carbon.[4] This hybridization involves the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp3 hybrid orbitals. These orbitals then overlap with the sp3 orbitals of adjacent carbon atoms to form C-C sigma (σ) bonds and with the 1s orbitals of hydrogen atoms to form C-H sigma (σ) bonds.[4]
The typical bond length for a C-C single bond is approximately 1.54 Å, and for a C-H bond, it is about 1.09 Å. The bond angles around each sp3 hybridized carbon atom are approximately 109.5°.[4]
Caption: sp3 hybridization of a carbon atom in this compound.
Stereochemistry and Conformational Analysis
The carbon atom at position 3 in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a sec-butyl group. This means that this compound can exist as a pair of enantiomers (R and S isomers), which are non-superimposable mirror images of each other.[9]
The free rotation around the C-C single bonds allows the molecule to adopt various spatial arrangements known as conformations. The stability of these conformations is influenced by steric hindrance between the substituent groups. The most stable conformation is the one that minimizes these steric interactions. Newman projections are a useful tool for visualizing the different conformations by looking down a specific C-C bond.
For the C2-C3 bond, the staggered conformations are more stable than the eclipsed conformations due to lower torsional strain. Among the staggered conformations, the one where the largest groups (the ethyl group on C3 and the isopropyl group on C2) are anti-periplanar (180° apart) will be the most stable.
Caption: Newman projection of the most stable staggered conformation of this compound along the C2-C3 bond.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Williamson ether synthesis, which is a versatile method for preparing ethers. However, for the synthesis of an alkane like this, a Grignard reaction followed by hydrolysis would be a more appropriate method.
Protocol: Grignard Reaction for Alkane Synthesis
-
Preparation of the Grignard Reagent:
-
React 2-bromobutane with magnesium turnings in anhydrous diethyl ether to form sec-butylmagnesium bromide. The reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.
-
-
Reaction with a Ketone:
-
Add 3-pentanone to the solution of sec-butylmagnesium bromide. The nucleophilic sec-butyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the ketone.
-
-
Hydrolysis:
-
The resulting alkoxide is then hydrolyzed with a dilute acid (e.g., H2SO4 or NH4Cl solution) to yield the tertiary alcohol, 3-ethyl-3-hexanol.
-
-
Dehydration and Hydrogenation:
-
The tertiary alcohol is then dehydrated using a strong acid catalyst (e.g., concentrated H2SO4) to form a mixture of alkenes.
-
The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.
-
Structural Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both 1H NMR and 13C NMR would be essential for the structural confirmation of this compound.
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3). Tetramethylsilane (TMS) is typically added as an internal standard.
-
-
1H NMR Spectroscopy:
-
The 1H NMR spectrum will show distinct signals for each type of non-equivalent proton in the molecule. The chemical shift (δ) will indicate the electronic environment of the protons. The integration of the signals will give the ratio of the number of protons of each type. The splitting pattern (multiplicity) will provide information about the number of neighboring protons.
-
-
13C NMR Spectroscopy:
-
The 13C NMR spectrum will show a single peak for each non-equivalent carbon atom. The chemical shift will depend on the hybridization and the electronic environment of the carbon atom.
-
Conclusion
This compound is a branched alkane with a specific three-dimensional structure and bonding arrangement that dictates its chemical and physical behavior. A thorough understanding of its IUPAC nomenclature, sp3 hybridization, tetrahedral geometry, and conformational possibilities is crucial for its application in various fields of chemical research and development. The experimental protocols outlined provide a framework for its synthesis and structural verification, underscoring the synergy between theoretical knowledge and practical application in organic chemistry.
References
- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemister.ru]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound [stenutz.eu]
- 9. Solved The following structures depicted | Chegg.com [chegg.com]
An In-depth Technical Guide to 3-Ethyl-2,3-dimethylhexane (CAS: 52897-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 3-Ethyl-2,3-dimethylhexane, a saturated acyclic hydrocarbon. While not extensively documented in the context of drug development, its significance lies in its structural properties as a branched alkane, which are relevant to fundamental organic chemistry, fuel science, and analytical chemistry. This document consolidates available data on its physicochemical properties, structural features, and analytical characterization. Due to the limited specific research on this compound, this guide also incorporates general principles of alkane chemistry to provide a broader context for its potential behavior and analysis.
Introduction
This compound is a C10 hydrocarbon, one of the many isomers of decane.[1] Its chemical formula is C₁₀H₂₂.[2] As a branched-chain alkane, its physical and chemical properties are influenced by its molecular structure, which features a hexane backbone with ethyl and methyl substituents. This guide aims to provide a detailed technical resource on this compound, acknowledging the current limitations in available research and focusing on its fundamental characteristics.
Molecular Structure and Isomerism
The structure of this compound consists of a six-carbon main chain (hexane) with two methyl groups and one ethyl group attached at the second and third positions.[2] The IUPAC name clearly defines the connectivity of the atoms.
Key Structural Features:
-
Parent Chain: Hexane
-
Substituents:
-
One ethyl group at position 3
-
Two methyl groups at positions 2 and 3
-
-
Chirality: The carbon atom at position 3 is a chiral center, meaning this compound can exist as two enantiomers (R and S). However, commercially available sources typically provide it as a racemic mixture.
The presence of branching in alkanes significantly impacts their physical properties, such as boiling point and melting point, when compared to their linear isomers.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 52897-00-4 | [2] |
| Molecular Formula | C₁₀H₂₂ | [2] |
| Molecular Weight | 142.28 g/mol | [2] |
| Boiling Point | 164.1 °C at 760 mmHg | |
| Flash Point | 45.1 °C | |
| Density | 0.733 g/cm³ |
Synthesis and Reactivity
General Synthetic Approaches for Branched Alkanes
One common strategy involves the use of Grignard reagents reacting with a suitable ketone, followed by dehydration and hydrogenation.
Conceptual Synthesis Workflow:
References
Spectroscopic Profile of 3-Ethyl-2,3-dimethylhexane: A Technical Guide
Introduction
3-Ethyl-2,3-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1] As a branched-chain alkane, its structural elucidation and characterization are paramount for various applications in chemical research and development, including its potential use as a reference compound in fuel and lubricant analysis. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, focusing on Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation for alkanes to provide a robust, predicted spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this molecule.
Molecular Structure and Isomerism
This compound belongs to the large family of decane isomers. Its structure features a hexane backbone with two methyl groups at positions 2 and 3, and an ethyl group at position 3. This specific arrangement of substituents gives rise to a chiral center at the C3 position, meaning the molecule can exist as two enantiomers.
References
An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,3-dimethylhexane
Abstract: This technical guide provides a comprehensive analysis of the stereoisomerism of 3-Ethyl-2,3-dimethylhexane, a saturated acyclic alkane. Despite its simple hydrocarbon structure, this molecule presents a valuable case study in chirality due to its single, sterically hindered stereocenter. We will systematically elucidate the molecular structure, identify the sole chiral center at the C3 position, and apply the Cahn-Ingold-Prelog (CIP) rules to assign absolute configurations to the resulting enantiomeric pair: (R)- and (S)-3-Ethyl-2,3-dimethylhexane. This guide further details the theoretical underpinnings and practical experimental protocols for the separation and characterization of these non-functionalized enantiomers, with a focus on enantioselective gas chromatography and polarimetry. The challenges inherent in analyzing chiral alkanes and the significance of such analyses in fields like asymmetric catalysis and geochemistry are also discussed.
Introduction to Stereoisomerism in Alkanes
Stereoisomerism is a critical concept in chemistry where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The most common form of stereoisomerism in simple organic molecules arises from the presence of a chiral center—typically a carbon atom bonded to four different substituents. Such molecules are termed "chiral" and can exist as a pair of non-superimposable mirror images called enantiomers.[1][2]
While often discussed in the context of complex pharmaceuticals or natural products, chirality is also a feature of simple alkanes, which are acyclic saturated hydrocarbons.[3] Branched alkanes, in particular, can possess one or more stereocenters.[3] However, the study of stereoisomerism in these non-functionalized hydrocarbons presents unique challenges. Their low polarity and the subtle structural differences between enantiomers result in nearly identical physical properties, such as boiling point, density, and solubility in achiral solvents.[2][4] Furthermore, their lack of functional groups precludes common analytical strategies like derivatization.
Despite these challenges, the resolution and characterization of chiral alkanes are of significant interest. They serve as fundamental models for understanding stereochemical principles and as substrates for testing the efficacy of novel asymmetric catalysts. Moreover, the enantiomeric composition of certain chiral hydrocarbons can act as crucial biomarkers in geochemical studies, helping to elucidate the biological origins of petroleum deposits.[5] This guide focuses on this compound as a model system to explore these concepts and the advanced analytical techniques required for their investigation.
Structural Analysis of this compound
IUPAC Nomenclature and Structure Elucidation
The systematic IUPAC name "this compound" precisely defines the molecule's connectivity.[6][7] The breakdown is as follows:
-
Hexane: The parent chain consists of six carbon atoms.
-
2,3-dimethyl: Two methyl (-CH₃) groups are attached to the hexane chain, one at position C2 and one at position C3.
-
3-Ethyl: An ethyl (-CH₂CH₃) group is attached to the hexane chain at position C3.
Following these rules yields the unambiguous structure shown below.
Identification of the Chiral Center
A chiral center is an atom bonded to four distinct substituent groups. A thorough examination of the carbon backbone of this compound reveals a single such center.
-
Analysis of C2: The carbon at position 2 is bonded to a hydrogen atom, a methyl group (C1), an isopropyl group (-CH(CH₃)₂), and the rest of the chain at C3. However, upon closer inspection, the C2 carbon is attached to a hydrogen, the C1-methyl group, the substituent methyl group, and the C3 group. The two methyl groups attached to the C2-carbon's immediate vicinity make it achiral. A similar analysis of all other carbon atoms (C1, C4, C5, C6, and those in the substituents) confirms they are also achiral.
-
Analysis of C3: The carbon at position 3 is bonded to four different alkyl groups:
-
A Methyl group (-CH₃)
-
An Ethyl group (-CH₂CH₃)
-
An Isopropyl group (the -CH(CH₃)₂ fragment from C2)
-
A Propyl group (the -CH₂CH₂CH₃ fragment from C4-C6)
-
Since all four of these groups are structurally different, the C3 atom is a stereocenter . The presence of this single chiral center means that this compound exists as a pair of enantiomers.
References
- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. CharChem. This compound [easychem.org]
- 7. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Ethyl-2,3-dimethylhexane
Introduction
3-Ethyl-2,3-dimethylhexane is a saturated, branched-chain aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2] As an isomer of decane, it is a constituent of complex hydrocarbon mixtures such as gasoline and other petroleum-derived fuels. Its entry into the environment can occur through industrial emissions, accidental spills, and incomplete combustion processes. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact and developing effective remediation strategies.
This technical guide provides a comprehensive analysis of the environmental fate and degradation of this compound. We will delve into its physicochemical properties, abiotic and biotic degradation pathways, environmental transport mechanisms, and ecotoxicological profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing its behavior in various environmental matrices, grounded in internationally recognized standards.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental partitioning and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, specific experimental data are limited. Therefore, established Quantitative Structure-Property Relationship (QSPR) models, such as the US EPA's EPI Suite™, are employed to provide reliable estimates for key parameters.[3][4][5] These properties dictate the compound's tendency to volatilize into the atmosphere, dissolve in water, or sorb to soil and sediment.
| Property | Value (Experimental) | Value (Estimated) | Method/Source | Significance for Environmental Fate |
| Molecular Formula | C₁₀H₂₂ | - | - | Basic chemical identity. |
| Molecular Weight | 142.28 g/mol | - | NIST[1] | Influences diffusion and volatility. |
| CAS Number | 52897-00-4 | - | NIST[1] | Unique chemical identifier. |
| Boiling Point | 166 °C | - | CharChem[2] | Indicates relatively low volatility compared to shorter-chain alkanes. |
| Vapor Pressure | - | 1.89 mmHg (2.52 hPa) at 25°C | EPI Suite™ (MPBPWIN)[4] | High potential for volatilization from surfaces. |
| Water Solubility | - | 0.176 mg/L at 25°C | EPI Suite™ (WSKOWWIN)[4] | Very low solubility limits aquatic concentration but drives partitioning to other phases. |
| log Kow (Octanol-Water Partition Coefficient) | - | 5.37 | EPI Suite™ (KOWWIN)[4] | Highly hydrophobic; strong tendency to partition from water into organic matter and lipids (bioaccumulation potential). |
| Henry's Law Constant | - | 2.51 atm·m³/mol at 25°C | EPI Suite™ (HENRYWIN)[4] | High value indicates a strong tendency to partition from water to air; volatilization is a major fate process.[6] |
| log Koc (Soil Adsorption Coefficient) | - | 4.14 | EPI Suite™ (KOCWIN)[4] | Strong adsorption to soil organic carbon; expected to be immobile in soil.[7] |
Note: Estimated values are derived from EPI Suite™ BETA version 1.0 and should be used as screening-level data in the absence of experimental values.[8]
Overview of Environmental Fate
Based on its physicochemical profile, this compound released into the environment will predominantly partition to the atmosphere via volatilization and to soil/sediment via sorption. Its low water solubility and high log Kow suggest that concentrations in the aqueous phase will be minimal. Degradation will occur through distinct biotic and abiotic pathways, with biodegradation being the principal mechanism of ultimate removal.
Abiotic Degradation
Abiotic processes contribute to the transformation of chemicals without biological activity. For saturated alkanes, the key abiotic pathways are atmospheric photolysis and hydrolysis.
-
Atmospheric Photolysis: Alkanes do not absorb sunlight at wavelengths found in the troposphere (>290 nm) and thus do not undergo direct photolysis. However, their primary atmospheric degradation pathway is through reaction with hydroxyl radicals (•OH). The estimated atmospheric half-life for this compound, based on this reaction, is approximately 1.5 days, indicating it is relatively non-persistent in the atmosphere.[4]
-
Hydrolysis: Saturated alkanes lack hydrolyzable functional groups. The carbon-carbon and carbon-hydrogen bonds are strong and non-polar, making them resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound.[4]
Biotic Degradation: The Ultimate Sink
Biodegradation is the most significant process for the ultimate removal of this compound from the environment. The rate and extent of biodegradation are highly dependent on the molecular structure and environmental conditions. The presence of a quaternary carbon and extensive branching in this compound makes it more resistant to microbial attack compared to its linear isomer, n-decane.
Aerobic Biodegradation
Under aerobic conditions, the initial step in alkane degradation is the activation of a C-H bond by oxygenase enzymes, which introduce an oxygen atom into the molecule.
Mechanism: The most common pathway is initiated by a terminal or sub-terminal hydroxylation reaction catalyzed by alkane hydroxylases (e.g., AlkB) or cytochrome P450 monooxygenases.[9] The resulting alcohol is sequentially oxidized to an aldehyde and then a carboxylic acid by alcohol and aldehyde dehydrogenases. This fatty acid can then be metabolized via β-oxidation, yielding acetyl-CoA, which enters the central metabolic pathways of the microorganism.
Anaerobic Biodegradation
In the absence of oxygen, different enzymatic strategies are employed. Anaerobic degradation of alkanes is a slower process but is significant in anoxic environments like deep sediments and contaminated aquifers.
Mechanism: The most well-documented anaerobic activation mechanism for alkanes is the addition of the hydrocarbon to a fumarate molecule.[10][11] This reaction is catalyzed by a glycyl-radical enzyme, (1-methylalkyl)succinate synthase (Mas), also known as alkylsuccinate synthase (Ass). This forms a substituted succinate derivative, which can then be further metabolized, often via a pathway analogous to β-oxidation. This pathway has been confirmed for a variety of linear and branched alkanes.
Environmental Transport and Distribution
Volatilization
With a high estimated Henry's Law constant (2.51 atm·m³/mol), volatilization is a dominant transport process for this compound from surface water and moist soil.[4][6] The rate of volatilization is influenced by factors such as water body depth, flow rate, and wind speed. Models like WVOLWIN™ within EPI Suite™ estimate a volatilization half-life from a model river of just a few hours, confirming this as a rapid escape pathway from the aquatic compartment.[8]
Sorption and Mobility
The high estimated log Kow (5.37) and log Koc (4.14) indicate that this compound will strongly adsorb to organic matter in soil and sediment.[4][7] According to established mobility classification schemes, a Koc value in this range suggests the compound will be "immobile" to "slightly mobile." This strong sorption reduces its bioavailability for microbial degradation and limits its potential to leach into groundwater.
Ecotoxicological Profile
Standardized Methodologies for Assessment
To ensure data quality and comparability, environmental fate studies should be conducted following internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[3]
Protocol: Ready Biodegradability (Based on OECD 301 F)
This protocol determines if the test substance is readily biodegradable under aerobic conditions.
Methodology:
-
Preparation: Prepare a mineral salt medium. The test substance is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Inoculum: Inoculate the medium with a small quantity of activated sludge, sewage effluent, or a mixed microbial culture from a relevant environmental sample.
-
Incubation: The test is run in sealed vessels with a headspace of air. Incubation occurs in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: Biodegradation is determined by measuring the oxygen consumed using a respirometer.
-
Controls: Run parallel controls including a blank (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).
-
Pass Criteria: The substance is considered readily biodegradable if the percentage of oxygen consumption reaches >60% of the theoretical maximum within the 28-day window and a 10-day window.
References
- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. CharChem. This compound [easychem.org]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. epa.gov [epa.gov]
- 6. Henry's law - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. EPI Suite™ [episuite.dev]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. 3-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acp.copernicus.org [acp.copernicus.org]
Introduction: The Significance of Thermochemical Data for Branched Alkanes
An In-Depth Technical Guide to the Thermochemical Properties of 3-Ethyl-2,3-dimethylhexane
In the landscape of chemical research, from optimizing combustion processes for advanced fuels to designing stable pharmaceutical compounds, a deep understanding of molecular thermochemistry is indispensable. Branched alkanes, such as this compound (C₁₀H₂₂), represent a class of molecules whose structural complexity directly influences their thermodynamic stability, reactivity, and physical properties. This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical data—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—for this compound.
This document is structured to provide not only the "what" but the "why," delving into the causality behind experimental choices and computational strategies. It is intended for researchers, scientists, and drug development professionals who require a robust framework for obtaining and interpreting thermochemical data for complex organic molecules where such information may not be readily available in public databases. While definitive, experimentally-derived values for this compound are primarily housed in specialized, subscription-based databases like the NIST/TRC Web Thermo Tables, this guide will equip the reader with the foundational knowledge of the techniques used to generate and validate this critical information.[1][2]
Molecular Identity:
-
Compound Name: this compound
-
CAS Number: 52897-00-4[1]
-
Molecular Formula: C₁₀H₂₂[1]
-
Molecular Weight: 142.2817 g/mol [1]
-
Structure: A highly branched decane isomer.
Part 1: Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is precise and accurate experimentation. The following sections detail the primary techniques employed to measure the thermodynamic properties of liquid organic compounds like this compound.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For hydrocarbons, this value is almost always determined indirectly by first measuring the enthalpy of combustion (ΔcH°). Branched-chain alkanes typically have lower (less negative) standard enthalpies of combustion than their straight-chain counterparts, indicating greater thermodynamic stability.[3]
Causality of Experimental Design: Static-bomb combustion calorimetry is the preferred method for non-volatile liquids like this compound.[4] The "bomb" is a robust, constant-volume vessel that can withstand high pressures. The experiment is conducted in a pure, high-pressure oxygen environment to ensure complete and rapid combustion into CO₂ and H₂O, which is a fundamental prerequisite for accurate measurements.[5] The entire system is submerged in a precisely measured quantity of water, and the heat released by the combustion reaction is calculated by observing the temperature change of this surrounding water bath.
Experimental Protocol: Static-Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass (typically 0.5–1.0 g) of high-purity this compound is weighed into a crucible (e.g., platinum). For a liquid, this may involve encapsulation in a gelatin capsule of known combustion energy.
-
Calorimeter Setup: The crucible is placed inside the combustion bomb. A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample, with its ends connected to electrodes in the bomb's head. A small, known amount of distilled water is added to the bomb to ensure the final water product is in the liquid state.
-
Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry Run: The bomb is submerged in a calorimeter can containing a precisely known mass of water. The entire apparatus is placed in an isoperibol jacket (a constant-temperature outer jacket) to minimize heat exchange with the surroundings. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for several minutes to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the can is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.
-
Calculation of ΔcH°: The total heat evolved (q_total) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).
-
Corrections: The calculated heat is corrected for the heat of combustion of the fuse wire and any auxiliary materials (like capsules), and for the formation of nitric acid from trace nitrogen.
-
Conversion to ΔfH°: The standard enthalpy of formation is then calculated from the experimental ΔcH° using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining ΔfH° via combustion calorimetry.
Heat Capacity (Cp) and Standard Molar Entropy (S°) via Calorimetry
Heat capacity measures the amount of heat required to raise the temperature of a substance by one degree. Standard molar entropy is a measure of the molecular disorder at a standard state. These are determined through low-temperature adiabatic heat-capacity calorimetry or, more commonly today, with Differential Scanning Calorimetry (DSC).[6][7]
Causality of Experimental Design: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] By programming a linear temperature ramp, the instrument can directly measure the heat absorbed by the sample, which is proportional to its heat capacity. This method is advantageous due to its high sensitivity, small sample requirement, and wide temperature range.[9]
Experimental Protocol: Differential Scanning Calorimetry (for Cp)
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). A baseline measurement is performed with two empty, matched sample pans.
-
Sapphire Reference: A run is performed with a sapphire standard, as its heat capacity is well-established over a wide temperature range. This provides a reference for calculating the Cp of the unknown sample.
-
Sample Preparation: A small, precisely weighed amount of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.
-
DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature is programmed to ramp at a controlled rate (e.g., 10 °C/min) over the desired range. The analysis is conducted under an inert nitrogen atmosphere.
-
Data Processing: The heat flow (in W/g) versus temperature is recorded. The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, accounting for the respective masses.
-
Entropy Calculation: The standard molar entropy (S°) at 298.15 K is determined by integrating the Cp/T data from near 0 K up to 298.15 K, adding the entropies of any phase transitions (e.g., fusion) that occur within that range. This typically requires specialized low-temperature calorimetry.
Part 2: Computational Prediction of Thermochemical Properties
When experimental data is scarce or difficult to obtain, computational chemistry provides a reliable alternative for predicting thermochemical properties.[10] For branched alkanes, where numerous isomers exist, computational methods are invaluable for systematically studying structure-property relationships.[11]
Causality of Computational Strategy: The goal of computational thermochemistry is to solve the electronic Schrödinger equation to a sufficient level of accuracy. High-level ab initio methods, such as the Gaussian-n (G3, G4) composite theories, are designed to approximate an exact solution by combining calculations at different levels of theory and with different basis sets.[10] This composite approach systematically corrects for errors inherent in more basic calculations, allowing for the prediction of enthalpies of formation with "chemical accuracy" (typically within ±1 kcal/mol).
Computational Workflow: High-Accuracy Thermochemistry
-
Conformational Search: For a flexible molecule like this compound, a thorough search for the lowest energy conformer(s) is performed using a computationally inexpensive method (e.g., molecular mechanics or a low-level DFT).
-
Geometry Optimization: The lowest-energy conformer is then subjected to a precise geometry optimization using a higher-level method (e.g., B3LYP/6-31G(d)). This step finds the exact minimum on the potential energy surface.
-
Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated using the same level of theory. This calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A series of high-level, computationally expensive single-point energy calculations are performed on the optimized geometry (e.g., using methods like CCSD(T) and larger basis sets).
-
Composite Energy Calculation: The results from the preceding steps are combined using the specific formula of the chosen composite method (e.g., G3 or G4 theory). This includes the ZPVE, higher-level energy corrections, and empirical corrections to yield a final, highly accurate electronic energy.
-
Enthalpy of Formation Calculation: The computed total atomization energy is used, along with the known experimental enthalpies of formation of the constituent atoms (C and H), to calculate the ΔfH° at 0 K. This is then corrected to 298.15 K using the calculated thermal corrections.
-
Entropy and Heat Capacity Calculation: The vibrational frequencies obtained in step 3 are used in statistical mechanics formulas, treating the molecule as a rigid rotor-harmonic oscillator, to calculate the standard molar entropy (S°) and heat capacity (Cp).[12] Software like GoodVibes can automate this process and apply corrections for low-frequency vibrations.[13]
Computational Workflow: Predicting Thermochemical Data
Caption: Workflow for computational prediction of thermochemical data.
Part 3: Data Summary and Discussion
The following table summarizes the key thermochemical properties for this compound. As noted, precise experimental values are typically found in specialized databases. The discussion focuses on expected trends based on molecular structure.
| Thermochemical Property | Symbol | Units | Value / Source |
| Standard Enthalpy of Formation (gas) | ΔfH° | kJ/mol | Data typically sourced from specialized databases such as the NIST/TRC Web Thermo Tables.[1][2] |
| Standard Molar Entropy (gas) | S° | J/(mol·K) | Data typically sourced from specialized databases such as the NIST/TRC Web Thermo Tables.[1][2] |
| Heat Capacity at Constant Pressure (gas) | Cp | J/(mol·K) | Data typically sourced from specialized databases such as the NIST/TRC Web Thermo Tables.[1][2] |
Discussion of Structural Effects:
Compared to its linear isomer, n-decane, this compound is expected to have a more negative (i.e., more favorable) standard enthalpy of formation. This increased stability is a well-documented phenomenon in branched alkanes.[3] The reasons are complex and involve a combination of factors including stabilizing electronic effects and differences in steric strain.[14] This thermodynamic preference for branching is a critical principle in industrial processes like catalytic hydroisomerization, which aims to increase the octane rating of gasoline by converting linear alkanes into their more stable, branched isomers.[15]
Conclusion
This guide has outlined the rigorous experimental and computational methodologies required to determine the thermochemical properties of this compound. While direct experimental values are often behind paywalls, a thorough understanding of combustion calorimetry, differential scanning calorimetry, and high-accuracy computational chemistry provides the necessary framework for researchers to obtain, validate, or predict this essential data. The interplay between precise experimentation and robust computational modeling represents the modern standard for establishing a comprehensive thermochemical profile for complex molecules, enabling advancements in chemical engineering, materials science, and drug development.
References
- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
3-Ethyl-2,3-dimethylhexane: A Technical Guide to Potential Research Applications
Abstract
3-Ethyl-2,3-dimethylhexane is a saturated, branched-chain alkane with the molecular formula C10H22. As one of the numerous isomers of decane, its unique structural characteristics suggest a range of potential applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of the fundamental properties of this compound, explores potential synthesis and reaction pathways, and elucidates its prospective research applications in fuel science, materials science, and as a potential, though currently unproven, biomarker. The guide also details analytical techniques for its identification and quantification and discusses safety and toxicological considerations based on current knowledge of similar branched alkanes. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other fields, aiming to stimulate further investigation into this specific hydrocarbon.
Introduction: Unveiling a Candidate for Specialized Applications
In the vast landscape of organic chemistry, the study of hydrocarbon isomers is paramount to understanding structure-property relationships. This compound, a member of the C10H22 alkane family, represents a molecule with untapped potential. While extensive research exists for linear n-decane and other common isomers, this compound remains a relatively unexplored entity. Its branched structure, however, imparts distinct physical and chemical properties that could be advantageous in specialized applications. This guide aims to bridge the knowledge gap by providing a detailed technical overview and outlining promising avenues for future research.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of this compound are fundamental to understanding its potential uses. These properties are primarily dictated by its molecular structure—a hexane backbone with ethyl and methyl substitutions.
| Property | Value | Source |
| Molecular Formula | C10H22 | --INVALID-LINK-- |
| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |
| CAS Number | 52897-00-4 | --INVALID-LINK-- |
| Boiling Point | 166 °C | --INVALID-LINK-- |
| Physical State | Liquid (at standard conditions) | Inferred from boiling point |
The branching in this compound's structure lowers its boiling point compared to its linear isomer, n-decane. This is a critical consideration for applications in fuel blending and as a potential solvent.
Synthesis and Reactivity: Pathways to and from this compound
While specific, optimized synthesis routes for this compound are not extensively documented in the literature, its production can be conceptualized through established organic chemistry principles.
Potential Synthesis Pathways
A plausible synthetic approach involves the use of Grignard reagents, a powerful tool for forming carbon-carbon bonds.
Caption: Hypothetical Grignard synthesis of this compound.
Experimental Protocol: Hypothetical Grignard Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react isopropyl bromide with magnesium turnings in anhydrous diethyl ether to form isopropylmagnesium bromide.
-
Reaction with Alkyl Halide: Slowly add 3-bromo-3-methylpentane to the ethereal solution of the Grignard reagent at a controlled temperature (e.g., 0 °C).
-
Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the organic layer with a suitable solvent, dry it over anhydrous sodium sulfate, and purify the product by fractional distillation.
Characteristic Reactions
As a saturated alkane, this compound exhibits the characteristic low reactivity of this class of compounds. However, under specific conditions, it can undergo several important reactions.
-
Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is the basis for its potential as a fuel component.
-
Halogenation: Under UV light, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism to form haloalkanes. The position of halogenation will be influenced by the stability of the resulting radical intermediates.
-
Catalytic Cracking and Isomerization: At high temperatures and in the presence of a catalyst (e.g., zeolites), the carbon-carbon bonds can break, leading to smaller, more valuable hydrocarbons. Isomerization to other C10 alkanes is also a key reaction in petroleum refining to improve octane ratings.
Potential Research Applications
The unique structure of this compound suggests several areas where it could be a valuable research subject or component.
Fuel Science and as a High-Performance Additive
The highly branched structure of this compound is indicative of a high octane number, making it a desirable component in gasoline. Research into its specific combustion properties could reveal its potential as a high-performance fuel additive to prevent engine knocking.
Experimental Workflow: Octane Number Determination
Caption: Workflow for determining the octane number of this compound.
Materials Science: A Building Block for Novel Polymers
While alkanes are generally inert, functionalization through halogenation can transform them into versatile monomers for polymerization. The specific branching of this compound could lead to polymers with unique thermal and mechanical properties.
A Potential, Unexplored Biomarker
Volatile organic compounds (VOCs) in exhaled breath are increasingly being investigated as non-invasive biomarkers for various diseases. While not yet identified as such, it is plausible that specific isomers of alkanes, such as this compound, could be products of metabolic processes that are altered in certain pathological states. Research in this area would involve the analysis of breath samples from healthy and diseased individuals.
Analytical Methodologies
The accurate identification and quantification of this compound are crucial for any research application. Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). The temperature program should be optimized to separate the C10 isomers.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically electron ionization) and detection. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound.
-
Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve should be generated using certified reference standards of this compound.
Toxicology and Safety
As with any hydrocarbon, appropriate safety precautions should be taken when handling this compound. It is expected to be flammable and an irritant. Detailed toxicological studies on this specific isomer are lacking. However, based on data for other C10 alkanes, it is likely to have low acute toxicity. Inhalation of high concentrations of its vapor may cause central nervous system depression. The metabolism of branched-chain alkanes is a complex area of research, and the specific metabolic fate of this compound is not yet fully understood.
Future Directions and Conclusion
This compound presents a compelling case for further scientific inquiry. While current direct research on this molecule is limited, its structural properties suggest significant potential in several key areas. Future research should focus on:
-
Developing efficient and selective synthesis methods.
-
Conducting detailed studies of its combustion properties and its efficacy as a fuel additive.
-
Exploring its potential as a monomer for novel polymers.
-
Investigating its presence in biological systems and its potential as a biomarker.
-
Performing comprehensive toxicological and metabolic studies.
This technical guide provides a foundational framework to inspire and guide these future research endeavors. The exploration of less-common isomers like this compound is crucial for advancing our understanding of structure-function relationships and for the development of new technologies.
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Isomers of C10H22 (Decane) for Researchers and Drug Development Professionals
Abstract
The molecular formula C10H22, representing decane, encompasses a vast structural diversity with 75 constitutional isomers.[1][2][3][4][5][6] This guide provides a comprehensive exploration of these isomers, moving beyond simple enumeration to delve into the critical interplay between molecular architecture and physicochemical properties. For researchers in the chemical sciences and drug development, a nuanced understanding of isomerism is paramount, as subtle changes in structure can profoundly impact a compound's boiling point, viscosity, spectroscopic signature, and biological interactions. This document details the classification of decane isomers, analyzes their structure-property relationships, presents robust analytical protocols for their separation and identification, and discusses their relevance in applied scientific contexts.
The Landscape of Decane Isomerism
Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms.[3] For alkanes like decane (C10H22), this variation is primarily manifested as constitutional (or structural) isomerism, where the connectivity of the carbon skeleton differs.[6][7] The 75 isomers of decane range from the simple linear chain of n-decane to highly branched, compact structures.[1][2][8]
This structural diversity is not merely a chemical curiosity; it is the foundation for the varying properties and applications of these hydrocarbons. In industries such as petrochemicals, the branching of an alkane directly influences its octane rating and suitability as a fuel.[2] In pharmaceutical sciences, the shape and lipophilicity of a molecule, dictated by its isomeric form, are critical determinants of its behavior as a solvent, excipient, or its potential metabolic fate.[8][9]
The isomers of C10H22 can be systematically classified based on the length of their principal carbon chain:
-
Decane: The single straight-chain isomer (n-decane).
-
Methylnonanes: Isomers with a nine-carbon main chain and one methyl substituent.
-
Ethyloctanes & Dimethyloctanes: Isomers with an eight-carbon main chain and various substituent patterns.
-
Propyl-, Isopropyl-, Ethyl-methyl-, and Trimethylheptanes: A large group with a seven-carbon main chain.
-
Highly Branched Hexanes and Pentanes: The most compact structures with shorter main chains and numerous substituents.
Furthermore, several of these branched structures possess chiral centers, leading to stereoisomerism (enantiomers), which adds another layer of complexity.[2]
Caption: Conceptual hierarchy of C10H22 isomers.
The Influence of Structure on Physicochemical Properties
The physical properties of alkane isomers are dictated by the nature and magnitude of their intermolecular forces, which, for nonpolar molecules, are exclusively London dispersion forces. The strength of these forces is contingent on the molecule's surface area and polarizability.
Causality Behind Property Trends:
-
Boiling Point: Linear alkanes, like n-decane, can align closely, maximizing surface area contact and resulting in stronger dispersion forces that require more energy to overcome. As branching increases, the molecule becomes more spherical and compact. This reduces the available surface area for intermolecular interaction, weakening the dispersion forces and consequently lowering the boiling point.[2][10]
-
Melting Point: The trend for melting points is generally similar to boiling points, but it is also heavily influenced by the efficiency with which a molecule can pack into a crystal lattice. Highly symmetrical, compact molecules can sometimes exhibit unusually high melting points due to their ability to form a well-ordered, stable crystal structure.
-
Density and Viscosity: Density tends to increase with the compactness of the isomer. Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces.[11][12] n-Decane, with its stronger intermolecular attractions, is more viscous than its highly branched, lower-boiling isomers at a given temperature.[13][14]
Table 1: Comparative Properties of Selected C10H22 Isomers
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | Decane | 174.1[3][15] | -29.7[3][15] | 0.730[16] |
| 2-Methylnonane | 2-Methylnonane | 167.8 | -74.7 | 0.728 |
| 4-Methylnonane | 4-Methylnonane | 166.5 | -88.8 | 0.733 |
| 3-Ethyloctane | 3-Ethyloctane | 166.4 | -95.2 | 0.741 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 157.0 | -61.2 | 0.731 |
| 2,2,5,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane | 137.6 | 10.1 | 0.726 |
| 2,2,3,4,4-Pentamethylpentane | 2,2,3,4,4-Pentamethylpentane | 140.5 | - | 0.765 |
Note: Data for branched isomers is compiled from various chemical databases. Exact values may vary slightly between sources.
Analytical Methodologies for Isomer Separation and Identification
Distinguishing between the 75 isomers of C10H22 is a significant analytical challenge that requires high-resolution separation techniques coupled with robust identification methods.
Separation Techniques
Fractional Distillation
This is a foundational technique used on an industrial scale to separate crude oil into fractions based on boiling point ranges.[17][18] While it cannot resolve individual isomers, it effectively separates groups of isomers with similar carbon numbers.[19][20] In the laboratory, a fractional distillation column with a high number of theoretical plates can achieve a coarse separation of isomers with significantly different boiling points.
Gas Chromatography (GC)
Gas chromatography is the premier analytical method for separating volatile compounds like the decane isomers.[15][21] The separation occurs as the mixture is vaporized and travels through a long capillary column.
-
Principle of Separation: Isomers are separated based on two factors: their volatility (boiling point) and their differential interactions with the column's stationary phase. On a standard nonpolar stationary phase (e.g., polydimethylsiloxane), elution order is primarily determined by boiling point. The more volatile, highly branched isomers have shorter retention times, while the linear n-decane elutes last.[22]
Identification Techniques
Mass Spectrometry (MS)
When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for isomer identification.
-
Principle of Identification: While all C10H22 isomers have the identical molecular mass (142.28 g/mol ) and thus the same molecular ion peak (m/z 142), their fragmentation patterns upon electron ionization are distinct.[15] The branching pattern dictates the stability of the carbocation fragments that are formed. For instance, structures that can readily form stable tertiary carbocations will show characteristic fragment ions, providing a structural fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural elucidation.
-
¹³C NMR: The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, offering immediate insight into the molecule's symmetry. For example, the highly symmetrical 2,2,5,5-tetramethylhexane will show far fewer signals than the asymmetric 3-methylnonane.
-
¹H NMR: The chemical shift, integration, and splitting pattern (multiplicity) of signals in the ¹H NMR spectrum provide a detailed map of the proton environments within the molecule, allowing for unambiguous structure confirmation.[15][21][23][24]
Experimental Protocols
Protocol 1: Separation of a Hydrocarbon Mixture by Fractional Distillation
This protocol describes a laboratory-scale separation of a mixture containing C10H22 isomers and other hydrocarbons.
Objective: To separate a hydrocarbon mixture into fractions based on boiling point.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all joints are properly sealed.
-
Sample Charging: Charge the round-bottom flask with the hydrocarbon mixture to no more than two-thirds of its volume. Add boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently. Monitor the temperature at the distillation head.
-
Equilibration: Allow the vapor to rise slowly through the column, establishing a temperature gradient. The system is at equilibrium when vapor is condensing and returning to the flask (refluxing) consistently.
-
Fraction Collection: When the temperature at the distillation head stabilizes, begin collecting the distillate. This first fraction will be enriched in the most volatile components (lowest boiling points).
-
Monitoring and Cut-off: Record the temperature range for each fraction collected. A sharp increase in temperature indicates that a higher-boiling component is beginning to distill. Change the receiving flask to collect the next fraction.
-
Analysis: Analyze each collected fraction using Gas Chromatography (Section 4.2) to determine its composition.
Caption: Workflow for a fractional distillation experiment.
Protocol 2: GC-MS Analysis of C10H22 Isomers
Objective: To separate and identify the components of a C10H22 isomer mixture.
Trustworthiness: This protocol is self-validating through the use of internal standards and library matching, ensuring high confidence in peak identification and quantification.
Methodology:
-
Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane) to a concentration of approximately 100 ppm. If quantitative analysis is required, add a known concentration of an internal standard (e.g., n-undecane).
-
Instrument Configuration (GC):
-
Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 5°C/min to 200°C. Hold for 5 minutes. This temperature program ensures separation of both volatile and less volatile isomers.
-
-
Instrument Configuration (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Begin data acquisition.
-
Data Analysis:
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification. Confirm identity by comparing retention times with those of authentic standards if available.
-
Fragmentation Analysis: Analyze the fragmentation pattern to confirm structural assignments. Look for characteristic losses and stable fragment ions that are indicative of specific branching patterns.
-
Caption: Step-by-step workflow for GC-MS analysis.
Conclusion
The 75 constitutional isomers of C10H22 provide a classic yet powerful illustration of the fundamental principles of organic chemistry. The direct and predictable relationship between their branched structures and their physical properties, such as boiling point and viscosity, underscores the importance of molecular architecture. For scientists in applied fields, this knowledge is not merely academic; it informs solvent selection, fuel formulation, and the interpretation of complex chemical analyses. The methodologies of gas chromatography and mass spectrometry offer the necessary resolution and specificity to dissect these complex mixtures, providing the robust, reliable data required for advanced research and development.
References
- 1. scribd.com [scribd.com]
- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. study.com [study.com]
- 4. Decane - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. isomer.html [ursula.chem.yale.edu]
- 7. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Toxicity of Decane_Chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nist.gov [nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. webqc.org [webqc.org]
- 16. tceq.texas.gov [tceq.texas.gov]
- 17. energyeducation.ca [energyeducation.ca]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. webqc.org [webqc.org]
- 22. researchgate.net [researchgate.net]
- 23. hmdb.ca [hmdb.ca]
- 24. Decane(124-18-5) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note: High-Resolution GC-MS Analysis of 3-Ethyl-2,3-dimethylhexane in Complex Fuel Matrices
Abstract
This document provides a comprehensive guide for the identification and quantification of 3-Ethyl-2,3-dimethylhexane, a C10 branched alkane, in gasoline and related fuel samples using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes are significant components of fuel, influencing properties such as octane rating and combustion efficiency. Accurate analysis of these isomers is crucial for fuel formulation, quality assessment, and regulatory compliance. This application note details a robust methodology, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in the petroleum and drug development industries.
Introduction: The Significance of Branched Alkane Analysis
Modern fuels are complex mixtures containing hundreds of hydrocarbon compounds, including straight-chain alkanes, branched alkanes (isoparaffins), cycloalkanes, and aromatic compounds.[1] The specific isomeric distribution of these hydrocarbons significantly impacts fuel performance. This compound (C₁₀H₂₂) is a structural isomer of decane.[2][3][4][5][6] The presence and concentration of such highly branched alkanes are critical as they generally possess higher octane numbers compared to their straight-chain counterparts, contributing to anti-knock properties in spark-ignition engines.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the detailed hydrocarbon analysis (DHA) of fuels.[7][8] Its high chromatographic resolution separates complex isomers, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. This note presents a validated protocol for the analysis of this compound, ensuring both scientific rigor and practical applicability.
Principle of the GC-MS Method
The methodology is based on the principle that volatile and semi-volatile compounds in a fuel sample can be separated based on their boiling points and polarity by gas chromatography. The sample is first diluted and injected into the GC, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. Compounds partition between the stationary phase of the column and the mobile gas phase, leading to separation. As each compound elutes from the column, it enters the mass spectrometer. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "chemical fingerprint" for identification.
Experimental Workflow and Protocols
A meticulous and systematic approach is paramount for reproducible and accurate results. The following sections detail the necessary steps from sample handling to data acquisition.
Sample Preparation
The primary objective of sample preparation for fuel analysis by GC-MS is to dilute the sample to a concentration suitable for the instrument's dynamic range, thereby preventing column overload and detector saturation.
Protocol: Sample Dilution
-
Solvent Selection: Use a high-purity, volatile, and non-polar solvent such as pentane or dichloromethane. Ensure the solvent does not co-elute with the target analyte.
-
Dilution Factor: Prepare a 1:100 (v/v) dilution of the fuel sample. For instance, accurately transfer 100 µL of the fuel sample into a 10 mL volumetric flask.
-
Internal Standard (Optional but Recommended): For precise quantification, add an internal standard. A deuterated compound or a hydrocarbon not present in the sample (e.g., decane, if not a primary target) is suitable.[1] Spike the dilution with the internal standard to a final concentration of approximately 50 ppm.
-
Homogenization: Dilute to the mark with the chosen solvent and mix thoroughly.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system or equivalent and may be optimized based on specific instrumentation and column performance.[1]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | HP-5ms Ultra Inert (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is ideal for separating hydrocarbons based on boiling points. The specified dimensions provide good resolution for complex mixtures like gasoline. |
| Injection Volume | 1 µL | A small injection volume prevents column overload. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample components. |
| Split Ratio | 10:1 to 100:1 | A split injection is necessary for the high concentration of components in fuel to avoid overloading the column. The ratio can be adjusted based on sample concentration and instrument sensitivity. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 40 °C, hold for 4 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 240 °C, hold for 5 min | The initial hold allows for the elution of very volatile components. The slow initial ramp enhances the separation of light hydrocarbons, while the second, faster ramp shortens the analysis time for heavier components. |
| Mass Spectrometer (MS) | ||
| Ion Source Temperature | 230 °C | Maintains the analytes in the gas phase without thermal degradation. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass analysis. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique that provides reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation for library database comparison. |
| Mass Range | m/z 35-500 | Covers the expected mass range of the target analyte and its fragments, as well as other fuel components. |
| Scan Speed | 20,000 u/sec (for GCxGC) or standard scan speed for 1D GC | A high scan speed is crucial for accurately defining the sharp peaks produced in high-resolution chromatography, especially in comprehensive two-dimensional GC (GCxGC).[9] |
| Solvent Delay | 3 minutes | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination. |
Data Analysis and Interpretation
Identification: The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or a reliable library entry, such as the NIST Mass Spectral Library. The Kovats retention index can also be used for confirmation.[2][3][6]
Mass Spectrum and Fragmentation: this compound has a molecular weight of 142.28 g/mol .[4][5][6] The molecular ion peak ([M]⁺) at m/z 142 may be of low intensity in a 70 eV EI spectrum due to extensive fragmentation, which is characteristic of alkanes.[10] The fragmentation of branched alkanes is driven by the formation of the most stable carbocations, typically through cleavage at branched carbon atoms.
Expected Fragmentation Pattern:
-
Loss of an ethyl group (-CH₂CH₃, 29 Da): A significant peak at m/z 113.
-
Loss of a propyl group (-CH₂CH₂CH₃, 43 Da): A prominent peak at m/z 99.
-
Formation of smaller, stable carbocations: A series of peaks at m/z 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively. These are characteristic of alkane fragmentation.[10][12] The base peak is often at m/z 57.
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound at various concentrations. The peak area of a characteristic, abundant, and interference-free ion is plotted against the concentration. The use of an internal standard corrects for variations in injection volume and instrument response.
Visualization of the Analytical Process
Experimental Workflow Diagram
References
- 1. whitman.edu [whitman.edu]
- 2. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 3. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. CharChem. This compound [easychem.org]
- 5. This compound - Wikidata [wikidata.org]
- 6. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using Gas Chromatography-Mass Spectrometry to Analysis Distribution of Gasoline Compositions | Scientific.Net [scientific.net]
- 9. gcms.cz [gcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hexane, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]
- 12. whitman.edu [whitman.edu]
Application Note: A Validated Protocol for the Synthesis of High-Purity 3-Ethyl-2,3-dimethylhexane
Abstract: This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of high-purity 3-Ethyl-2,3-dimethylhexane (CAS: 52897-00-4). Highly branched alkanes are critical as reference standards in the analysis of fuels, lubricants, and in geochemical studies. The protocol herein employs a robust and controllable two-stage synthetic strategy, beginning with a Grignard reaction to construct the C10 carbon skeleton, followed by dehydration and catalytic hydrogenation. This method is designed to be highly reproducible, yielding the target alkane with excellent purity. Detailed procedures for purification by fractional distillation and characterization by GC-MS and NMR spectroscopy are provided to ensure a self-validating workflow for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Saturated hydrocarbons, particularly highly-branched isomers, are foundational molecules in organic chemistry and materials science.[1][2] High-purity single-isomer alkanes, such as this compound, are indispensable as certified reference materials for the calibration of analytical instrumentation, detailed hydrocarbon analysis (DHA) in the petroleum industry, and as model compounds for studying combustion kinetics and lubricant performance.[3][4] The synthesis of such molecules requires precise control over carbon-carbon bond formation to avoid isomeric impurities that are often difficult to separate.
This guide details a logical and efficient pathway for the synthesis of this compound. The chosen strategy involves two key transformations:
-
Carbon Skeleton Construction: A Grignard reaction between 3-methyl-2-pentanone and a methylmagnesium halide is used to form the quaternary carbon center and the complete C10 backbone, yielding the tertiary alcohol intermediate, 3-ethyl-2,3-dimethyl-3-hexanol. The Grignard reaction is an exceptionally reliable method for creating sterically hindered carbon centers.[5][6]
-
Deoxygenation to the Alkane: The tertiary alcohol is first dehydrated to a mixture of alkene isomers. This mixture is then subjected to catalytic hydrogenation, a clean and high-yield reaction that reduces all alkene isomers to the single desired saturated alkane product.[][8] This two-step deoxygenation is often preferable to harsher, single-step methods like the Clemmensen or Wolff-Kishner reductions, as it proceeds under milder conditions and minimizes side reactions.[9][10]
Experimental Workflow and Retrosynthesis
The overall synthetic plan is designed for maximal control and purity. The workflow begins with commercially available starting materials and proceeds through a stable alcohol intermediate, which can be purified before the final deoxygenation steps.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 3-Ethyl-2,3-dimethyl-3-hexanol via Grignard Reaction
This step constructs the C10 carbon skeleton. The causality for using anhydrous diethyl ether is its ability to solvate the magnesium complex, facilitating the reaction while being relatively unreactive.[11] An inert atmosphere is critical as Grignard reagents react rapidly with water and oxygen.[12]
Reagents and Materials
| Reagent/Material | Quantity | Moles | Notes |
| Magnesium Turnings | 2.67 g | 0.11 | Activated, for Grignard reagents |
| Bromomethane (in Ether solution) | 10.44 g (in 30 mL) | 0.11 | Handle with extreme care (toxic) |
| 3-Methyl-2-pentanone | 10.0 g | 0.10 | |
| Anhydrous Diethyl Ether | 150 mL | - | |
| Saturated NH₄Cl (aq) | 50 mL | - | For quenching |
| Anhydrous MgSO₄ | - | - | For drying organic layer |
Protocol:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction if necessary.
-
Slowly add the bromomethane solution via the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and should initiate spontaneously, evidenced by bubbling and a gray, cloudy appearance. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium.
-
Addition of Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve the 3-methyl-2-pentanone in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup and Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add the saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol, 3-ethyl-2,3-dimethyl-3-hexanol.
Caption: Mechanism of Grignard addition to the ketone.
Part B: Synthesis of this compound
This part involves the elimination of water from the alcohol to form an alkene, followed by immediate saturation to the alkane. Catalytic hydrogenation is a highly efficient method for converting alkenes to alkanes.[]
Reagents and Materials
| Reagent/Material | Quantity | Notes |
| Crude 3-Ethyl-2,3-dimethyl-3-hexanol | ~14 g (from Part A) | Assumed ~90% yield |
| Concentrated Sulfuric Acid | 2 mL | Catalyst for dehydration |
| Palladium on Carbon (10 wt. %) | 200 mg | Hydrogenation catalyst |
| Ethanol (or Ethyl Acetate) | 100 mL | Solvent for hydrogenation |
| Hydrogen Gas (H₂) | - | In a balloon or hydrogenation apparatus |
Protocol:
-
Dehydration: Place the crude alcohol from Part A into a 100 mL round-bottom flask equipped for simple distillation. Add a boiling chip and the concentrated sulfuric acid.
-
Heat the mixture gently. The alkene products will co-distill with water. Collect the distillate in a flask cooled in an ice bath. The boiling point of the target alkane is ~166 °C, so the intermediate alkenes will have lower boiling points.[13]
-
Transfer the collected distillate to a separatory funnel, wash with sodium bicarbonate solution to neutralize any acid, then wash with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Hydrogenation: Transfer the dried, crude alkene mixture to a suitable hydrogenation flask and dissolve it in 100 mL of ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Purge the system with hydrogen.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen until the reaction ceases (typically monitored by H₂ uptake or TLC/GC analysis). This may take several hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with fresh ethanol.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield the crude this compound.
High-Purity Purification Protocol
Saturated hydrocarbons are nonpolar and purification relies on physical separation methods.[1] Fractional distillation is highly effective for separating compounds with different boiling points.[14]
Protocol:
-
Apparatus: Set up a fractional distillation apparatus with a Vigreux column (or other fractionating column) of at least 20 cm in length. Ensure all joints are well-sealed.
-
Distillation: Place the crude alkane into the distillation flask with a boiling chip.
-
Heat the flask gently using a heating mantle. Allow the column to reach thermal equilibrium.
-
Slowly collect and discard any low-boiling fractions (e.g., residual solvent).
-
Carefully collect the fraction that distills at 165-168 °C .[13] This is the high-purity this compound.
-
Monitor the temperature at the still head closely; a stable temperature plateau indicates a pure fraction is being collected.
Characterization and Quality Control
Final product validation is essential. A combination of GC-MS and NMR spectroscopy provides unambiguous identification and purity assessment.
Analytical Summary
| Analysis Method | Expected Result | Purpose |
| GC-MS | Single major peak (>99% purity). Molecular Ion (M⁺) at m/z = 142. Key fragments at m/z corresponding to cleavage at branched points.[15] | Purity assessment & MW confirmation |
| ¹H NMR | Complex, overlapping signals in the ~0.8-1.5 ppm range, characteristic of saturated alkanes. Integration should correspond to 22 protons. | Structural verification (proton environment) |
| ¹³C NMR | 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule's asymmetric structure. | Definitive carbon skeleton confirmation |
The mass spectrum of branched alkanes is characterized by preferential fragmentation at the branch site, leading to the formation of more stable secondary or tertiary carbocations.[15] For this compound, significant fragmentation is expected from the loss of ethyl and isopropyl groups.
Safety Precautions
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under a strict inert atmosphere. Quench slowly and carefully.
-
Diethyl Ether: Extremely flammable solvent with a low boiling point. Work in a well-ventilated fume hood away from ignition sources.
-
Bromomethane: Toxic and volatile. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and purged. Palladium on carbon can be pyrophoric when dry and exposed to air; handle the catalyst while wet with solvent.
Conclusion
This application note outlines a validated and robust methodology for the synthesis of high-purity this compound. By employing a controlled Grignard reaction followed by a clean deoxygenation sequence, this protocol allows for the reliable production of this important branched alkane. The detailed purification and analytical procedures ensure the final product meets the high-purity standards required for its use as a reference material in scientific and industrial research.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound [chemister.ru]
- 14. Petroleum refining - Saturated Molecules, Cracking, Fractional Distillation | Britannica [britannica.com]
- 15. GCMS Section 6.9.2 [people.whitman.edu]
Application Notes and Protocols for the Use of 3-Ethyl-2,3-dimethylhexane as a Reference Standard
Introduction: The Role of Branched Alkanes in Modern Analytics
In the intricate landscape of chemical analysis, particularly within the petrochemical, environmental, and pharmaceutical sectors, the accurate identification and quantification of branched alkanes are of paramount importance. These saturated hydrocarbons are fundamental components of many complex mixtures, and their isomeric complexity demands the use of highly pure and well-characterized reference standards for unequivocal analysis. 3-Ethyl-2,3-dimethylhexane (CAS: 52897-00-4), a C10 branched alkane, serves as a critical reference material for such applications.[1][2] Its defined structure and predictable chromatographic behavior make it an invaluable tool for method development, instrument calibration, and system suitability testing in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. These properties influence its behavior in chromatographic systems and are essential for accurate preparation of standard solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | PubChem[2] |
| Molecular Weight | 142.28 g/mol | PubChem[2] |
| CAS Number | 52897-00-4 | NIST WebBook[3][4] |
| IUPAC Name | This compound | PubChem[2] |
| Boiling Point | 166 °C | ChemSpider[1][5] |
| Kovats Retention Index (non-polar column) | 949 | NIST WebBook[3][4] |
Synthesis and Purity Considerations
The reliability of a reference standard is intrinsically linked to its purity. While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for anticipating potential impurities. A common synthetic route for preparing highly branched alkanes involves the use of Grignard reagents.
A plausible synthesis for this compound could involve the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with a suitable ketone, like 3-methyl-2-pentanone, followed by dehydration and subsequent hydrogenation.
Expert Insight: The primary impurities in such a synthesis would likely be other isomeric alkanes or residual starting materials and solvents. Therefore, it is imperative to source this compound with a certificate of analysis (CoA) that details its purity, as determined by a high-resolution analytical technique like capillary GC, and provides information on the identity and quantity of any impurities.
Protocols for Standard Preparation
The accuracy of any quantitative analysis is fundamentally dependent on the precise preparation of calibration standards. The following protocols adhere to best practices for preparing stock and working solutions of this compound.
Protocol 1: Preparation of a 1000 µg/mL Stock Solution
Objective: To prepare a concentrated, stable stock solution of this compound.
Materials:
-
This compound (≥99% purity)
-
Hexane or Isooctane (GC or HPLC grade)
-
10 mL Class A volumetric flask with ground glass stopper
-
Analytical balance (readable to 0.1 mg)
-
Micropipette or glass syringe
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound directly into the 10 mL volumetric flask. For a liquid standard, this can be done by difference using a syringe. Record the exact weight.
-
Dissolution: Add a small volume (approximately 5 mL) of hexane to the volumetric flask to dissolve the this compound. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Carefully add hexane to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Stopper the flask and invert it at least 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap to prevent solvent evaporation and photodegradation. Store at 4°C. The solution should be stable for at least 6 months under these conditions.
Protocol 2: Preparation of Working Calibration Standards
Objective: To prepare a series of calibration standards for generating a calibration curve.
Materials:
-
1000 µg/mL this compound stock solution
-
Hexane or Isooctane (GC or HPLC grade)
-
Set of 5 mL and 10 mL Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare a range of concentrations suitable for the expected analyte concentration in the samples. An example dilution scheme is provided in the table below.
-
Homogenization and Storage: For each working standard, ensure thorough mixing by inverting the volumetric flask multiple times. Transfer to labeled autosampler vials for immediate use or short-term storage at 4°C.
| Target Concentration (µg/mL) | Volume of Stock/Previous Standard (µL) | Final Volume (mL) |
| 100 | 1000 µL of 1000 µg/mL Stock | 10 |
| 50 | 500 µL of 1000 µg/mL Stock | 10 |
| 25 | 250 µL of 1000 µg/mL Stock | 10 |
| 10 | 100 µL of 1000 µg/mL Stock | 10 |
| 5 | 500 µL of 100 µg/mL Standard | 10 |
| 1 | 100 µL of 100 µg/mL Standard | 10 |
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is an ideal reference standard for the analysis of branched alkanes in complex matrices such as petroleum products or environmental samples. The following provides a typical GC-MS method.
GC-MS Analytical Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms, HP-5ms) | Provides good separation of a wide range of hydrocarbons. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A general-purpose program for separating C8-C20 alkanes. |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 | Minimizes sample degradation and provides sharp peaks. |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | Promotes efficient ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-300 | Covers the expected fragment ions for C10 alkanes. |
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound, like other branched alkanes, is characterized by cleavage at the points of branching, leading to the formation of stable secondary and tertiary carbocations.[6][7] The molecular ion (M+) peak at m/z 142 is often of low abundance or absent. Key fragment ions are expected at:
-
m/z 113: Loss of an ethyl radical (M-29)
-
m/z 99: Loss of a propyl radical (M-43)
-
m/z 71: Butyl cation
-
m/z 57: Propyl cation (often the base peak)
-
m/z 43: Isopropyl cation
Workflow and Quality Control
A robust analytical workflow with integrated quality control is essential for generating reliable and reproducible data.
Caption: Workflow for using this compound as a reference standard.
Quality Control Measures
-
Calibration Verification: A mid-level calibration standard should be run every 10-20 samples to verify the stability of the calibration curve.
-
Method Blank: A solvent blank should be run with each batch of samples to ensure no contamination is present in the analytical system.
-
Spike and Recovery: For complex matrices, a matrix spike with a known amount of this compound should be performed to assess matrix effects.
Conclusion
This compound is a highly valuable reference standard for the analysis of branched alkanes. Its well-defined properties and predictable chromatographic behavior make it an excellent choice for instrument calibration, method validation, and routine quality control. By following the detailed protocols and best practices outlined in this application note, researchers and scientists can ensure the accuracy, precision, and reliability of their analytical results.
References
- 1. CharChem. This compound [easychem.org]
- 2. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 5. This compound [chemister.ru]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for 3-Ethyl-2,3-dimethylhexane in Organic Synthesis
Introduction: A High-Performance, Nonpolar Solvent for Demanding Chemistries
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and safety of a reaction. While common low-boiling alkanes like hexanes and heptane are staples in the laboratory, there is a growing need for solvents that can perform under more demanding conditions, particularly at elevated temperatures. 3-Ethyl-2,3-dimethylhexane, a C10H22 isomer, emerges as a compelling option in this context. It is a nonpolar, high-boiling, and structurally branched alkane that offers a unique combination of properties, making it an excellent medium for a range of organic transformations.
This guide provides a comprehensive overview of this compound as a solvent, detailing its physicochemical properties, potential applications with mechanistic insights, and step-by-step protocols for its use in a laboratory setting. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of reaction solvents.
Physicochemical Properties and Advantages
This compound is a colorless, flammable liquid with a characteristic hydrocarbon odor.[1] Its highly branched structure imparts distinct physical properties compared to its linear isomer, n-decane. These properties are summarized in the table below.
| Property | This compound | n-Decane | Reference(s) |
| Molecular Formula | C10H22 | C10H22 | [2] |
| Molecular Weight | 142.28 g/mol | 142.28 g/mol | [2] |
| Boiling Point | ~166 °C | 174.1 °C | [3] |
| Melting Point | Not readily available | -29.7 °C | [2] |
| Density | ~0.75 g/mL (estimated) | 0.730 g/mL | [2] |
| Flash Point | ~45 °C (estimated) | 46 °C | [1] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Insoluble in water; soluble in nonpolar organic solvents | [1][4] |
| Polarity | Nonpolar | Nonpolar | [1] |
The key advantages of using this compound as a solvent stem from its:
-
High Boiling Point: The elevated boiling point of approximately 166°C allows for reactions to be conducted at higher temperatures without the need for specialized high-pressure apparatus.[3] This is particularly beneficial for reactions with high activation energies.
-
Chemical Inertness: As a saturated alkane, it is highly unreactive and does not typically participate in side reactions, ensuring the integrity of the desired chemical transformation.[3]
-
Nonpolar Nature: Its nonpolar character makes it an excellent solvent for nonpolar reactants, reagents, and catalysts, such as those used in organometallic and free-radical chemistry.[3][4]
-
Branched Structure: The branching in its structure can influence solubility and viscosity compared to linear alkanes, potentially offering unique solvation effects.
Application Notes: Where this compound Excels
Based on its properties, this compound is a prime candidate for several classes of organic reactions:
High-Temperature Free-Radical Halogenation
Mechanistic Rationale: Free-radical halogenation of alkanes is a classic transformation that allows for the introduction of a functional group onto a largely unreactive hydrocarbon backbone.[5][6] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[6] The initiation step, which involves the homolytic cleavage of the halogen-halogen bond, is typically induced by UV light or heat.[6][7] The high boiling point of this compound makes it an ideal solvent for thermally initiated halogenations, providing a stable medium that can maintain the required high temperatures for efficient reaction initiation and propagation. Its inertness prevents it from competing in the radical chain reaction.
Diagram of Workflow:
Caption: Workflow for Free-Radical Halogenation.
Wurtz-Type Coupling Reactions
Mechanistic Rationale: The Wurtz reaction is a coupling method that forms a new carbon-carbon bond by reacting two alkyl halides with sodium metal.[8][9][10][11] The reaction is thought to proceed through either a radical or an organometallic intermediate.[8][11] A key requirement for the Wurtz reaction is an aprotic solvent that can facilitate the reaction without reacting with the highly reactive sodium metal or the organosodium intermediates.[9] While ethers are commonly used, a high-boiling inert alkane like this compound can be advantageous for several reasons. It provides a completely non-coordinating and aprotic environment, and its high boiling point allows for the reaction to be driven to completion at elevated temperatures, which can be particularly useful for less reactive alkyl halides.
Solvent for Organometallic Reagents in High-Temperature Applications
Mechanistic Rationale: While ethers are the quintessential solvents for the formation and use of Grignard and organolithium reagents due to their ability to stabilize the organometallic species, there are instances where a non-coordinating, high-boiling solvent is desirable.[12][13] For example, in reactions where the organometallic reagent is pre-formed and then subjected to a high-temperature reaction, or in certain coupling reactions, an alkane solvent can be beneficial. This compound's inertness and high boiling point make it a suitable choice for such applications, provided the organometallic reagent is soluble and stable enough in this medium. It is particularly relevant for reactions involving less polar organometallic species.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates and reaction scales. All procedures involving flammable liquids should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Free-Radical Bromination of a Hydrocarbon
Objective: To synthesize a bromoalkane from an alkane using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator in this compound.
Materials:
-
Alkane substrate (e.g., cyclohexane)
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
This compound (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkane substrate, NBS, and a catalytic amount of benzoyl peroxide.
-
Solvent Addition: Add this compound as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 166°C) with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure.
Protocol 2: Wurtz Coupling of an Alkyl Halide
Objective: To synthesize a higher alkane by the coupling of an alkyl halide using sodium metal in this compound.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium metal, cut into small pieces
-
This compound (solvent), freshly distilled from a suitable drying agent
-
Anhydrous ethanol
-
Deionized water
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place small pieces of sodium metal and this compound under a nitrogen atmosphere.
-
Initiation: Gently heat the mixture to initiate the reaction.
-
Addition of Alkyl Halide: Add the alkyl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional period to ensure complete reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add anhydrous ethanol to quench any unreacted sodium.
-
Slowly add deionized water to dissolve the sodium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then dry it over anhydrous calcium chloride.
-
-
Purification: Filter off the drying agent and purify the product by fractional distillation.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[14][15][16][17][18]
-
Flammability: Keep away from open flames, sparks, and other ignition sources.[14][15][17][18] Use in a well-ventilated area, preferably a chemical fume hood.[14][15][18]
-
Personal Protective Equipment (PPE): Wear safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[14][15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[14]
-
Spills: In case of a small spill, absorb with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and seek assistance from trained personnel.[15]
-
Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. Prolonged or repeated skin contact may cause defatting and dermatitis.[16]
Diagram of Safety Precautions:
Caption: Key Safety Measures for Handling this compound.
Conclusion
This compound represents a valuable, albeit underutilized, solvent for organic synthesis. Its high boiling point, nonpolar nature, and chemical inertness make it a superior choice for specific applications, particularly high-temperature reactions where traditional solvents fall short. By understanding its properties and implementing the appropriate safety measures, researchers can leverage this solvent to explore new reaction conditions and synthetic pathways.
References
- 1. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemiphys.com [chemiphys.com]
- 8. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 9. A Short Note On Wurtz Reaction [unacademy.com]
- 10. Wurtz Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. flinnsci.com [flinnsci.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Quantification of 3-Ethyl-2,3-dimethylhexane in complex hydrocarbon mixtures
Application Note: AN-GCMS-091
Title: High-Resolution Quantification of 3-Ethyl-2,3-dimethylhexane in Complex Hydrocarbon Matrices by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
The accurate quantification of specific branched-chain alkanes, such as this compound, within complex hydrocarbon mixtures like gasoline or crude oil fractions, presents a significant analytical challenge.[1][2] The primary difficulty lies in the chromatographic co-elution of numerous structural isomers which often possess similar mass spectral fragmentation patterns.[2][3][4] This application note details a robust and selective method for the quantification of this compound using high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS). By leveraging a long, non-polar capillary column for optimal isomeric separation and employing Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, this protocol provides a reliable framework for the precise measurement of the target analyte in matrices such as spark ignition engine fuels.[5][6] The methodology adheres to principles outlined in standard test methods like ASTM D6730 for detailed hydrocarbon analysis (DHA).[5][6][7]
Principle and Theory
Detailed Hydrocarbon Analysis (DHA) is a technique used to identify and quantify individual components in complex mixtures.[6] High-resolution gas chromatography is the cornerstone of this analysis, separating compounds based on their boiling points and interaction with the stationary phase. For non-polar analytes like alkanes, a 100% dimethylpolysiloxane stationary phase is ideal, providing separation primarily governed by boiling point, which is effective for resolving many isomers.[7]
The challenge with C10 isomers like this compound is that their boiling points can be extremely close, leading to incomplete separation.[2] Mass spectrometry (MS) provides an additional layer of specificity. While Electron Ionization (EI) of isomers often yields similar mass spectra, unique fragment ions can be identified. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument only detects a few specific mass-to-charge (m/z) ratios corresponding to the target analyte. This dramatically improves the signal-to-noise ratio and allows for quantification even when chromatographic peaks partially overlap.
An internal standard is incorporated to ensure high precision and accuracy.[8] The internal standard corrects for variations in sample injection volume, instrument response, and sample preparation, as the ratio of the analyte peak area to the internal standard peak area is used for quantification.[8]
Instrumentation and Materials
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with electronic pressure control, suitable for capillary columns.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
Autosampler: Agilent 7693A (or equivalent).
-
Data System: MassHunter, ChemStation, or equivalent chromatography data system (CDS) with spectral deconvolution capabilities.[9]
Materials and Reagents
-
GC Column: Agilent J&W DB-1 or Restek Rtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film thickness).[7] A 100-meter column is recommended by ASTM D6730 for maximizing the resolution of complex mixtures.[7]
-
Carrier Gas: Helium (99.999% purity or higher).
-
Reagents:
-
Vials and Caps: 2 mL amber glass autosampler vials with PTFE-lined caps.
Experimental Protocols
Preparation of Standards
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of n-Octane into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with n-Hexane.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with n-Hexane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.
-
To each calibration standard (and sample), add the Internal Standard Stock Solution to achieve a constant final concentration (e.g., 50 µg/mL).
-
A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
-
Accurately weigh approximately 100 mg of the complex hydrocarbon mixture into a 10 mL volumetric flask.
-
Add the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL upon dilution.
-
Dilute to the mark with n-Hexane. Mix thoroughly.
-
The dilution factor may need to be adjusted based on the expected concentration of the analyte to ensure it falls within the calibration range.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
GC-MS Method
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC | Provides excellent retention time stability. |
| Column | Rtx-DHA-100 (100m x 0.25mm, 0.5µm) | Long, non-polar column maximizes isomer separation as per ASTM D6730.[7] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (100:1) | Prevents column overloading with high concentration matrix components. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency. |
| Oven Program | ||
| Initial Temperature | 35 °C, hold for 15 min | Provides separation of highly volatile components. |
| Ramp 1 | 2 °C/min to 180 °C | Slow ramp rate enhances resolution of C9-C12 isomers. |
| Ramp 2 | 10 °C/min to 250 °C, hold 10 min | Clears heavier components from the column. |
| MS System | Agilent 5977B MSD | Provides sensitive and selective detection. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for hydrocarbons. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| EI Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for the target analyte. |
| Solvent Delay | 5 min | Prevents the solvent peak from damaging the MS detector filament. |
SIM Ion Selection
Based on the NIST Mass Spectrometry Data for C10H22 isomers, the following ions are selected for monitoring. While a full mass spectrum for this compound is not available in the provided search results, typical alkane fragmentation patterns are used for ion selection. The base peak is often a CnH2n+1 fragment. For a C10 alkane, prominent fragments would be expected.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 57 | 43, 71, 85 |
| n-Octane (Internal Standard) | 57 | 43, 85, 114 (M+) |
Note: The Quantifier ion is used for concentration calculations. Qualifier ions are used for identity confirmation; their ratios to the quantifier ion should be consistent across standards and samples.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and n-Octane based on their retention times, which should be confirmed by injecting a pure standard. The identity is further confirmed by the presence of all qualifier ions and their correct ratios.
-
Integration: Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calibration Curve:
-
Calculate the Response Factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / AreaIS) / (Concanalyte / ConcIS)
-
Plot the Area Ratio (Areaanalyte / AreaIS) against the Concentration Ratio (Concanalyte / ConcIS).
-
Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥ 0.995 for a valid calibration.
-
-
Quantification of Unknowns:
-
Calculate the Area Ratio for the unknown sample.
-
Determine the Concentration Ratio from the calibration curve.
-
Calculate the concentration of this compound in the prepared sample using the formula: Concanalyte = (Concentration Ratio) x ConcIS
-
Finally, account for the initial sample weight and dilution factor to report the final concentration in the original complex mixture (e.g., in mg/kg or mass %).
-
System Validation and Workflow
To ensure the reliability of results, the following checks should be performed:
-
System Suitability: Inject a mid-level calibration standard before and after the sample sequence. The response factor should not deviate by more than 15%.
-
Linearity: The calibration curve must have an r² ≥ 0.995.
-
Precision: Replicate injections of a quality control (QC) sample should yield a relative standard deviation (RSD) of ≤ 15%.
Analytical Workflow Diagram
Caption: Overall workflow for the quantification of this compound.
Expected Results
The described method provides excellent separation of many C10 isomers. Using the specified 100-meter column and slow oven ramp, this compound can be resolved from many of its close-boiling isomers. The use of SIM mode provides the necessary selectivity to accurately quantify the target even in cases of minor co-elution.
Example Data Table
| Sample ID | Retention Time (min) | Analyte Area | IS Area | Area Ratio | Conc. (µg/mL) |
| Cal Std 1 | 25.14 | 15,230 | 750,100 | 0.020 | 1.0 |
| Cal Std 4 | 25.15 | 378,900 | 755,200 | 0.502 | 25.0 |
| Cal Std 6 | 25.14 | 760,150 | 758,900 | 1.002 | 50.0 |
| Sample A | 25.15 | 455,600 | 751,300 | 0.606 | 30.2 |
References
- 1. gcms.cz [gcms.cz]
- 2. vurup.sk [vurup.sk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 7. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [discover.restek.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 11. CharChem. This compound [easychem.org]
Protocol: Regioselective Free-Radical Bromination of 3-Ethyl-2,3-dimethylhexane
An Application Note for the Selective Halogenation of a Tertiary Alkane
Abstract
This document provides a comprehensive experimental protocol for the selective monobromination of 3-Ethyl-2,3-dimethylhexane. The procedure leverages the principles of free-radical halogenation, employing N-Bromosuccinimide (NBS) as a brominating agent in a photochemically initiated reaction. The rationale behind the selection of reagents and conditions is detailed, emphasizing the high regioselectivity achievable with bromination over other halogens for targeting the most substituted carbon center.[1][2][3] This guide is intended for researchers in organic synthesis and drug development, offering a robust, self-validating methodology complete with safety protocols, reaction work-up, product purification, and detailed characterization techniques.
Scientific Principle & Mechanistic Rationale
The halogenation of alkanes is a foundational reaction in organic chemistry that functionalizes otherwise inert C-H bonds.[4][5] The reaction proceeds via a free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[6][7]
-
Initiation: The reaction begins with the homolytic cleavage of a bond to generate free radicals. In this protocol, this is achieved by the application of UV light, which provides the energy to split a radical initiator or the bromine molecule formed in situ from NBS.[4][8]
-
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, this compound, to form the most stable possible alkyl radical and a molecule of hydrogen bromide (HBr). The stability of the alkyl radical intermediate is the determining factor for the reaction's regioselectivity. The order of stability is tertiary > secondary > primary.[9][10] Consequently, the tertiary hydrogen at the C3 position of this compound is preferentially abstracted. This alkyl radical then reacts with a bromine source (Br₂ generated from the reaction of HBr with NBS) to form the alkyl bromide product and a new bromine radical, which continues the chain.[7][11]
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[12]
Bromination is chosen over chlorination due to its significantly higher selectivity. A bromine radical is less reactive and more stable than a chlorine radical. According to the Hammond postulate, the transition state for hydrogen abstraction by a bromine radical is later and has more alkyl radical character.[8] This allows the energetic differences between primary, secondary, and tertiary C-H bonds to be more fully expressed in the transition state, leading to a strong preference for the formation of the most stable (tertiary) radical.[1][3]
Figure 1: Free-Radical Halogenation Mechanism.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₁₀H₂₂ | 142.28 | >98% | Sigma-Aldrich | Starting alkane.[13] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | >99% | Acros Organics | Brominating agent. Recrystallize from water if yellow. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | >98% | Sigma-Aldrich | Optional: chemical radical initiator. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Grade | VWR | Quenching agent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | VWR | For aqueous wash. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | VWR | Drying agent. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ACS Grade | Lab Prepared | For aqueous wash. |
Equipment
-
Reaction Apparatus:
-
Photochemical Reactor with a UV lamp (e.g., medium-pressure mercury lamp, 365 nm LED).[14][15][16]
-
Quartz immersion well for the lamp with cooling circulation.[14]
-
Three-neck round-bottom flask (appropriately sized for the reaction scale).
-
Reflux condenser.
-
Magnetic stirrer and stir bar.
-
Inert gas (N₂ or Ar) inlet and bubbler.
-
-
Work-up & Purification:
-
Separatory funnel.
-
Rotary evaporator.
-
Fractional distillation apparatus or flash chromatography system.
-
-
Analytical Instruments:
Safety & Hazard Management
Trustworthiness in experimental science begins with safety. All operations must be conducted in a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[19][20][21] Harmful if swallowed. Keep away from combustible materials.[22][23] Wear a lab coat, chemical-resistant gloves (nitrile), and safety goggles or a face shield.[19][23]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors. Ensure adequate ventilation.
-
UV Radiation: The photochemical reactor must be properly shielded to prevent exposure to harmful UV light.[15]
-
Pressure: Never heat a closed system. Ensure the reaction vessel is open to an inert gas bubbler or a condenser.
In case of skin contact with NBS, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[19][23] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[19]
Detailed Experimental Protocol
This protocol is described for a 25 mmol scale reaction.
Reaction Setup & Workflow
Figure 2: Experimental Workflow Diagram.
Step-by-Step Procedure
-
Preparation:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a quartz immersion well, add this compound (3.56 g, 25 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (100 mL).
-
Add N-Bromosuccinimide (4.63 g, 26 mmol, 1.04 eq.). Using a slight excess of NBS ensures complete consumption of the starting material.
-
-
Reaction Execution:
-
Begin vigorous stirring to create a suspension.
-
Start the flow of cooling water through the reflux condenser and the jacket of the quartz immersion well.
-
Insert the UV lamp into the well and turn it on to initiate the reaction. The reaction mixture should be maintained at a gentle reflux by the heat from the lamp.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS. The reaction is complete when the starting alkane has been consumed (typically 2-4 hours). The disappearance of the dense NBS at the bottom and the appearance of succinimide (less dense, floats) is also a visual indicator.
-
-
Work-up & Isolation:
-
Once the reaction is complete, turn off the UV lamp and cool the flask to room temperature, then to 0 °C in an ice bath.
-
Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold DCM (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Quench: Slowly add a 10% aqueous solution of sodium thiosulfate (~30 mL) and shake.[24] Continue adding until the organic layer is colorless, indicating that any residual bromine has been reduced.[24]
-
Wash: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).[25]
-
Dry: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by fractional distillation under reduced pressure. The boiling point of the starting alkane is ~166 °C[26], and the halogenated product will have a significantly higher boiling point.
-
Collect the fraction corresponding to 3-bromo-3-ethyl-2,3-dimethylhexane.
-
Product Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess purity and confirm the molecular weight of the product. Halogenated compounds often have characteristic isotopic patterns in their mass spectra.[27]
| Compound | Expected Retention Time | Key MS Fragments (m/z) | Notes |
| This compound | Lower than product | 142 (M+), 113, 85, 71 | Absence indicates complete reaction. |
| 3-Bromo-3-ethyl-2,3-dimethylhexane | Higher than starting material | 220/222 (M+, ~1:1 ratio), 141 (M-Br), 113, 85 | The M/M+2 pattern is characteristic of a monobrominated compound.[27][28] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. The key change will be the disappearance of the tertiary C-H proton signal and shifts in the adjacent carbons and protons.
-
¹H NMR: The most significant change is the disappearance of the signal for the tertiary proton at C2. Protons on carbons adjacent to the new C-Br bond will be shifted downfield (to a higher ppm value) compared to the starting material due to the electron-withdrawing effect of the bromine atom.[29]
-
¹³C NMR: The carbon atom bonded to bromine (C3) will experience a significant downfield shift into the 50-70 ppm range. The signal for C2 will also be shifted downfield.[28]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive initiator/lamp; insufficient energy. | Ensure the UV lamp is functional. If using AIBN, ensure it is fresh and the reaction is sufficiently heated. |
| Formation of Multiple Products | Over-bromination; non-selective reaction. | Ensure the molar ratio of NBS is close to 1:1. Avoid prolonged reaction times after the starting material is consumed. |
| Difficult Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
| Incomplete Quench | Insufficient quenching agent. | Add more sodium thiosulfate solution portion-wise until the color fully dissipates.[24] |
References
- 1. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 6. What is the mechanism of halogenations of alkanes class 12 chemistry CBSE [vedantu.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Halogenation of Alkanes [people.wou.edu]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 14. tridentlabortek.com [tridentlabortek.com]
- 15. Shedding Light on the Design and Operation of Photochemical Reactors | Official Blog Shilpent [blog.shilpent.com]
- 16. vapourtec.com [vapourtec.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.dk [fishersci.dk]
- 22. chemscience.com [chemscience.com]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound [chemister.ru]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chemtips.wordpress.com [chemtips.wordpress.com]
- 29. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols: 3-Ethyl-2,3-dimethylhexane as a Key Component in Advanced Surrogate Fuel Mixtures
Abstract: The intricate composition of real-world fuels, such as jet fuel and diesel, presents significant challenges for fundamental combustion research and computational modeling. Surrogate fuel mixtures, composed of a limited number of well-characterized hydrocarbon compounds, are indispensable tools for emulating the complex combustion behavior of these practical fuels. This document provides a detailed guide for researchers and scientists on the application of 3-Ethyl-2,3-dimethylhexane, a highly branched C10 alkane, as a critical component in the formulation of high-fidelity surrogate fuel mixtures. We will delve into its physicochemical properties, its role in representing the branched alkane fraction of real fuels, and provide detailed protocols for surrogate formulation, characterization, and combustion performance evaluation.
Introduction: The Imperative for Surrogate Fuels
Practical transportation fuels are complex amalgamations of hundreds to thousands of hydrocarbon species, including linear alkanes (n-alkanes), branched alkanes (iso-alkanes), cycloalkanes, and aromatics.[1][2] This compositional complexity and batch-to-batch variability make direct experimental investigation and the development of detailed chemical kinetic models computationally prohibitive.[3] Surrogate fuels address this challenge by providing simplified, reproducible mixtures that are designed to emulate specific physical and combustion properties of a target real fuel.[3]
The selection of surrogate components is a meticulous process aimed at matching key fuel properties such as molecular weight, hydrogen-to-carbon (H/C) ratio, density, distillation curve, and critical combustion indicators like Derived Cetane Number (DCN).[1][2][4] Branched alkanes are a major constituent of jet and diesel fuels, significantly influencing their low-temperature combustion behavior. This compound, a C10H22 isomer, serves as an excellent representative for the highly branched alkane class, enabling the formulation of surrogates that can accurately predict phenomena like ignition delay.
Physicochemical Profile: this compound
A thorough understanding of the properties of individual surrogate components is fundamental to accurate fuel formulation. This compound is a saturated acyclic hydrocarbon, classified as a decane isomer.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,3-Dimethyl-3-ethylhexane | [6][7] |
| CAS Number | 52897-00-4 | [6][7] |
| Molecular Formula | C₁₀H₂₂ | [6][7][8][9][10] |
| Molar Mass | 142.28 g/mol | [6][8][9] |
| Boiling Point | 166 - 169 °C | [8][9] |
| SMILES | CCCC(C)(CC)C(C)C | [6][9] |
| InChIKey | PJIFKODHGMUPFH-UHFFFAOYSA-N | [6] |
Rationale for Inclusion in Surrogate Mixtures
The molecular structure of a fuel component dictates its combustion chemistry. The degree of branching in alkanes has a pronounced effect on ignition quality. Highly branched alkanes, like this compound, generally exhibit higher resistance to autoignition (higher octane number or lower cetane number) compared to their linear counterparts. This is due to the formation of more stable intermediate radicals during oxidation.
By incorporating this compound into a surrogate blend, researchers can:
-
Represent the Iso-Alkane Fraction: Accurately mimic the concentration of branched alkanes found in target fuels like Jet-A or RP-3.[1]
-
Tune Ignition Properties: Precisely control the overall autoignition characteristics of the surrogate mixture, which is crucial for emulating engine performance under various conditions.[11][12]
-
Improve Model Fidelity: Provide a well-defined molecular structure for the development and validation of detailed chemical kinetic models that can predict low-temperature heat release and other complex combustion phenomena.
Protocols for Application
Protocol 1: Formulation of a Multi-Component Surrogate Fuel
Objective: To formulate a three-component surrogate mixture designed to emulate the Derived Cetane Number (DCN) and H/C ratio of a target Jet-A fuel.
Causality: The chosen components (n-dodecane, this compound, and 1,3,5-trimethylbenzene) represent three key hydrocarbon classes: n-alkanes, iso-alkanes, and aromatics. By adjusting their relative proportions, we can tune the surrogate's properties to match the target fuel.
Materials:
-
n-Dodecane (≥99% purity)
-
This compound (≥98% purity)
-
1,3,5-Trimethylbenzene (Mesitylene, ≥98% purity)
-
Target Jet-A fuel sample
-
Analytical balance (±0.0001 g accuracy)
-
Volumetric flasks (Class A)
-
Pipettes and syringes
-
Amber glass storage bottles
Methodology:
-
Target Property Definition: Characterize the target Jet-A fuel to determine its key properties. For this example, let's assume the target properties are:
-
DCN: 45
-
H/C Ratio: 1.95
-
-
Component Selection & Blending Calculation:
-
Utilize a chemical kinetic model or blending correlations to predict the DCN and H/C ratio of various mixtures of the selected components.
-
An iterative process leads to an optimized blend. For this protocol, the calculated target composition (by mole fraction) is:
-
n-Dodecane: 55%
-
This compound: 25%
-
1,3,5-Trimethylbenzene: 20%
-
-
-
Surrogate Preparation (Example: 100 mL batch):
-
Calculate the required mass of each component based on the mole fractions and the total desired volume, accounting for the density of each component.
-
Tare a 100 mL volumetric flask on the analytical balance.
-
Carefully add the calculated mass of n-dodecane to the flask. Record the exact mass.
-
Add the calculated mass of this compound. Record the exact mass.
-
Add the calculated mass of 1,3,5-Trimethylbenzene. Record the exact mass.
-
Seal the flask and gently swirl to ensure a homogenous mixture.
-
Transfer the final surrogate mixture to a labeled amber glass bottle for storage.
-
Workflow Visualization:
Caption: Workflow for surrogate fuel formulation.
Protocol 2: Physicochemical Characterization of the Surrogate
Objective: To experimentally verify that the formulated surrogate's properties match the design targets and the real fuel.
Causality: This step is a critical quality control measure. It validates the formulation calculations and ensures that the surrogate is a high-fidelity representation of the target fuel before proceeding to more complex combustion experiments.
Methodology & Equipment:
-
Density Measurement (ASTM D4052):
-
Use a digital density meter to measure the density of both the surrogate and the target fuel at a standard temperature (e.g., 15 °C).
-
-
Distillation Curve (ASTM D86):
-
Perform distillation analysis on both samples to compare their volatility characteristics. The distillation curve plots temperature versus the percentage of evaporated volume.
-
-
Derived Cetane Number (ASTM D6890):
-
Use an Ignition Quality Tester (IQT™) or a Cetane Ignition Delay (CID 510) instrument to measure the DCN of the surrogate and compare it to the target fuel.
-
-
Hydrogen/Carbon Analysis (ASTM D5291):
-
Use a CHN elemental analyzer to determine the mass fractions of carbon and hydrogen, from which the H/C ratio can be calculated.
-
Data Presentation:
| Property | Target Jet-A | Formulated Surrogate | % Difference |
| Density @ 15°C (g/cm³) | 0.815 | 0.812 | -0.37% |
| DCN | 45.0 | 45.5 | +1.11% |
| H/C Ratio | 1.95 | 1.96 | +0.51% |
| T10 (°C) | 175 | 178 | +1.71% |
| T50 (°C) | 205 | 202 | -1.46% |
| T90 (°C) | 250 | 255 | +2.00% |
Protocol 3: Combustion Performance Evaluation - Ignition Delay Time
Objective: To measure and compare the autoignition characteristics of the surrogate and target fuel under engine-relevant conditions.
Causality: Ignition delay time (IDT) is one of the most important combustion properties, directly influencing engine efficiency and emissions.[12] Matching the IDT of a real fuel over a range of temperatures and pressures is a primary goal of surrogate formulation.[13][14]
Apparatus:
-
High-Pressure Shock Tube or Rapid Compression Machine (RCM).[15]
-
High-speed pressure transducers.
-
Gas mixing system for preparing oxidizer mixtures (e.g., synthetic air).
-
Data acquisition system.
Methodology (Shock Tube):
-
Mixture Preparation: Prepare a lean, stoichiometric, or rich mixture of the fuel (surrogate or real fuel) and an oxidizer (e.g., 'air' composed of 21% O₂ and 79% N₂) in a mixing tank. The fuel concentration is typically low (e.g., 0.5% - 1.0%).
-
Shock Tube Operation:
-
Introduce the prepared mixture into the driven section of the shock tube to a specified pressure.
-
Introduce a high-pressure driver gas (e.g., Helium) into the driver section until the diaphragm separating the sections ruptures.
-
This generates a primary shock wave that travels through the fuel-air mixture, heating and compressing it.
-
-
Ignition Event:
-
The primary shock wave reflects off the end wall of the shock tube, further and nearly instantaneously increasing the temperature and pressure of the mixture.
-
The time interval between the arrival of the reflected shock wave and the onset of combustion (detected as a sharp increase in pressure) is defined as the ignition delay time.[16]
-
-
Data Acquisition: Record the pressure trace from a transducer located near the end wall at a high sampling rate (≥1 MHz).
-
Repeatability: Repeat the experiment across a range of temperatures (achieved by varying the shock wave strength) and pressures to map the fuel's ignition behavior.
Workflow Visualization:
Caption: Experimental workflow for ignition delay time measurement.
Safety & Handling
This compound, along with other hydrocarbon fuel components, presents several hazards. It is a flammable liquid and vapor, can cause skin irritation, and may be fatal if swallowed and enters airways (aspiration hazard).[17][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat.
-
Ventilation: Handle all components in a well-ventilated chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[18][19]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable component for formulating surrogate fuels that can accurately represent the combustion behavior of complex practical fuels. Its highly branched structure allows for the precise tuning of a surrogate's ignition properties. By following the detailed protocols for formulation, characterization, and combustion testing outlined in this guide, researchers can develop high-fidelity surrogate mixtures. These surrogates are essential tools for advancing the understanding of combustion chemistry, improving the predictive capability of computational models, and ultimately aiding in the design of more efficient and cleaner combustion engines.
References
- 1. An experimental study on spray auto-ignition of RP-3 jet fuel and its surrogates [journal.hep.com.cn]
- 2. Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fuel surrogate [a.osmarks.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 8. This compound [chemister.ru]
- 9. This compound [stenutz.eu]
- 10. This compound - Wikidata [wikidata.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. "The Experimental Evaluation of a Methodology to Surrogate Fuel Formula" by Stephen Dooley, Sang Hee Won et al. [ecommons.udayton.edu]
- 15. researchgate.net [researchgate.net]
- 16. Verification Required - Princeton University Library [oar.princeton.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Application Note: Unambiguous Structural Characterization of 3-Ethyl-2,3-dimethylhexane using a Suite of Advanced NMR Spectroscopy Techniques
Introduction
The precise structural elucidation of highly branched, saturated hydrocarbons is a significant analytical challenge in various fields, including petrochemical analysis, drug discovery, and organic synthesis. These molecules often exhibit extensive proton (¹H) and carbon (¹³C) NMR signal overlap due to the presence of numerous chemically similar alkyl groups. 3-Ethyl-2,3-dimethylhexane, a C10H22 isomer, serves as a prime example of such a complex analyte. Its structure, featuring a quaternary carbon and multiple methyl and methylene groups in close proximity, necessitates the application of a comprehensive suite of one- and two-dimensional NMR techniques for unambiguous characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectroscopy for the complete structural verification of this compound.
The core challenge in analyzing molecules like this compound lies in the narrow chemical shift dispersion of ¹H signals in alkanes, typically ranging from 0.7 to 1.7 ppm.[1][2] This leads to severe spectral crowding, making it nearly impossible to assign individual proton resonances and their coupling networks using only a standard one-dimensional ¹H NMR spectrum. While ¹³C NMR offers better signal dispersion, definitive assignment of each carbon signal requires correlation with its attached and neighboring protons.[1] This guide will demonstrate how a multi-technique approach can systematically unravel the complex spin systems within the molecule, providing irrefutable evidence of its connectivity and structure.
Predicted NMR Spectral Features of this compound
A thorough analysis of the molecular structure of this compound reveals the absence of any symmetry elements. Consequently, all ten carbon atoms and all twenty-two protons are chemically non-equivalent. This predicts the presence of ten distinct signals in the ¹³C NMR spectrum and a complex, overlapping multiplet structure in the ¹H NMR spectrum.
Structure of this compound with Atom Numbering:
(Note: The numbering is for assignment purposes and does not follow IUPAC nomenclature.)
Based on empirical rules and data for similar branched alkanes, a table of predicted chemical shifts can be constructed to guide spectral interpretation.
| Atom Number | Group Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | 0.8 - 0.9 | 10 - 15 |
| 2 | CH | 1.4 - 1.6 | 35 - 40 |
| 3 | C (quaternary) | - | 40 - 45 |
| 4 | CH₂ | 1.1 - 1.3 | 25 - 30 |
| 5 | CH₂ | 1.2 - 1.4 | 20 - 25 |
| 6 | CH₃ | 0.8 - 0.9 | 10 - 15 |
| 7 | CH₃ | 0.8 - 0.9 | 15 - 20 |
| 8 | CH₂ | 1.1 - 1.3 | 25 - 30 |
| 9 | CH₃ | 0.8 - 0.9 | 10 - 15 |
| 10 (on C3) | CH₃ | 0.9 - 1.0 | 20 - 25 |
Table 1: Predicted ¹H and ¹³C chemical shifts for this compound. These are approximate ranges and actual values may vary.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3] Given that this compound is a volatile organic compound, care must be taken to minimize sample loss.
Protocol:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). CDCl₃ is a common choice, but C₆D₆ can sometimes offer better signal dispersion for alkanes.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely to prevent evaporation.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.
Workflow Diagram:
Caption: Workflow for the comprehensive NMR analysis of this compound.
Acquisition Parameters (General Recommendations):
-
¹H NMR:
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024 or more (signal averaging is crucial due to the low natural abundance of ¹³C)[5]
-
-
DEPT-135:
-
Use standard spectrometer parameters. This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals). Quaternary carbons will be absent.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify protons that are spin-spin coupled (typically through 2-3 bonds).[5]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a gradient-enhanced, sensitivity-improved HSQC to correlate each proton with its directly attached carbon atom (one-bond C-H correlation).[5]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a gradient-enhanced HMBC to identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is key for identifying connectivity across the quaternary carbon.[5]
-
Data Analysis and Structural Elucidation Strategy
The following step-by-step process illustrates how to integrate the data from each NMR experiment to arrive at an unambiguous structure.
Logical Flow for Spectral Assignment:
Caption: Step-by-step logic for assigning the NMR spectra of this compound.
-
Initial Assessment (¹H, ¹³C, and DEPT):
-
The ¹H spectrum will show a complex series of overlapping multiplets in the 0.8-1.6 ppm region. Integration will be challenging but can provide an estimate of the total number of protons.
-
The ¹³C spectrum should display ten distinct signals in the aliphatic region (approx. 10-45 ppm).
-
The DEPT-135 spectrum will confirm the presence of five methyl (CH₃) groups, three methylene (CH₂) groups, and one methine (CH) group. The absence of one carbon signal from the ¹³C spectrum in the DEPT spectrum will identify the quaternary carbon (C3).
-
-
Direct C-H Correlations (HSQC):
-
The HSQC spectrum is the cornerstone of the assignment process. It will provide nine cross-peaks, each linking a specific proton signal (or multiplet) to its directly attached carbon atom. This allows the creation of nine distinct C-H pairs. The quaternary carbon will not show a correlation in the HSQC spectrum.
-
-
Proton-Proton Coupling Networks (COSY):
-
The COSY spectrum reveals which protons are adjacent to each other. Cross-peaks will establish key connectivity fragments.[6] For example:
-
A correlation between the protons of a CH₃ group (e.g., H6) and a CH₂ group (e.g., H5), and a further correlation from H5 to another CH₂ group (H4), will help identify the propyl chain.
-
A correlation between the protons of a CH₃ group (e.g., H9) and a CH₂ group (e.g., H8) will identify the ethyl group.
-
Correlations involving the methine proton (H2) and its neighboring methyl protons (H1 and H7) will define the isopropyl-like fragment.
-
-
-
Long-Range Connectivity and Final Assembly (HMBC):
-
The HMBC spectrum is the final piece of the puzzle, providing the crucial long-range (2- and 3-bond) C-H correlations needed to connect the fragments identified in the COSY spectrum. Key expected correlations include:
-
Correlations from the methyl protons at C1 and C7 to the methine carbon C2 and the quaternary carbon C3.
-
Correlations from the methine proton H2 to the methyl carbons C1 and C7, and to the quaternary carbon C3.
-
Crucially , correlations from the protons of the ethyl group (H8, H9) and the propyl group (H4) to the quaternary carbon (C3) will unambiguously establish the connectivity around this central, non-protonated carbon.
-
Correlations from the methyl protons on C10 to C2, C3, and C8.
-
-
By systematically analyzing the correlations in the COSY, HSQC, and HMBC spectra, every proton and carbon signal can be assigned, leading to the unequivocal confirmation of the this compound structure.
Conclusion
The structural characterization of complex, non-symmetric branched alkanes like this compound is often intractable by one-dimensional NMR methods alone. This application note details a robust and systematic workflow employing a suite of 2D NMR experiments (COSY, HSQC, and HMBC) in conjunction with standard ¹H, ¹³C, and DEPT spectroscopy. This multi-faceted approach effectively overcomes the challenges of severe signal overlap in the ¹H spectrum by spreading correlations into a second dimension, allowing for the unambiguous assignment of all proton and carbon resonances. The protocols and strategies outlined herein provide researchers with a reliable framework for the complete structural elucidation of complex saturated hydrocarbons, ensuring scientific integrity and trustworthiness in their analytical results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Ethyl-2,3-dimethylhexane
Welcome to the technical support center dedicated to the synthesis of 3-Ethyl-2,3-dimethylhexane. This guide is designed for researchers and chemists encountering challenges in achieving high yields and purity for this highly branched alkane. We will explore common synthesis pathways, troubleshoot frequent experimental issues, and provide detailed, field-proven protocols to enhance the success of your work.
Synthesis Strategy Overview
The synthesis of a sterically hindered, unsymmetrical alkane like this compound requires a careful selection of reaction pathways to avoid side reactions and maximize yield. Two common strategies are presented below: the direct Corey-House synthesis and a multi-step Grignard-based approach.
Caption: Overview of primary synthesis routes for this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally better for preparing this compound?
A1: The Corey-House synthesis is highly recommended. It is a powerful and versatile method for creating unsymmetrical alkanes with good to excellent yields.[1][2] It directly couples the two desired alkyl fragments, minimizing steps and potential points of failure. The Grignard-based route, while feasible, involves more steps, including the formation of a mixture of alkene isomers during dehydration, which can complicate purification and lower the overall yield.
Q2: What are the most critical parameters for achieving a high yield in these syntheses?
A2: Regardless of the chosen route, the most critical factors are:
-
Anhydrous Conditions: Both Grignard reagents and organolithium compounds (used in Corey-House) are extremely strong bases that react readily with water or any protic solvents.[3][4] All glassware must be oven-dried, and anhydrous solvents are mandatory.
-
Reagent Purity: The purity of your starting alkyl halides, magnesium turnings, and solvents is paramount. Impurities can inhibit reagent formation or cause side reactions.[5]
-
Temperature Control: Many of these reactions are highly exothermic. Maintaining the correct temperature (often low temperatures like 0 °C or -78 °C) is crucial to prevent side reactions such as Wurtz coupling or elimination.[6]
Q3: How do I confirm the identity and purity of my final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.
-
Gas Chromatography (GC) will separate your target compound from any remaining starting materials or side products, giving you a quantitative measure of purity based on peak area. The retention time of branched alkanes is influenced by their structure.[7][8][9]
-
Mass Spectrometry (MS) will provide a fragmentation pattern. Branched alkanes exhibit characteristic fragmentation, often cleaving at the branch point to form stable carbocations, which helps in confirming the structure.[10]
Q4: My final product is impure. What are the most likely side products?
A4: The side products depend on the synthesis route. See the table below for a summary.
| Synthesis Route | Likely Side Product(s) | Reason for Formation |
| Corey-House | Octane (from C4H9-C4H9), Butane (from C2H5-C2H5) | Homo-coupling (Wurtz-type reaction) of the alkyl groups in the Gilman reagent or with the starting alkyl halide.[6] |
| Grignard Route | Diethyl ether (solvent), unreacted ketone | Incomplete reaction or inefficient workup. |
| Isomeric Alkenes (if hydrogenation is incomplete) | Incomplete catalytic hydrogenation of the alkene mixture formed during dehydration. |
Troubleshooting Guide: Corey-House Synthesis
The Corey-House synthesis is a robust method but requires careful execution. It proceeds in two main stages: formation of the Gilman reagent and the final coupling step.[11][12]
Caption: Troubleshooting workflow for the Corey-House synthesis pathway.
Q: My reaction to form sec-butyllithium is sluggish or doesn't initiate. What's wrong?
A: This is a common issue when forming organolithium reagents.
-
Causality: The surface of lithium metal is often coated with an oxide or nitride layer that prevents it from reacting with the alkyl halide.
-
Solution: Use fresh, clean lithium metal (cut in the air to expose a fresh surface if necessary, but work quickly). Ensure your solvent (dry ether or THF) is absolutely anhydrous. Adding a small crystal of iodine can sometimes help initiate the reaction by etching the surface of the lithium.
Q: After adding Copper(I) Iodide (CuI), the solution turns dark brown or black, and my final yield is very low. Why?
A: This indicates the decomposition of your Gilman reagent (lithium di(sec-butyl)cuprate).
-
Causality: Gilman reagents are thermally unstable. If the temperature rises too high during its formation or subsequent reaction, it can decompose, often precipitating finely divided copper metal, which appears black. The purity of the CuI is also critical; impurities can catalyze decomposition.
-
Solution: Perform the addition of sec-butyllithium to the CuI slurry at a low temperature, typically between -20 °C and 0 °C. Use high-purity, freshly opened CuI. A properly formed Gilman reagent solution should be a clear, light yellow to greenish color.
Q: My final GC-MS analysis shows the desired product, but also significant amounts of octane and butane. How can I prevent this?
A: You are observing byproducts from homo-coupling.
-
Causality: This occurs when the Gilman reagent couples with itself (forming octane) or when unreacted sec-butyllithium attacks the starting sec-butyl bromide. The use of a secondary or tertiary alkyl halide as the electrophile (R'-X) can also lead to elimination reactions, though this is avoided in the recommended pathway.[1][12] For a high yield, the alkyl halide used should ideally be primary.[11][13]
-
Solution:
-
Ensure the stoichiometry is correct: 2 equivalents of alkyllithium per 1 equivalent of CuI to fully form the cuprate.
-
Add the ethyl bromide (the primary alkyl halide) slowly to the Gilman reagent at a controlled, low temperature to prevent localized heating.
-
Confirm that the formation of the Gilman reagent is complete before adding the ethyl bromide.
-
Troubleshooting Guide: Grignard -> Dehydration -> Hydrogenation Route
This multi-step synthesis offers more opportunities for error, but understanding each step can be instructive.
Q: My Grignard reaction to form the tertiary alcohol has a low yield. What are the common causes?
A: Low yields in Grignard reactions are almost always traced back to a few key issues.[3]
-
Causality: Grignard reagents are potent bases and nucleophiles. Any trace of protic substances (like water) will protonate and destroy the reagent.[14] Additionally, if the ketone has acidic alpha-protons, the Grignard can act as a base, causing enolization instead of nucleophilic addition.[6][15]
-
Solution:
-
Moisture Control: Rigorously dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous ether or THF.
-
Magnesium Activation: If the magnesium turnings are dull, they may be coated with oxide. Activate them by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][16]
-
Temperature: Add the ketone slowly to the Grignard reagent at 0 °C to control the exothermic reaction and minimize side reactions.[6]
-
Q: The dehydration of my tertiary alcohol produced a mixture of alkenes. Is this normal and can it be controlled?
A: Yes, this is expected.
-
Causality: The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which involves a carbocation intermediate.[17][18][19] The base (water) can then abstract a proton from any adjacent carbon, leading to a mixture of constitutional isomers. The major product is typically the most substituted (thermodynamically stable) alkene, according to Zaitsev's rule.[17]
-
Solution: While you cannot completely prevent the formation of isomers in this reaction, the subsequent hydrogenation step will convert all alkene isomers into the same desired alkane. Therefore, the primary goal is to ensure the dehydration reaction goes to completion. Use a strong acid like H₂SO₄ or H₃PO₄ and heat as required for tertiary alcohols (typically mild conditions, 25-80°C).[18][20]
Q: My final hydrogenation step is slow or incomplete.
A: This usually points to a problem with the catalyst.
-
Causality: Catalytic hydrogenation relies on an active metal catalyst (like Palladium on Carbon, Pd/C).[21][22] The catalyst's surface can be "poisoned" by impurities, particularly sulfur or halide compounds that may carry over from previous steps. An insufficient amount of catalyst or inadequate hydrogen pressure can also lead to incomplete reactions.
-
Solution:
-
Purify the Alkene: Ensure the alkene mixture from the dehydration step is properly purified and free of residual acid before hydrogenation.
-
Catalyst Quality: Use fresh, high-quality catalyst.
-
Reaction Conditions: Ensure the system is properly flushed with hydrogen and that adequate pressure is maintained throughout the reaction.[23] The reaction is often run at pressures above atmospheric for efficiency.
-
Experimental Protocols
Protocol 1: Corey-House Synthesis of this compound
Safety Note: Organolithium reagents are pyrophoric. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper PPE.
Part A: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser (with N₂ inlet), and a dropping funnel.
-
Place lithium metal (2.2 eq.) in the flask with anhydrous diethyl ether.
-
Slowly add sec-butyl bromide (2.0 eq.) dissolved in anhydrous ether via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete and all lithium has reacted, cool the resulting sec-butyllithium solution to -20 °C in an ice-salt bath.
-
In a separate flask, create a slurry of Copper(I) Iodide (1.0 eq.) in anhydrous ether.
-
Slowly transfer the sec-butyllithium solution via cannula to the CuI slurry while maintaining the temperature at -20 °C. The solution should become clear and light-colored.
Part B: Coupling Reaction
-
Cool the freshly prepared Gilman reagent to 0 °C.
-
Slowly add ethyl bromide (1.0 eq.) dissolved in anhydrous ether via a syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by fractional distillation to isolate this compound.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis:
-
Determine the purity by integrating the peak areas in the chromatogram.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. Look for the molecular ion (M⁺) at m/z 128 and characteristic fragments resulting from cleavage at the branched positions.
-
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. GCMS Section 6.9.2 [people.whitman.edu]
- 11. byjus.com [byjus.com]
- 12. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 13. collegedunia.com [collegedunia.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. byjus.com [byjus.com]
- 20. Mechanism of dehydration explained [unacademy.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 23. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
Technical Support Center: Purification Challenges of 3-Ethyl-2,3-dimethylhexane
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying complex branched alkanes like 3-Ethyl-2,3-dimethylhexane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the unique challenges posed by this molecule.
The primary difficulty in purifying this compound (a C10H22 isomer) lies in its separation from other structural isomers.[1][2] Alkanes of the same molecular weight, particularly isomers, exhibit very similar physical properties, such as boiling points and polarity, making their separation by conventional techniques a significant challenge.[1][3] This guide will equip you with the knowledge to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying this compound?
The core challenge is the presence of co-synthesized structural isomers. This compound is one of 75 possible structural isomers of decane. These isomers often have boiling points that are very close to each other, rendering simple distillation ineffective for achieving high purity. Because all these compounds are non-polar alkanes, separation based on polarity differences using techniques like standard silica gel chromatography is also not viable.
Q2: I've synthesized this compound via a Grignard reaction. What are the likely impurities I should expect?
When using a Grignard-based synthesis, you can anticipate several classes of impurities:
-
Structural Isomers: The primary challenge. These may form due to non-ideal reaction conditions or rearrangements, depending on the specific synthetic route.
-
Unreacted Starting Materials: Such as alkyl halides or carbonyl compounds.
-
Grignard Side-Products: These can include coupling products (e.g., biphenyl-type compounds if aryl halides are used) and protonated Grignard reagents, which form simpler alkanes if any moisture is present.[4][5][6] For instance, if your Grignard reagent is quenched by trace water, it will revert to its parent alkane.
-
Solvents: Residual high-boiling-point solvents like diethyl ether or THF used during the synthesis.
Q3: Is it possible to use fractional distillation to achieve high purity?
Fractional distillation separates components based on differences in boiling points.[7][8][9] While it is excellent for removing impurities with significantly different boiling points (e.g., residual solvents or byproducts from a different carbon number), it is often insufficient for separating close-boiling structural isomers. As shown in Table 1, the boiling points of C10 isomers can be extremely close. Achieving >99% purity of this compound from a mixture of its isomers would require a distillation column with a very high number of theoretical plates and an extremely slow, controlled distillation process, which is often impractical and leads to low yields.
Q4: For achieving the highest purity (>99.5%), what is the recommended method?
For obtaining high-purity grades of a specific alkane isomer, Preparative Gas Chromatography (Prep GC) is the most effective technique.[10][11] Prep GC utilizes the same principles as analytical GC but on a larger scale, allowing for the physical separation and collection of individual compounds as they elute from the column. Its high resolving power enables the separation of compounds with very subtle differences in boiling points and structure.[12][13]
Q5: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for purity validation:
-
High-Resolution Capillary Gas Chromatography (GC): Use a long, non-polar capillary column (e.g., 50-100m, dimethylpolysiloxane phase) with a slow temperature ramp to achieve the best possible separation of isomers.[14][15] Purity is often assessed by peak area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is crucial for identifying the impurities. While isomers will have the same molecular ion, their fragmentation patterns can sometimes differ, aiding in identification.[16]
-
Quantitative NMR (qNMR): For absolute purity assessment, qNMR is a powerful, orthogonal technique.[17] It allows you to quantify your target compound against a certified internal standard without relying on the response factors of potential impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My analytical GC trace shows a single broad peak or a cluster of poorly resolved peaks for my product.
-
Underlying Cause: This is the classic sign of co-eluting structural isomers. Your current analytical method lacks the resolution to separate them.
-
Troubleshooting & Solution:
-
Optimize Analytical GC: Before attempting preparative separation, refine your analytical method. Increase the column length (e.g., from 30m to 60m or 100m), decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min), and ensure you are using an appropriate non-polar stationary phase.[14]
-
Transition to Preparative GC: Once you can achieve baseline separation analytically, transfer the principles to a Prep GC system. You will need a high-capacity column with the same stationary phase.
-
Consider Alternative GC Phases: While non-polar phases are standard, for particularly difficult separations, specialized columns with liquid crystalline stationary phases can offer unique selectivity for isomers based on molecular shape.[13]
-
Problem 2: My product yield is extremely low after performing a high-efficiency fractional distillation.
-
Underlying Cause: You are likely operating with a very high reflux ratio to compensate for the small difference in boiling points. This means most of the condensed vapor is being returned to the column, and very little is being collected as distillate. This leads to long distillation times, potential thermal degradation, and significant product loss.
-
Troubleshooting & Solution:
-
Re-evaluate the Goal: Accept that fractional distillation is best used for bulk purification, not for achieving high-purity isomer separation.
-
Implement a Two-Stage Strategy: Use a simple distillation or a basic fractional distillation to first remove any low-boiling solvents and high-boiling crude impurities. Then, take the enriched product fraction and subject it to a polishing step using Preparative GC for the final isomer separation. This hybrid approach is often the most efficient.
-
Problem 3: After purification, my sample still contains polar impurities from the synthesis.
-
Underlying Cause: The initial workup was insufficient to remove non-hydrocarbon contaminants (e.g., alcohols, magnesium salts from a Grignard reaction).
-
Troubleshooting & Solution:
-
Aqueous Wash: Before any distillation, thoroughly wash your crude product in a separatory funnel with dilute acid (to neutralize any remaining Grignard reagent), followed by saturated sodium bicarbonate, and finally brine.
-
Adsorbent Filtration: Pass the crude, dried organic solution through a short plug of a mild adsorbent like alumina or silica gel. The non-polar alkane product will elute quickly with a non-polar solvent (like hexane), while the more polar impurities will be retained. This is a highly effective pre-purification step.
-
Decision-Making Diagram for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation (for Bulk Purification)
This protocol is intended to remove impurities with boiling points differing by at least 10-15°C from the target compound.
-
Apparatus Setup:
-
Assemble a distillation apparatus using a vacuum-jacketed Vigreux column (minimum 50 cm length) or a column packed with metal sponges or Raschig rings to maximize surface area.
-
Use a heating mantle with a magnetic stirrer for the round-bottom flask.
-
Place a thermometer with the bulb positioned at the level of the condenser takeoff.
-
Ensure all glass joints are properly sealed.
-
-
Procedure:
-
Charge the distillation flask with the crude material (do not fill more than two-thirds full) and a stir bar.
-
Begin heating slowly. As the liquid begins to boil, observe the condensation ring rising slowly up the column. This process should take at least 30-60 minutes to ensure equilibrium is established.
-
Set the distillation head for a high reflux ratio (e.g., 10:1, meaning for every 10 drops of condensate returned to the column, 1 drop is collected).
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
The temperature should stabilize at the boiling point of the main component. Collect this fraction in a separate, clean receiver flask.
-
If the temperature rises significantly again, it indicates a higher-boiling impurity is beginning to distill. Stop the distillation or collect this final fraction separately.
-
Protocol 2: Isomer Separation by Preparative Gas Chromatography (Prep GC)
This protocol is designed for the final purification step to isolate the target isomer.
-
Column Selection and Installation:
-
Choose a preparative-scale column (wider diameter than analytical columns) packed with a non-polar stationary phase like dimethylpolysiloxane (e.g., OV-1, SE-30).
-
Install the column in the Prep GC oven and condition it according to the manufacturer's instructions to remove any volatile contaminants.
-
-
Method Development:
-
Using an analytical GC with the same stationary phase, first optimize the separation of your isomer mixture to achieve baseline resolution. Note the retention times and the temperature program.
-
Translate this method to the Prep GC. You may need to adjust flow rates and temperatures to accommodate the larger column dimensions.
-
-
Sample Injection and Fraction Collection:
-
Set up the fraction collection system. This typically involves heated transfer lines and cooled traps (U-tubes) designed to condense and capture the eluting compounds.
-
Perform a small test injection to confirm the retention time of your target compound on the preparative system.
-
Begin the purification by injecting a larger volume of your sample. The maximum injection volume depends on the column's capacity; overloading will lead to poor separation.
-
Monitor the detector signal. Just before the peak for this compound begins to elute, switch the gas flow to the corresponding collection trap.
-
Continue collection until the peak has fully eluted, then switch the flow back to waste.
-
Repeat the injection and collection cycle until all your material has been processed.
-
-
Product Recovery:
-
After the final run, remove the collection trap containing your purified product.
-
Rinse the trap with a small amount of a highly volatile solvent (e.g., pentane or dichloromethane) to recover the condensed liquid.
-
Remove the solvent under a gentle stream of nitrogen or by careful rotary evaporation to yield the pure this compound.
-
Workflow for Preparative GC Purification
Caption: Experimental workflow for purification by Preparative GC.
Data Presentation
Table 1: Physical Properties of this compound and Representative C10H22 Isomers
| Compound Name | Structure Type | Boiling Point (°C) | Rationale for Boiling Point |
| n-Decane | Linear Chain | 174.1 | Strongest van der Waals forces due to large surface area. |
| This compound | Highly Branched | 166.0[18] | Target compound; branching reduces surface area. |
| 2,2,3,3-Tetramethylhexane | Highly Branched | 166.4 | Similar degree of branching leads to a very close boiling point. |
| 2,3,4,5-Tetramethylhexane | Branched | 161.5 | Branching lowers boiling point compared to linear n-decane. |
| 5-Propylheptane | Branched | 167.5 | Less compact branching than the target, slightly higher boiling point. |
Note: Boiling points for isomers are sourced from chemical databases and illustrate the challenge of separation. The more branched an alkane, the more spherical its shape, which reduces the surface area available for intermolecular van der Waals forces, generally resulting in a lower boiling point compared to its linear isomer.[1][3]
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. studymind.co.uk [studymind.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkanes and fractional distillation [abpischools.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vurup.sk [vurup.sk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound [chemister.ru]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Ethyl-2,3-dimethylhexane
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning the synthesis of complex alkanes such as 3-Ethyl-2,3-dimethylhexane. Here, we move beyond simple protocols to dissect the common challenges and side reactions encountered during its multi-step synthesis. Our focus is on providing a deep mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
The most logical and common synthetic route to this compound involves a three-stage process:
-
Grignard Reaction: Formation of a tertiary alcohol, 3-ethyl-2,3-dimethylhexan-3-ol, by reacting 3-methyl-2-pentanone with an ethylmagnesium halide.
-
Acid-Catalyzed Dehydration: Conversion of the tertiary alcohol into a mixture of alkenes.
-
Catalytic Hydrogenation: Reduction of the alkene mixture to the final saturated alkane product.
This guide is structured to address specific issues that may arise at each of these critical stages.
Overall Synthetic Workflow
Caption: Overall synthesis pathway for this compound.
Part 1: Troubleshooting the Grignard Reaction
The initial Grignard reaction is often the source of significant yield loss if not performed with meticulous care. The primary goal is the nucleophilic addition of the ethyl group to the carbonyl carbon of 3-methyl-2-pentanone.
Question 1: My yield of tertiary alcohol is low, and I'm recovering a significant amount of the starting ketone (3-methyl-2-pentanone). What is the likely cause?
Answer: This is a classic case of the Grignard reagent acting as a base rather than a nucleophile. The primary side reaction is the enolization of the ketone.
-
Causality: 3-Methyl-2-pentanone has acidic protons on the carbons alpha to the carbonyl group (C1 and C3). Ethylmagnesium bromide is a strong base and can abstract one of these protons to form a magnesium enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone.[1][2] This pathway competes directly with the desired nucleophilic addition.
-
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: Perform the Grignard addition at 0°C or even lower. Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.
-
Use Inverse Addition: Add the ketone solution slowly to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent, promoting the bimolecular addition reaction over deprotonation.
-
Employ Cerium (III) Chloride (Luche Reaction Conditions): The use of anhydrous CeCl₃ can dramatically improve yields with enolizable ketones. Cerium transmetalates with the Grignard reagent to form a less basic, more nucleophilic organocerium species that strongly favors addition over enolization.
-
Question 2: My crude NMR shows a secondary alcohol impurity alongside my desired tertiary alcohol. Where did this come from?
Answer: This impurity is likely the result of carbonyl reduction .
-
Causality: Grignard reagents that possess a hydrogen atom on their β-carbon, such as ethylmagnesium bromide, can reduce the ketone.[1] The reaction proceeds through a cyclic six-membered transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. This produces a secondary alcohol (3-methyl-2-pentanol) after workup. This side reaction is more prevalent with sterically hindered ketones.
Caption: Competing pathways in the Grignard reaction with a ketone.
Troubleshooting Data Table: Grignard Reaction Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Temperature | Room Temperature (25°C) | 0°C to -10°C | Favors nucleophilic addition over enolization and reduction. |
| Addition Mode | Grignard added to Ketone | Ketone added to Grignard | Maintains high [Grignard], favoring bimolecular addition. |
| Solvent | Diethyl Ether | Anhydrous THF with CeCl₃ | THF can improve solubility; CeCl₃ increases nucleophilicity and reduces basicity. |
| Expected Yield | 30-50% | 70-90% | Minimization of side reactions directly improves the yield of the target tertiary alcohol. |
| Major Impurities | Starting Ketone, Secondary Alcohol | Minimal | Optimized conditions suppress the formation of major side products. |
Part 2: Troubleshooting the Dehydration Reaction
The dehydration of the tertiary alcohol (3-ethyl-2,3-dimethylhexan-3-ol) aims to create an alkene for subsequent hydrogenation. This step is governed by carbocation chemistry and Zaitsev's rule.[3]
Question 3: My GC-MS analysis shows multiple alkene peaks after dehydration. Why didn't I get a single product?
Answer: The formation of multiple alkene isomers is expected and is a direct consequence of the E1 elimination mechanism.
-
Causality: The reaction proceeds by protonating the alcohol, which then leaves as water to form a tertiary carbocation. A base (like water or HSO₄⁻) then abstracts a proton from a carbon adjacent (β-carbon) to the carbocation to form the double bond.[4][5] The structure of 3-ethyl-2,3-dimethylhexan-3-ol offers several non-equivalent β-hydrogens that can be removed, leading to a mixture of constitutional isomers.
-
Expected Products: According to Zaitsev's rule, the major products will be the most substituted (and therefore most stable) alkenes. In this case, you will likely form a mixture of tetrasubstituted alkenes:
-
3-Ethyl-2,3-dimethylhex-2-ene
-
2,3-Diethyl-2-methylpent-2-ene (This name is likely incorrect due to IUPAC rules, but represents elimination towards the ethyl group)
-
And potentially trisubstituted alkenes in smaller amounts.
-
Each of these can also exist as E/Z isomers, further complicating the mixture.
-
Caption: Formation of multiple alkene isomers via a common carbocation intermediate.
-
Solution: For the synthesis of the target alkane, this is often not a significant issue, as all resulting alkene isomers will be hydrogenated to the same final product. The key is to ensure the reaction goes to completion to avoid carrying unreacted alcohol into the next step. If a specific alkene isomer were desired, the synthetic strategy would need to be reconsidered (e.g., via a Wittig reaction).
Question 4: The reaction mixture turned dark brown/black, and the yield was very low. What happened?
Answer: This indicates charring and decomposition, which is a common side reaction when using concentrated sulfuric acid.
-
Causality: Concentrated sulfuric acid is a strong oxidizing agent in addition to being a strong acid.[6] At the high temperatures often required for dehydration, it can oxidize the organic alcohol, leading to polymerization and the formation of elemental carbon (char). This severely reduces the yield of the desired alkene.
-
Troubleshooting & Solutions:
-
Use a Non-Oxidizing Acid: Switch to concentrated phosphoric acid (H₃PO₄) or solid acid catalysts like p-toluenesulfonic acid (TsOH). These are effective dehydrating agents but are not strong oxidizers, leading to cleaner reactions.[5]
-
Moderate Temperature: Use the minimum temperature necessary to drive the reaction forward. For tertiary alcohols, dehydration can often be achieved at temperatures below 100°C.[4]
-
Distill the Product: As the alkene is formed, it can be distilled directly from the reaction mixture. This protects it from the hot acid and helps drive the equilibrium toward the products (Le Châtelier's principle).
-
Part 3: Troubleshooting the Catalytic Hydrogenation
This final step is generally high-yielding and clean, but potential issues can arise.
Question 5: After the hydrogenation reaction, I still see alkene signals in my NMR spectrum. Why was the reaction incomplete?
Answer: Incomplete hydrogenation is typically due to issues with the catalyst or reaction setup.
-
Causality: Catalytic hydrogenation is a surface reaction where H₂ and the alkene adsorb onto a metal catalyst (like Palladium on Carbon, Pd/C).[7][8] The reaction can be stalled by several factors:
-
Catalyst Poisoning: Trace impurities, particularly sulfur or nitrogen compounds from previous steps, can irreversibly bind to the catalyst surface, deactivating it.
-
Insufficient Hydrogen: The reaction may have been run at too low a pressure of H₂, or the H₂ supply was depleted before the reaction was complete.
-
Poor Mixing: In a heterogeneous catalysis system, vigorous stirring is essential to ensure the alkene, hydrogen, and catalyst are in constant contact.
-
-
Troubleshooting & Solutions:
-
Purify the Alkene: Ensure the alkene mixture from the dehydration step is thoroughly purified (e.g., by distillation) to remove any residual acid or byproducts that could poison the catalyst.
-
Increase Hydrogen Pressure: Use a proper hydrogenation apparatus (e.g., a Parr shaker) that allows for elevated and sustained H₂ pressure (typically 30-50 psi).
-
Ensure Proper Agitation: Use a magnetic stir bar or mechanical stirring that is sufficient to keep the solid catalyst suspended in the solution.
-
Check Catalyst Activity: If problems persist, the catalyst itself may be old or inactive. Use fresh, high-quality catalyst for the reaction.
-
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), add the purified alkene mixture (1.0 eq) dissolved in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 1-5 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel, flush it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 40 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in H₂ pressure or by taking small aliquots for analysis (e.g., TLC or GC-MS). The hydrogenation of a tetrasubstituted alkene may require several hours.[9]
-
Workup: Once the reaction is complete, carefully vent the excess H₂ and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.
General FAQs
Q: Which step is the most common source of difficult-to-remove impurities? A: The Grignard reaction. The reduction side product (a secondary alcohol) has a boiling point that may be close to the desired tertiary alcohol, making purification by distillation challenging. Furthermore, any unreacted ketone can also be difficult to separate.
Q: Can I use a one-pot method to go from the alcohol to the alkane? A: While it is theoretically possible to perform the dehydration and hydrogenation in a single pot using a bifunctional catalyst, it is not recommended for this synthesis. The acidic conditions required for dehydration are incompatible with and would destroy the standard metal hydrogenation catalysts. A sequential, two-step process with purification of the intermediate alkene is far more reliable.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. gauthmath.com [gauthmath.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. study.com [study.com]
- 8. 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Maintaining the Purity and Stability of 3-Ethyl-2,3-dimethylhexane
Document ID: TSC-CHEM-2026-01-C10H22
Last Updated: January 3, 2026
Introduction: Understanding the Inherent Stability of 3-Ethyl-2,3-dimethylhexane
This compound is a saturated, branched-chain alkane (C10H22).[1][2] By its very nature, its chemical structure, consisting solely of carbon-carbon and carbon-hydrogen single bonds, is exceptionally stable. Unlike unsaturated compounds, it lacks reactive double or triple bonds, and unlike functionalized molecules, it has no heteroatoms that would create sites for common chemical reactions.
Therefore, under standard laboratory storage conditions, degradation of the this compound molecule itself is highly unlikely. Issues perceived as "degradation" almost invariably stem from other factors:
-
Contamination: Introduction of external impurities.
-
Container Leaching: Extraction of additives from the storage vessel.
-
Slow, Long-Term Autooxidation: A very slow free-radical process that requires specific initiators like UV light and oxygen, typically over extended periods.[3]
This guide is structured to help you troubleshoot purity issues by focusing on these practical, real-world challenges rather than theoretical degradation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: My sample's purity has decreased according to GC analysis. Is the compound degrading?
Answer: It is improbable that the compound is degrading. The most likely culprits are contamination or issues with your analytical method.
-
Primary Suspect: Contamination. Have you introduced impurities?
-
Atmospheric Contaminants: Opening the container frequently can introduce moisture and volatile organic compounds (VOCs) from the lab environment.
-
Cross-Contamination: Using improperly cleaned syringes, pipettes, or transfer vessels is a common source of contamination.
-
Container Leaching: Storing in an incompatible plastic container can lead to the leaching of plasticizers, antioxidants, and other additives into the solvent.[4][5][6][7]
-
-
Secondary Suspect: Analytical Error. Before assuming sample impurity, validate your method.
-
Run a blank (your GC solvent) to check for system contamination (e.g., septum bleed, column bleed).
-
Re-run a recently verified standard to ensure your GC system is performing correctly.
-
FAQ 1: What are the ideal storage conditions to ensure long-term stability?
Answer: To maintain the high purity of this compound, we recommend adhering to the following storage protocols. These conditions are designed to prevent contamination and inhibit the initiation of slow oxidative processes.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C – 25°C (Refrigerated to Room Temp) | Prevents excessive pressure buildup in the container. Avoids freezing, which is unnecessary and poses no benefit. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is a key reactant in potential long-term autooxidation pathways.[3] |
| Container | Borosilicate Glass (Type 1) with PTFE-lined Cap | Borosilicate glass is highly inert. A PTFE (Polytetrafluoroethylene) liner prevents the nonpolar solvent from contacting and potentially leaching materials from the cap liner. |
| Light Exposure | Store in an amber glass bottle or in a dark cabinet | UV light can provide the energy to initiate free-radical chain reactions, which is the primary (albeit very slow) pathway for alkane oxidation.[8][9][10] |
FAQ 2: I stored my sample in a plastic bottle and now see extra peaks in my analysis. What happened?
Answer: You are likely observing leached polymer additives. This compound is a nonpolar organic solvent and can act as an extraction solvent for additives within a polymer matrix.[11] Many plastics, especially flexible ones like LDPE or PVC, contain additives such as:
-
Plasticizers (e.g., phthalates)
-
Antioxidants (e.g., hindered phenols)
-
UV stabilizers
-
Slip agents
These compounds are not chemically bound to the polymer and can migrate into the solvent over time.[5][6] This underscores the critical importance of using appropriate storage containers.
FAQ 3: What specific chemicals or materials are incompatible with this compound?
Answer: As a saturated alkane, this compound is generally unreactive and compatible with many substances. However, for storage and handling, you must avoid strong oxidizing agents.
| Incompatible Class | Examples | Hazard |
| Strong Oxidizing Agents | Nitric Acid, Perchloric Acid, Halogens (Chlorine, Bromine), Peroxides | While initiation energy is required, strong oxidizers can react exothermically and potentially violently with hydrocarbons.[12] |
| Incompatible Materials | Natural Rubber, Polystyrene, PVC (for long-term storage) | These materials can be swelled, softened, or have additives leached out by the hydrocarbon solvent.[13] |
Always consult a comprehensive chemical compatibility chart and your institution's safety guidelines.[14]
FAQ 4: How can I verify the purity of my sample if I suspect contamination?
Answer: The gold standard for assessing the purity of a volatile compound like this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) .[15][] GC-MS can be used for the identification of unknown impurity peaks.
Experimental Protocol: Purity Verification by GC-FID
This protocol provides a self-validating method to assess the purity of your sample.
1. Objective: To quantify the purity of this compound and detect potential volatile contaminants.
2. Materials & Equipment:
-
Gas Chromatograph with FID detector
-
Capillary Column (nonpolar, e.g., DB-1, HP-5ms, or similar)
-
High-purity helium or hydrogen as carrier gas
-
High-purity hexane or pentane (as solvent)
-
Autosampler vials with PTFE-lined septa
-
Microsyringe
3. Procedure:
- Sample Preparation: Prepare a dilute solution of your sample (~1% v/v) in high-purity hexane.
- Blank Analysis: First, inject only the high-purity hexane solvent into the GC. This establishes the baseline and identifies any peaks originating from the solvent or system.
- Standard Analysis: If available, run a certified reference standard of this compound to determine its exact retention time and peak shape under your experimental conditions.
- Sample Analysis: Inject your prepared sample.
- Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
- Compare the retention time of your main peak to the standard to confirm identity.
- Any significant peaks other than the main peak and the solvent peak represent impurities.
4. System Suitability:
-
Peak Shape: The main peak should be symmetrical (tailing factor between 0.9 and 1.2).
-
Reproducibility: Multiple injections of the same sample should yield a relative standard deviation (RSD) of <2% for the peak area.
Visual Guides
Logical Workflow for Troubleshooting Purity Issues
This diagram outlines the decision-making process when a purity issue is suspected.
Caption: Troubleshooting workflow for purity issues.
Conceptual Pathway: Alkane Autooxidation
This diagram shows a simplified free-radical mechanism. For saturated alkanes, this process is extremely slow and requires an energy input (like UV light) to initiate.
Caption: Simplified free-radical autooxidation pathway.
References
- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. This compound [chemister.ru]
- 3. Efficient alkane oxidation under combustion engine and atmospheric conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leaching and transformation of chemical additives from weathered plastic deployed in the marine environment [ouci.dntb.gov.ua]
- 5. Plastic - Wikipedia [en.wikipedia.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Extraction of Additives from Plastics [cem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 11. research.wur.nl [research.wur.nl]
- 12. esd.uga.edu [esd.uga.edu]
- 13. graco.com [graco.com]
- 14. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 15. seas.ucla.edu [seas.ucla.edu]
Troubleshooting GC peak tailing for 3-Ethyl-2,3-dimethylhexane
Technical Support Center: Gas Chromatography
Introduction
Welcome to the technical support guide for troubleshooting Gas Chromatography (GC) issues. This document provides in-depth guidance on diagnosing and resolving peak tailing, a common chromatographic problem that can compromise the accuracy and reproducibility of your results.[1][2] Peak tailing, where a peak's trailing edge is broader than its leading edge, can significantly hinder resolution and lead to imprecise quantification.[1][2][3]
This guide focuses specifically on 3-Ethyl-2,3-dimethylhexane (C10H22) , a non-polar branched alkane. While peak tailing is often associated with polar compounds interacting with active sites, its occurrence with non-polar analytes like alkanes points toward different underlying causes, which we will explore systematically.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and why is it a problem for quantification?
Peak tailing refers to the asymmetrical distortion of a chromatographic peak where the latter half of the peak is wider than the front half.[4] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape.[1] Tailing becomes problematic when the asymmetry factor exceeds 1.5, as it can decrease the resolution between adjacent peaks and make accurate peak integration challenging, thereby reducing the precision and reproducibility of quantitative measurements.[1][2]
Q2: My peak for this compound is tailing. What are the most likely causes?
Since this compound is a non-polar hydrocarbon, peak tailing is less likely to be caused by chemical activity (e.g., interaction with silanol groups) and more likely due to physical or mechanical issues within the GC system.[1][5] The most common culprits, in order of investigation, are:
-
Flow Path Disruption: Issues like a poor column cut, improper column installation, or dead volume in connections can create turbulence and cause tailing for all compounds.[1][6][7]
-
Inlet Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner, creating an uneven sample pathway.[1][8]
-
Column Contamination: Buildup of non-volatile material at the head of the GC column is a primary cause of peak tailing for non-active compounds.[5]
Q3: Is it unusual for a non-polar alkane to show peak tailing?
While less common than with polar analytes, it is not unusual. When non-polar compounds like alkanes exhibit tailing, it strongly suggests a physical problem rather than a chemical one.[1][5] If all peaks in the chromatogram (including the solvent) are tailing, this points to a system-wide issue like a leak, flow path obstruction, or improper column installation.[1][6] If only later-eluting, higher-boiling alkanes are tailing, it could indicate that the inlet temperature is too low for efficient vaporization.[3][6]
Systematic Troubleshooting Guide
To diagnose the root cause of peak tailing for this compound, follow this systematic approach, starting from the point of injection and moving through the system.
Part A: The Injection System - The First Point of Contact
The inlet is where many peak shape problems originate. An improperly configured or contaminated inlet can ruin a separation before it even begins.
Question: Is my inlet liner clean, deactivated, and appropriate for my analysis?
-
Causality Explained: The inlet liner provides an inert surface for the sample to vaporize before entering the column.[9] Over time, liners can become contaminated with non-volatile residues from sample matrixes.[1] This buildup can interfere with the sample vapor path, leading to peak tailing. Even for a non-polar analyte, using a deactivated liner is crucial as active sites can develop from exposure to dirty samples.[10]
-
Troubleshooting Steps:
-
Perform routine inlet maintenance. Replace the septum and the inlet liner.[8] Many chromatographic problems are resolved with this simple step.[10]
-
For splitless injections, a single taper liner with deactivated glass wool is a good starting point. The taper helps direct the sample onto the column, and the wool aids in vaporization while trapping non-volatile contaminants.[10]
-
Ensure the liner geometry is appropriate. A narrow internal diameter (ID) liner increases the carrier gas linear velocity, promoting a rapid and focused transfer of the sample to the column, which helps maintain sharp peaks.[10][11]
-
Part B: The GC Column & Flow Path - The Heart of the Separation
The column and its connections are critical for achieving symmetrical peaks. Physical imperfections or contamination can severely degrade performance.
Question: Is the column installed correctly and is the column end cut properly?
-
Causality Explained: An improper column cut or incorrect installation depth are very common causes of peak tailing.[1][2][6] A jagged or uneven cut creates turbulence in the flow path, disrupting the uniform band of analyte entering the column.[6] If the column is set too high or too low in the inlet, it can create "dead volumes"—unswept areas where analytes can get trapped and released slowly, causing tailing.[1][6]
-
Troubleshooting Steps:
-
Re-cut the column: Using a ceramic scoring wafer or sapphire scribe, make a clean, square cut at the column inlet.[2] Inspect the cut with a magnifying glass to ensure it is flat and free of shards.[1]
-
Verify installation depth: Consult your GC manufacturer's instructions for the correct column insertion distance into the inlet. Reinstall the column to the proper depth.[2][6]
-
Check for leaks: After reinstallation, perform a leak check at the inlet fitting using an electronic leak detector. Leaks can disrupt pressure and flow, causing peak distortion.[1]
-
Question: Could the front of my column be contaminated?
-
Causality Explained: Non-volatile residues that are not trapped by the inlet liner can accumulate on the front section of the GC column.[5] This contamination alters the stationary phase, leading to poor interactions with analytes and causing peak tailing.[5] This is one of the most common reasons for tailing of non-polar compounds.[5]
-
Troubleshooting Steps:
-
Trim the column: After cooling the oven and turning off the gas flow, trim 15-20 cm from the inlet end of the column.[2][3][6] This removes the most contaminated section.
-
Reinstall the column and test with a standard. If peak shape improves, contamination was the likely cause. It may be necessary to trim more if tailing persists.[5][6]
-
Part C: Method Parameters - The Driving Force
Incorrect method parameters can also contribute to poor peak shape, even if the hardware is in perfect condition.
Question: Are my GC parameters optimized for this analysis?
-
Causality Explained: Method parameters dictate how the analyte moves through the system. A split ratio that is too low may not provide a high enough flow rate through the inlet to efficiently transfer the sample, causing tailing.[8] An inlet temperature that is too low can result in slow or incomplete vaporization of later-eluting compounds, also leading to broad, tailing peaks.[6]
-
Troubleshooting Steps:
-
Review Split Ratio: For split injections, ensure the total flow through the inlet (column flow + split vent flow) is at least 20 mL/min to ensure efficient sample introduction.[8]
-
Check Inlet Temperature: The inlet should be hot enough to ensure rapid vaporization. For this compound (boiling point ~166°C), an inlet temperature of 250°C is a reasonable starting point.[12]
-
Optimize Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). This maximizes column efficiency and peak sharpness.
-
Visual Troubleshooting Workflows
To aid in diagnosis, the following diagrams illustrate the logical troubleshooting flow and the mechanism of peak tailing.
Caption: A logical workflow for troubleshooting GC peak tailing.
Caption: Mechanism of peak tailing caused by column contamination.
Recommended GC Parameters & Protocols
Table 1: Starting GC Method Parameters for this compound
| Parameter | Recommended Value | Rationale |
| GC Column | Non-polar (e.g., 100% dimethylpolysiloxane) | "Like dissolves like." A non-polar column is ideal for separating non-polar alkanes.[13] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency and capacity.[14] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte (Boiling Point ≈ 166°C).[12][15] |
| Injection Mode | Split | Split injection provides sharp peaks and is suitable for non-trace level analysis.[11] |
| Split Ratio | 50:1 | A good starting point to ensure efficient transfer while maintaining sensitivity. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis.[15] |
| Flow Rate | ~1.2 mL/min (for 0.25 mm ID column) | Corresponds to the optimal average linear velocity for helium, maximizing column efficiency. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 200 °C | A basic temperature program to ensure separation from any lighter or heavier contaminants.[15] |
| Detector | Flame Ionization Detector (FID) | FID is highly sensitive to hydrocarbons.[15] |
| Detector Temp | 280 °C | Must be hotter than the final oven temperature to prevent condensation. |
Protocol 1: How to Properly Cut and Install a Capillary Column
This protocol is essential for preventing peak tailing caused by physical disruptions in the flow path.
-
Safety First: Ensure the GC oven, inlet, and detector have cooled to room temperature. Wear appropriate safety glasses.
-
Prepare the Column: Using a ceramic scoring wafer, gently score the fused silica tubing. Do not apply heavy pressure.
-
Make the Cut: Hold the column on either side of the score and pull it straight apart while slightly flexing it away from the score. The column should snap cleanly.
-
Inspect the Cut: Use a small magnifying glass to inspect the end of the column.[1] It must be a perfectly flat, 90° surface with no jagged edges, shards, or cracks.[1] If the cut is poor, repeat the process.
-
Install Fittings: Slide the appropriate nut and ferrule onto the column end. Ensure the ferrule is oriented correctly.
-
Set Installation Depth: Using a ruler or the markings on the GC's tool, measure the correct distance from the ferrule to the column end as specified by your instrument manufacturer.
-
Install and Tighten: Insert the column into the inlet (or detector) to the correct depth and tighten the nut finger-tight, followed by an additional half-turn with a wrench. Do not overtighten.
-
Leak Check: Restore carrier gas flow and use an electronic leak detector to confirm the connection is leak-free.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. acdlabs.com [acdlabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. it.restek.com [it.restek.com]
- 8. agilent.com [agilent.com]
- 9. Inlet Liners – Part 1 | Separation Science [sepscience.com]
- 10. How to Choose a GC Inlet Liner [discover.restek.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. This compound [chemister.ru]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 14. gcms.cz [gcms.cz]
- 15. microbiozindia.com [microbiozindia.com]
Technical Support Center: Optimizing Distillation of 3-Ethyl-2,3-dimethylhexane
Welcome to the technical support center for the purification of 3-Ethyl-2,3-dimethylhexane. This guide is designed for our partners in research, chemical synthesis, and drug development. Here, we move beyond simple protocols to address the nuanced challenges of distilling highly branched, high-boiling-point alkanes. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot and optimize your distillation process effectively.
Section 1: Core Physicochemical Properties of this compound
Understanding the physical properties of this compound is the foundation of a successful distillation. Unlike their straight-chain isomers, branched alkanes exhibit unique behaviors due to their molecular geometry, which influences intermolecular forces.
Why Branching Matters: The extensive branching in this compound reduces the effective surface area for van der Waals interactions compared to a linear C10 alkane like n-decane. This generally results in a lower boiling point than would be expected for its molecular weight. However, its high molecular weight still places it in a category that requires careful temperature and pressure management.
Key Physicochemical Data
| Property | Value | Significance for Distillation |
| Molecular Formula | C₁₀H₂₂ | A relatively large, non-polar hydrocarbon. |
| Molecular Weight | 142.28 g/mol | Influences its high boiling point. |
| Boiling Point | 164-169°C (at 760 mmHg)[1][2][3] | Primary parameter for setting distillation temperature. The range indicates variability in reported experimental data. Start optimizations at the lower end. |
| Density | 0.733 g/cm³[3] | Useful for calculating mass from volume and for phase separation if applicable. |
| Flash Point | 45.1°C[3] | Critical for safety. The compound is flammable, and vapors can ignite well below the boiling point. |
| Vapor Pressure | Low at ambient temperature. | The compound is not highly volatile at room temperature, requiring significant heat input to vaporize for distillation. |
Section 2: The Imperative for Fractional Distillation
Q: Why can't I just use simple distillation?
A: Simple distillation is only effective for separating liquids with vastly different boiling points (typically >70°C difference) or for separating a liquid from a non-volatile solid. When purifying this compound, you are likely separating it from isomers or other hydrocarbon impurities with very close boiling points.
Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column is packed with materials like glass beads or metal sponges, creating a large surface area. This setup allows for a series of sequential vaporization and condensation cycles, known as "theoretical plates".[3] Each cycle enriches the vapor with the more volatile component (the one with the slightly lower boiling point). For compounds with close boiling points, a high number of theoretical plates is essential for achieving good separation.[4]
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the common issues encountered during the distillation of this compound.
Workflow: Troubleshooting Common Distillation Problems
Below is a logical workflow to diagnose and resolve typical issues.
References
Technical Support Center: Analysis of 3-Ethyl-2,3-dimethylhexane Combustion Byproducts
Last Updated: January 3, 2026
Introduction: The Analytical Challenge of Branched Alkane Combustion
Welcome to the technical support center for the analysis of 3-Ethyl-2,3-dimethylhexane combustion byproducts. As a C10H22 branched-chain alkane, this compound presents unique analytical challenges compared to its straight-chain counterparts.[1][2][3][4][5] Its complex structure can lead to a wide array of products from incomplete combustion, thermal cracking, and isomerization, making chromatographic separation and identification a non-trivial task.
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues in their experimental workflow. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and accuracy of your results.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of combustion products.
Question: Why is my chromatogram showing a large number of unidentified peaks, many of which are broad or tailing?
Answer: This is a common and multifaceted issue stemming from the nature of combustion and the analytical system itself. Let's break down the potential causes and solutions.
Primary Cause 1: Incomplete Combustion
-
The "Why": When there isn't enough oxygen to convert all the fuel to carbon dioxide (CO2) and water (H2O), a complex mixture of partially oxidized products is formed.[6][7][8][9][10][11] For a branched alkane like this compound, this includes smaller alkanes, alkenes, aldehydes, ketones, carboxylic acids, and polycyclic aromatic hydrocarbons (PAHs). The presence of polar compounds like acids and aldehydes often leads to peak tailing on standard non-polar GC columns due to interactions with active sites.[12]
-
Troubleshooting Steps:
-
Verify Combustion Conditions: Ensure your combustion chamber has a surplus of oxygen. Consider using an oxygen-rich atmosphere or increasing the air-to-fuel ratio.
-
Analyze for Oxygenated Compounds: Use a more polar GC column (e.g., a wax-type column) in a separate run to better resolve and identify polar byproducts.
-
Derivatization: For confirming carboxylic acids, consider a derivatization step (e.g., silylation) to make them more volatile and less prone to tailing.
-
Primary Cause 2: System Contamination and Column Issues
-
The "Why": The analytical system itself can introduce artifacts. Broad peaks often indicate issues with the GC flow path, while tailing can point to column degradation or contamination.[13][14][15][16]
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and ghost peaks.[12]
-
Active Sites: Over time, the inertness of the column and liner can degrade, creating "active sites" that interact with polar analytes, causing tailing.[12][14]
-
Contamination: Residue from previous injections can build up in the injector port, liner, or the front of the column.[13][15]
-
-
Troubleshooting Steps:
-
Perform Inlet Maintenance: Replace the inlet liner and septum. These are common sources of contamination and leaks.[13][15]
-
Condition the Column: Trim the first 10-15 cm from the inlet side of the column to remove non-volatile residues. Re-install and condition the column at a high temperature as recommended by the manufacturer.[15]
-
Run a Blank: Inject a solvent blank after conditioning. If ghost peaks or a high baseline persist, the contamination may be further in the system or in the solvent itself.[13]
-
Question: My mass spectrometer is having trouble identifying compounds, with many library hits having low confidence scores (<70%). Why is this happening?
Answer: Low confidence in library matching for combustion samples is often due to the co-elution of isomers and the presence of compounds not well-represented in standard libraries.
-
The "Why": The high temperatures of combustion can cause the carbon skeleton of this compound to rearrange (isomerize) or crack into smaller fragments, which then form new molecules.[7] This creates numerous structural isomers (compounds with the same molecular formula but different structures) that have very similar mass spectra and retention times, confusing the library search algorithm.[17]
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Do not rely on the mass spectrometer alone.
-
Lower the Oven Ramp Rate: A slower temperature program (e.g., 5°C/min instead of 20°C/min) can significantly improve the separation of closely eluting isomers.[15]
-
Use a Longer Column: A longer column (e.g., 60m instead of 30m) provides more theoretical plates and better resolving power.
-
-
Manual Spectra Interpretation: Do not blindly trust the library match. Manually inspect the mass spectrum for characteristic fragmentation patterns. Look for logical neutral losses (e.g., loss of a methyl group, -15 amu; loss of an ethyl group, -29 amu) that are consistent with the proposed structure.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, allowing you to determine the elemental formula of an unknown peak. This drastically narrows down the potential candidates and increases identification confidence.
-
Confirm with Standards: The ultimate confirmation is to obtain a chemical standard of the suspected compound and run it under the identical method to compare its retention time and mass spectrum.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the expected primary byproducts of this compound combustion?
-
A1: Under complete combustion, the only products are Carbon Dioxide (CO2) and Water (H2O).[10][18] However, in any real-world scenario, incomplete combustion is more likely. You should expect a complex mixture including, but not limited to:
-
Carbon Monoxide (CO): A primary indicator of insufficient oxygen.[8][9]
-
Soot (Elemental Carbon): Formed in very oxygen-poor conditions.[7][9]
-
Smaller Hydrocarbons: From thermal cracking (e.g., methane, ethane, propene).
-
Isomers: Rearrangement of the parent molecule into other C10H22 isomers.
-
Oxygenated Hydrocarbons: Aldehydes, ketones, and alcohols from partial oxidation.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Formed from complex secondary reactions, especially at high temperatures.
-
-
-
Q2: What type of GC column is best suited for this analysis?
-
A2: There is no single "best" column. A multi-column approach is recommended.
-
For General Screening: A non-polar 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) column is the standard for hydrocarbon analysis.[19] It separates compounds primarily by boiling point.
-
For Isomer Separation: A column with higher shape selectivity, like a 50% Phenyl Polysiloxane phase, can improve the resolution of aromatic isomers.
-
For Polar Byproducts: A Polyethylene Glycol (Wax) column is essential for properly chromatographing polar analytes like alcohols and acids that would otherwise tail severely on a non-polar column.
-
-
-
Q3: How can I quantify the byproducts if I don't have standards for all of them?
-
A3: This is a significant challenge in combustion analysis.
-
Internal Standard Calibration: For accurate quantification, you need authentic standards. However, you can get a semi-quantitative estimate. Add a known amount of an internal standard (a compound not expected in your sample, e.g., deuterated anthracene) to each sample. The peak area of your unknown compounds relative to the internal standard's peak area can give you an estimate of their concentration. This assumes the MS response factor is similar, which is a major approximation.
-
Total Ion Current (TIC) Estimation: The percentage of the total ion current that a single peak represents is a rough, but often-used, estimate of its relative abundance in the mixture.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: GC-MS System Suitability and Calibration
This protocol ensures your instrument is performing correctly before analyzing complex samples.
-
Inlet Maintenance: Begin by replacing the inlet septum and liner. A deactivated, single-taper splitless liner is recommended.
-
Column Conditioning: After installation, condition the column by heating it to 20°C above your maximum analysis temperature for 2 hours with carrier gas flowing.
-
Tune Verification: Perform an autotune on the mass spectrometer to ensure correct mass assignments and resolution.[15]
-
Blank Analysis: Inject a high-purity solvent (e.g., dichloromethane) to check for system contamination or ghost peaks.[13] The baseline should be clean with no significant interfering peaks.
-
Performance Standard Analysis: Inject a mixture of known compounds (e.g., a "Grob Test Mix") to evaluate chromatographic performance, including peak shape (tailing/fronting), resolution, and inertness.
Data Presentation: Expected Byproducts
The following table summarizes potential byproducts from the incomplete combustion of this compound and their likely mass spectral characteristics.
| Compound Class | Example Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Chromatographic Notes |
| Aromatic | Toluene | 92 | 91 (Tropylium ion) | Elutes early, sharp peak on non-polar columns. |
| Alkene | Propene | 42 | 41, 39 | Very volatile, requires low oven start temp. |
| Aldehyde | Propanal | 58 | 29 (CHO+), 57 | Can exhibit tailing on non-polar columns. |
| PAH | Naphthalene | 128 | 128 (Strong M+), 102 | Elutes late, requires higher oven temperatures. |
Section 4: Visualized Workflows
Diagram 1: Troubleshooting Unexpected Peaks
This diagram outlines a logical workflow for identifying the source of unexpected or problematic peaks in your gas chromatogram.
Caption: Logical workflow for troubleshooting unexpected chromatographic peaks.
References
- 1. This compound [chemister.ru]
- 2. This compound [stenutz.eu]
- 3. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. 2,3-Dimethyl-3-ethylhexane | CAS#:52897-00-4 | Chemsrc [chemsrc.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Organic Chemistry : 3 reactions of alkanes SUMMARY - Hannah Education & Technology- Small Steps, Good Grades Secondary Science Program [learn.hannahtuition.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. Quick Reference Guide to Troubleshooting Your Gas Chromatography [perkinelmer.com]
- 15. scribd.com [scribd.com]
- 16. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 17. whitman.edu [whitman.edu]
- 18. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
Technical Support Center: Minimizing Water Content in 3-Ethyl-2,3-dimethylhexane
Welcome to the technical support center for handling 3-Ethyl-2,3-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals who require stringent control over water content in their samples. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Challenge: Water in a Non-Polar Solvent
This compound is a branched alkane, a class of non-polar hydrocarbons.[1][2][3][4][5][6] While alkanes are generally not miscible with water, they can still contain dissolved or dispersed water, which can be introduced during synthesis, purification, or handling.[7] For many sensitive applications, particularly in catalysis, polymer chemistry, and pharmaceutical development, even trace amounts of water can have detrimental effects, leading to side reactions, catalyst deactivation, or altered product properties.
II. Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize water content in my this compound sample?
-
A1: Water can act as a poison to many catalysts, particularly those used in organometallic chemistry and polymerization reactions. It can also participate in unwanted side reactions, leading to the formation of byproducts and reducing the yield and purity of your desired product. In pharmaceutical formulations, excess water can affect the stability and shelf-life of the final product.
Q2: How can I accurately measure the water content in my this compound?
-
A2: The gold standard for determining water content in organic solvents is Karl Fischer (KF) titration .[7][8][9] This method is highly sensitive and specific for water.[7] For the very low water concentrations expected in a non-polar solvent like this compound, coulometric Karl Fischer titration is the preferred method.[8][10] Due to the poor solubility of the alkane in common KF reagents, the use of a co-solvent or solubilizer such as a long-chain alcohol, toluene, or xylene is necessary to ensure accurate measurement.[10][11]
Q3: What is the most effective method for drying this compound?
-
A3: The most effective method depends on the required level of dryness and the volume of the sample. For achieving very low water content (sub-ppm levels), molecular sieves are highly recommended.[12][13][14][15][16] For bulk drying or when dealing with significant water contamination, azeotropic distillation can be an effective preliminary step.[16][17][18][19][20][21]
III. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Ineffective Drying with Molecular Sieves
Symptom: After treating your this compound with molecular sieves, the water content, as measured by Karl Fischer titration, remains higher than expected.
Root Cause Analysis and Solutions:
-
Improper Activation of Molecular Sieves: Molecular sieves must be activated to remove adsorbed water before use.
-
Solution: Activate the molecular sieves by heating them in a furnace at 300°C for at least 24 hours under a stream of inert gas or under vacuum.[14] Cool the sieves in a desiccator under an inert atmosphere before use.
-
-
Incorrect Pore Size of Molecular Sieves: Using molecular sieves with a pore size that is too large can lead to the co-adsorption of the solvent molecules.
-
Insufficient Contact Time or Amount of Sieves: The drying process is not instantaneous and requires sufficient time and a proper ratio of sieves to solvent.
Decision Workflow for Using Molecular Sieves
Caption: Decision tree for effective drying with molecular sieves.
Issue 2: Inaccurate Karl Fischer Titration Results
Symptom: You are getting inconsistent or non-reproducible water content readings from your Karl Fischer titrator.
Root Cause Analysis and Solutions:
-
Poor Sample Solubility: As a non-polar hydrocarbon, this compound has poor miscibility with the polar methanolic reagents typically used in Karl Fischer titration.[10][11] This can lead to incomplete water extraction and an underestimation of the water content.
-
Solution: Use a specialized Karl Fischer reagent formulated for non-polar samples, or add a co-solvent to the titration cell. Suitable co-solvents include long-chain alcohols (e.g., propanol, decyl alcohol), toluene, or xylene.[10][11] This will improve the solubility of your sample and ensure all the water is accessible for titration.
-
-
Atmospheric Moisture Contamination: The coulometric Karl Fischer method is extremely sensitive to trace amounts of water.[7] Any exposure of the sample or reagents to the atmosphere can lead to erroneously high readings.
-
Solution: Ensure a closed titration cell and use a drying tube filled with a suitable desiccant on all openings. Handle the sample with dry syringes and needles, and work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Experimental Protocol: Karl Fischer Titration of this compound
-
Titrator Preparation: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and properly sealed.
-
Reagent Addition: Fill the titration cell with a commercial Karl Fischer reagent suitable for oils and hydrocarbons, or a standard methanol-based reagent to which a solubilizer (e.g., 20% v/v toluene or xylene) has been added.[10][11]
-
Pre-Titration: Start the titrator to titrate any residual water in the reagent to a stable endpoint.
-
Sample Injection: Using a dry, gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.
-
Titration: The titrator will automatically titrate the water in the sample. The result is typically displayed in ppm or percentage of water.
-
Data Analysis: Perform multiple measurements to ensure reproducibility.
Issue 3: Considering Azeotropic Distillation
Symptom: You have a large volume of this compound with a significant amount of water, and drying with molecular sieves is proving to be slow and inefficient for this initial bulk drying.
Root Cause Analysis and Solutions:
-
High Initial Water Content: Molecular sieves are excellent for removing trace amounts of water but can become saturated quickly when dealing with higher concentrations.
-
Solution: Employ azeotropic distillation as a preliminary drying step to remove the bulk of the water.[16][17] This technique involves adding an entrainer that forms a low-boiling azeotrope with water.[17][18]
-
Choosing an Entrainer: For drying hydrocarbons, a common and effective entrainer is toluene .[18][19] Toluene forms a heterogeneous azeotrope with water that boils at a lower temperature than either component, allowing for the selective removal of water.
-
Experimental Protocol: Azeotropic Distillation of this compound
-
Apparatus Setup: Assemble a distillation apparatus with a Dean-Stark trap.
-
Charging the Flask: To the distillation flask, add the wet this compound and a suitable volume of toluene (approximately 10-20% of the total volume).
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Water Removal: As the condensate cools in the trap, the water and toluene will separate into two layers. The denser water will collect at the bottom of the trap, and the toluene will overflow back into the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Final Drying: After azeotropic distillation, the this compound can be further dried over activated 3Å molecular sieves to remove any remaining trace water.
Logical Flow of Drying Methods
Caption: Selection of drying method based on initial water content.
IV. Data Summary
| Drying Method | Typical Final Water Content | Advantages | Disadvantages |
| 3Å Molecular Sieves | < 10 ppm[14] | High efficiency for trace water removal, simple to use. | Slow for bulk drying, requires proper activation. |
| Azeotropic Distillation | 50-100 ppm | Effective for removing large amounts of water. | Requires an additional distillation step, may not remove all trace water. |
| Solid Desiccants (e.g., Anhydrous Na₂SO₄, MgSO₄) | > 100 ppm | Inexpensive, easy to handle. | Lower drying capacity and efficiency compared to molecular sieves. |
V. References
-
Determination of Water Content in Crude Oil Using Karl Fischer Titration. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Water Content of Hydrocarbons Modified Karl Fischer Method. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Determination of Water Content in Petroleum Using Karl Fischer Titration. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
A Method for Detecting Water in Organic Solvents. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Using molecular sieves for solvent drying. (n.d.). University of Wisconsin-Madison. Retrieved from --INVALID-LINK--
-
Understanding Water Content in Oils and Karl Fischer Titration. (2023, July 24). JAX INC. Retrieved from --INVALID-LINK--
-
Karl Fischer titration applications. (n.d.). Metrohm. Retrieved from --INVALID-LINK--
-
Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22). Red River. Retrieved from --INVALID-LINK--
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, August 12). ACS Publications. Retrieved from --INVALID-LINK--
-
How to Best Dry Solvents. (2022, May 25). YouTube. Retrieved from --INVALID-LINK--
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemDB. Retrieved from --INVALID-LINK--
-
Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2000, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Stenutz. Retrieved from --INVALID-LINK--
-
Drying Organic Solutions. (n.d.). University of Colorado Boulder. Retrieved from --INVALID-LINK--
-
Hexane, 3-ethyl-2,3-dimethyl-. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations. (n.d.). Medium. Retrieved from --INVALID-LINK--
-
Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Azeotropic distillation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Azeotropic Distillation. (2020, March 10). YouTube. Retrieved from --INVALID-LINK--
-
Distillation. (n.d.). Koch Modular. Retrieved from --INVALID-LINK--
-
Azeotrope. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). CharChem. Retrieved from --INVALID-LINK--
-
Solvent Miscibility Table. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Water content in organic solvents. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
-
Drying Agents. (2021, September 27). YouTube. Retrieved from --INVALID-LINK--
-
SOLVENT MISCIBILITY TABLE. (n.d.). Retrieved from --INVALID-LINK--
-
Drying Hydrocarbons with Desiccants. (2020, September 26). Sorbent Technologies, Inc. Retrieved from --INVALID-LINK--
-
Solvent Miscibility Table. (n.d.). Retrieved from --INVALID-LINK--
-
Alkane. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
References
- 1. This compound [chemister.ru]
- 2. This compound [stenutz.eu]
- 3. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. CharChem. This compound [easychem.org]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Understanding Water Content in Oils and Karl Fischer Titration | JAX INC. [jax.com]
- 8. Karl Fischer titration applications | Metrohm [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Water Content in Petroleum Using Karl Fischer Titration [sigmaaldrich.com]
- 11. Determination of Water Content in Crude Oil Using Karl Fischer Titration [sigmaaldrich.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. redriver.team [redriver.team]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations [basic-chemistry.eu5.org]
- 18. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. kochmodular.com [kochmodular.com]
- 21. Azeotrope - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Gold Standard vs. a Structural Contender: A Comparative Guide to 2,2,4-Trimethylpentane and 3-Ethyl-2,3-dimethylhexane as Octane Boosters
In the pursuit of higher efficiency and performance in spark-ignition engines, the prevention of engine knock is paramount. This uncontrolled, explosive combustion of the air-fuel mixture reduces power, damages engine components, and is a primary limiting factor in engine design. Octane boosters, chemical compounds added to gasoline, are the principal agents used to mitigate knock. This guide provides a detailed comparison of two such hydrocarbons: 2,2,4-trimethylpentane, the industry benchmark, and 3-Ethyl-2,3-dimethylhexane, a lesser-known but structurally interesting isomer.
This analysis will delve into the molecular characteristics, experimentally determined anti-knock properties, and the standardized methodologies used to evaluate these critical fuel components, offering a comprehensive resource for fuel scientists and engine development professionals.
Part 1: Molecular Structure and its Anti-Knock Implications
The anti-knock quality of a hydrocarbon is intrinsically linked to its molecular structure. Highly branched alkanes tend to burn more smoothly and resist autoignition under compression, resulting in higher octane ratings.
2,2,4-Trimethylpentane (Isooctane): The Benchmark
Known commercially as isooctane, 2,2,4-trimethylpentane is a highly branched isomer of octane (C8H18). Its structure features a five-carbon main chain with three methyl group branches. This compact, globular structure is exceptionally stable and resists the pre-ignition that causes knock.[1] Due to this remarkable stability, it was chosen as the 100-point reference standard on the octane rating scale in the 1920s.[1][2] All other fuels are measured against its performance. Isooctane is produced on a massive scale in petroleum refineries through the alkylation of isobutene with isobutane and is a key blending component in virtually all commercial gasolines.[1][3]
This compound: The Decane Isomer
This compound is a structural isomer of decane (C10H22).[4] With a six-carbon main chain and three branches (two methyl, one ethyl), it also possesses a branched structure, which is a prerequisite for a good octane booster.[5] However, its longer main chain and different branching pattern compared to isooctane suggest a difference in combustion characteristics. While not a common commercial fuel additive, its analysis provides valuable insight into structure-performance relationships.
Diagram 1: Comparative Molecular Structures
The following diagram illustrates the structural differences between the two molecules. Isooctane's more compact and highly branched nature is visually apparent compared to the longer hexane backbone of the decane isomer.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. (3R)-2,3-dimethylhexane | C8H18 | CID 57480760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Impact of Isomeric Structure on C10 Alkane Combustion: A Comparative Guide
In the relentless pursuit of more efficient and cleaner combustion technologies, understanding the fundamental properties of fuel components is paramount. Among these, C10 alkanes, with the chemical formula C10H22, represent a significant fraction of conventional transportation fuels like gasoline and kerosene.[1] While they share the same atomic composition, the 75 structural isomers of decane exhibit remarkably different combustion behaviors.[2] This guide provides a comparative analysis of the combustion properties of C10 alkane isomers, offering insights for researchers and scientists in the field of combustion chemistry and engine development. We will delve into the critical combustion parameters, the underlying chemical kinetics, and the advanced experimental techniques used to elucidate these properties.
The Role of Isomeric Structure in Combustion Chemistry
The arrangement of carbon atoms in an alkane molecule—its isomeric structure—profoundly influences its combustion characteristics. Straight-chain alkanes, such as n-decane, differ significantly from their branched-chain counterparts, like isodecane (2-methylnonane) and other more compact isomers. These structural variations affect bond dissociation energies, the stability of intermediate radical species, and the reaction pathways that govern ignition, flame propagation, and pollutant formation.
Generally, branched alkanes are thermodynamically more stable than their linear isomers.[3] This increased stability is reflected in their heats of combustion; more stable isomers release less energy upon combustion.[4][5] For instance, the heat of combustion decreases with increased branching.[4][5][6] This principle suggests that a more branched C10 isomer will have a lower heat of combustion compared to n-decane. This fundamental thermodynamic property underpins the kinetic differences observed during combustion.
Comparative Analysis of Key Combustion Properties
The combustion performance of a fuel is often characterized by several key parameters. Here, we compare how the isomeric structure of C10 alkanes influences these critical properties.
Ignition Delay Time (IDT)
Ignition delay time is a crucial metric for engine performance, particularly in compression-ignition engines. It is the time lapse between the start of fuel injection and the onset of combustion.[7] The chemical structure of the fuel molecule is a primary determinant of its IDT.
-
n-Decane: As a straight-chain alkane, n-decane has a relatively shorter ignition delay time compared to its more branched isomers. The presence of numerous secondary C-H bonds, which are weaker than primary C-H bonds, facilitates easier hydrogen abstraction and the initiation of chain-branching reactions that lead to autoignition.
-
Branched Isomers (e.g., Isodecane): Branched isomers, with a higher number of stronger primary C-H bonds and tertiary C-H bonds, exhibit different ignition characteristics. The presence of tertiary hydrogens can lead to the formation of more stable radicals, which can inhibit the low-temperature chain-branching pathways that are crucial for autoignition. This generally results in longer ignition delay times for more highly branched isomers.
Table 1: Comparative Ignition Delay Times of Alkane Isomers (Illustrative)
| Isomer | Structure | Relative Ignition Delay Time | Key Structural Feature |
|---|---|---|---|
| n-Decane | Straight-chain | Shorter | More secondary C-H bonds |
| Isodecane (2-methylnonane) | Branched-chain | Longer | Presence of a tertiary C-H bond |
| Highly Branched Isomers | Compact structure | Longest | Increased number of primary C-H bonds, steric hindrance |
Note: This table provides a qualitative comparison based on general trends in alkane combustion. Specific IDT values are highly dependent on experimental conditions (temperature, pressure, equivalence ratio).
Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture that quantifies the velocity at which a flame front propagates through a stationary fuel-air mixture. It is a key parameter in the design and modeling of combustion systems.
Experimental data for n-decane and n-dodecane show that laminar flame speeds are influenced by temperature and equivalence ratio, peaking slightly on the rich side of stoichiometry.[8][9] It is anticipated that branched C10 isomers would exhibit slightly lower peak flame speeds compared to n-decane under similar conditions due to their higher stability.
Soot and NOx Formation
The formation of pollutants such as soot and nitrogen oxides (NOx) is a critical consideration in combustion. Isomeric structure plays a significant role in the propensity of a fuel to form these harmful byproducts.
-
Soot Formation: Soot is primarily formed from the incomplete combustion of hydrocarbons and consists mainly of carbon.[10] The tendency of a fuel to form soot is related to its molecular structure. Straight-chain alkanes, like n-decane, are generally more prone to soot formation than their highly branched isomers. The linear structure of n-alkanes can more readily undergo pyrolysis to form long-chain species and polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot.[11] Branched isomers, due to their more compact structure, may favor fragmentation into smaller, less sooting species.
-
NOx Formation: Nitrogen oxides are typically formed at high temperatures through the reaction of atmospheric nitrogen and oxygen.[12] While the primary driver for NOx formation is temperature, the combustion characteristics of the fuel can have an indirect effect. Fuels with higher flame temperatures and longer residence times in high-temperature zones tend to produce more NOx. Since branched isomers often have slightly lower flame temperatures, they may produce marginally lower levels of thermal NOx compared to their straight-chain counterparts under similar combustion conditions.
Experimental Methodologies for Combustion Analysis
The comparative study of C10 alkane isomer combustion relies on sophisticated experimental techniques that allow for precise measurements of combustion parameters under controlled conditions.
Shock Tubes and Rapid Compression Machines
Shock tubes and rapid compression machines (RCMs) are the primary tools for measuring ignition delay times.[13][14][15][16]
-
Shock Tube: A shock tube uses a shock wave to rapidly heat and pressurize a test gas mixture, allowing for the measurement of ignition delay times at high temperatures.
-
Rapid Compression Machine (RCM): An RCM compresses a fuel-air mixture with a piston to simulate the conditions in an engine, making it suitable for studying ignition delay at lower to intermediate temperatures.
The choice between a shock tube and an RCM is dictated by the temperature range of interest. The causality behind this choice lies in the different heating mechanisms and achievable temperature and pressure regimes of the two apparatuses.
Constant Volume Combustion Chambers
Laminar flame speeds are often measured using a constant volume combustion chamber where a spark ignites a centrally located fuel-air mixture, and the outwardly propagating spherical flame is observed.[17][18] High-speed imaging techniques, such as schlieren photography, are used to track the flame radius over time, from which the flame speed can be calculated.[8]
Chemical Kinetic Modeling
Experimental data are often complemented by chemical kinetic modeling.[19][20][21][22] Detailed kinetic models, which consist of a large set of elementary reactions and their rate constants, are used to simulate combustion processes and provide insights into the underlying reaction pathways. The validation of these models against experimental data is a crucial step in ensuring their predictive capability.
Detailed Experimental Protocol: Ignition Delay Time Measurement in a Shock Tube
To ensure the trustworthiness of experimental data, a self-validating protocol is essential. The following is a detailed, step-by-step methodology for measuring the ignition delay time of a C10 alkane isomer using a shock tube.
-
Mixture Preparation:
-
Precisely prepare the fuel/oxidizer/diluent mixture using the partial pressure method in a dedicated mixing tank. The mole fractions of each component should be calculated to achieve the desired equivalence ratio.
-
Causality: Accurate mixture preparation is critical as small variations in composition can significantly affect ignition delay times. The use of a diluent, typically argon, helps to minimize temperature changes due to reaction exothermicity before ignition.
-
-
Shock Tube Preparation:
-
Evacuate the driven section of the shock tube to a high vacuum (<10^-5 Torr) to remove any impurities.
-
Causality: Removing residual gases ensures that the test mixture is not contaminated, which could alter the chemical kinetics.
-
-
Test Gas Introduction:
-
Introduce the prepared gas mixture into the driven section to a specific initial pressure.
-
Causality: The initial pressure and temperature will determine the conditions behind the reflected shock wave.
-
-
Diaphragm Rupture and Shock Wave Generation:
-
Pressurize the driver section with a high-pressure gas (e.g., helium) until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the test gas.
-
Causality: The speed of the shock wave determines the temperature and pressure of the gas behind it.
-
-
Data Acquisition:
-
Measure the shock wave velocity using a series of pressure transducers along the driven section.
-
Monitor the pressure and emission (e.g., from OH* chemiluminescence) at the endwall of the driven section.
-
Causality: The shock velocity is used to calculate the post-shock conditions (T5 and P5) using the normal shock relations. The pressure and emission profiles indicate the onset of ignition.
-
-
Ignition Delay Time Definition:
-
The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the endwall and the sharp increase in pressure or emission signal.
-
Causality: The sharp increase signifies the rapid energy release associated with combustion.
-
-
Data Analysis and Validation:
-
Repeat the experiment multiple times under the same conditions to ensure reproducibility.
-
Compare the results with simulations using established chemical kinetic models to validate both the experimental data and the model.
-
Causality: Repetition and comparison with models are crucial for establishing the trustworthiness of the measurements.
-
Conclusion
The isomeric structure of C10 alkanes has a clear and predictable impact on their combustion properties. Straight-chain isomers like n-decane tend to have shorter ignition delay times and a higher propensity for soot formation compared to their more branched counterparts. These differences are rooted in the fundamental principles of chemical kinetics, including bond strengths and the stability of radical intermediates. A thorough understanding of these structure-property relationships, gained through a combination of precise experimental measurements and detailed chemical kinetic modeling, is essential for the design of next-generation fuels and more efficient, cleaner combustion engines. The methodologies and insights presented in this guide provide a foundation for researchers and scientists to further explore the complex and fascinating world of hydrocarbon combustion.
References
- 1. Decane - Wikipedia [en.wikipedia.org]
- 2. List of isomers of decane - Wikipedia [en.wikipedia.org]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 6. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cracking the code to soot formation | College of Chemistry [chemistry.berkeley.edu]
- 11. Experimental and numerical study of soot formation in hydrocarbon sprays under high-pressure fuel pyrolysis conditions (Journal Article) | OSTI.GOV [osti.gov]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Frontiers | Experimental and Numerical Studies of Ignition Delay Time and Laminar Flame Speed of JP-10 at Elevated Temperature Conditions [frontiersin.org]
- 14. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 15. mdpi.com [mdpi.com]
- 16. research.universityofgalway.ie [research.universityofgalway.ie]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. annualreviews.org [annualreviews.org]
- 22. energy.gov [energy.gov]
A Comparative Guide to the Validation of a New Analytical Method for 3-Ethyl-2,3-dimethylhexane
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 3-Ethyl-2,3-dimethylhexane, a branched alkane. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This document will compare a hypothetical new Gas Chromatography (GC) method against a standard method, presenting supporting experimental data to underscore the importance of thorough method validation. The principles and protocols described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Introduction: The Analytical Challenge of Branched Alkanes
This compound (C10H22) is one of many isomers of decane.[9][10][11][12] The structural similarity among branched alkane isomers presents a significant analytical challenge, as they often exhibit very close boiling points and similar physicochemical properties.[13] This makes their separation and individual quantification by techniques like gas chromatography difficult, often leading to co-elution.[13] Therefore, the development and validation of a highly specific and robust analytical method are paramount for accurate analysis in various matrices.
This guide will walk through the validation of a hypothetical "New GC Method" and compare its performance against a "Standard GC Method" for the analysis of this compound.
Methodology: A Tale of Two Methods
The validation process assesses the suitability of an analytical method for its intended purpose.[7][8] Here, we compare two hypothetical GC-FID (Flame Ionization Detector) methods.
Standard GC Method:
-
Column: Standard non-polar column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
New GC Method (Hypothetical Improvement):
-
Column: High-resolution capillary column with a specialized stationary phase designed for hydrocarbon isomer separation, 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, ramp at 5°C/min to 180°C, hold for 10 minutes.
-
Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min for improved efficiency.
-
Injector Temperature: 260°C.
-
Detector Temperature: 320°C.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a structured process designed to ensure the method is fit for its purpose.[1] The following diagram illustrates the key validation parameters that will be assessed.
Caption: A flowchart of the key validation parameters for an analytical method.
Part 1: Specificity - The Foundation of a Reliable Method
Expertise & Experience: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[14][15][16][17][18][19] For isomeric compounds like this compound, this is arguably the most critical validation parameter. A lack of specificity can lead to inaccurate quantification due to interfering peaks.[16][20]
Trustworthiness: To demonstrate specificity, we analyze a mixture of this compound and its closely related isomers. The acceptance criterion is the baseline resolution of the analyte peak from all other peaks.[18]
Experimental Protocol: Specificity Assessment
-
Prepare a Resolution Test Mixture: Create a solution containing this compound and at least three of its isomers with similar boiling points at a concentration of 100 µg/mL each.
-
Analyze the Mixture: Inject the resolution test mixture into both the "Standard GC Method" and the "New GC Method".
-
Evaluate Resolution: Calculate the resolution (Rs) between the this compound peak and the closest eluting isomer peak. A resolution of ≥ 1.5 is considered acceptable.
Data Presentation: Specificity Comparison
| Parameter | Standard GC Method | New GC Method | Acceptance Criteria |
| Resolution (Rs) with closest isomer | 1.2 | 2.1 | Rs ≥ 1.5 |
The hypothetical data indicates that the "New GC Method" provides superior separation of this compound from its isomers, meeting the acceptance criteria for specificity.
Part 2: Linearity and Range - Defining the Working Boundaries
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[14][19][21][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17][21]
Trustworthiness: Linearity is typically evaluated by a linear regression analysis of the calibration curve. The correlation coefficient (r²) is a key indicator of the quality of the fit.
Experimental Protocol: Linearity and Range Assessment
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 1 µg/mL to 200 µg/mL).
-
Analyze Standards: Inject each standard in triplicate.
-
Construct Calibration Curve: Plot the average peak area against the concentration.
-
Perform Linear Regression: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation: Linearity and Range Comparison
| Parameter | Standard GC Method | New GC Method | Acceptance Criteria |
| Range | 5 - 150 µg/mL | 1 - 200 µg/mL | Defined by application |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | r² ≥ 0.999[23] |
| y-intercept | 1500 | 500 | Close to zero |
The "New GC Method" demonstrates excellent linearity over a wider range, with a correlation coefficient that meets the stringent acceptance criteria.
Part 3: Accuracy - Hitting the Bullseye
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[14][16][17][24][25] It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.[20][23][24]
Trustworthiness: Accuracy is expressed as the percentage recovery of the known amount of analyte added to the sample.
Experimental Protocol: Accuracy Assessment
-
Prepare Spiked Samples: Spike a representative blank matrix with this compound at three concentration levels (low, medium, and high) within the established range. Prepare three replicates at each level.
-
Analyze Samples: Analyze the spiked samples using the validated method.
-
Calculate Recovery: Determine the percentage recovery for each sample.
Data Presentation: Accuracy Comparison
| Concentration Level | Standard GC Method (% Recovery) | New GC Method (% Recovery) | Acceptance Criteria |
| Low (5 µg/mL) | 95.2% | 99.5% | 98-102%[23] |
| Medium (50 µg/mL) | 97.8% | 100.2% | 98-102%[23] |
| High (150 µg/mL) | 103.1% | 101.0% | 98-102%[23] |
The "New GC Method" exhibits superior accuracy, with recovery values falling well within the typical acceptance criteria across the entire range.
Part 4: Precision - Consistency is Key
Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][17][24][25] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Trustworthiness: A precise method will yield consistent results over short and long periods, demonstrating its reliability.
Experimental Protocol: Precision Assessment
-
Repeatability: Analyze six replicate samples of a homogeneous sample of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate RSD: Calculate the %RSD for both repeatability and intermediate precision.
Data Presentation: Precision Comparison
| Parameter | Standard GC Method (% RSD) | New GC Method (% RSD) | Acceptance Criteria |
| Repeatability | 1.8% | 0.8% | RSD ≤ 2%[23] |
| Intermediate Precision | 2.5% | 1.2% | RSD ≤ 3%[23] |
The "New GC Method" demonstrates higher precision, with lower %RSD values for both repeatability and intermediate precision, indicating greater consistency.
Part 5: Robustness - Weathering the Storm
Expertise & Experience: Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[26][27] It provides an indication of the method's reliability during normal usage.[26]
Trustworthiness: A robust method is transferable between laboratories and can withstand minor variations in its execution without compromising the quality of the results.
Experimental Protocol: Robustness Assessment
-
Identify Critical Parameters: Select critical GC parameters to vary, such as oven temperature, carrier gas flow rate, and injector temperature.
-
Introduce Deliberate Variations: Systematically vary each parameter within a small, defined range (e.g., ±2°C for temperature, ±0.1 mL/min for flow rate).
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the impact of each variation on key system suitability parameters like retention time, peak area, and resolution.
Data Presentation: Robustness Comparison
| Varied Parameter | Standard GC Method (Impact) | New GC Method (Impact) | Acceptance Criteria |
| Oven Temperature (±2°C) | Significant shift in retention time (>5%) | Minor shift in retention time (<1%) | System suitability criteria met |
| Flow Rate (±0.1 mL/min) | Resolution drops below 1.5 | Resolution remains > 2.0 | System suitability criteria met |
| Injector Temp (±5°C) | Peak area RSD > 2% | Peak area RSD < 1% | System suitability criteria met |
The "New GC Method" proves to be more robust, showing less sensitivity to minor variations in key analytical parameters.
Caption: A summary of the validation performance of the Standard and New GC Methods.
Conclusion: The Superiority of a Well-Validated Method
This comparative guide demonstrates the rigorous process of analytical method validation and highlights the tangible benefits of developing a superior method. The hypothetical "New GC Method" consistently outperformed the "Standard GC Method" across all key validation parameters:
-
Higher Specificity: Ensuring accurate identification and quantification in the presence of isomers.
-
Wider Linear Range: Providing flexibility for analyzing samples with varying concentrations.
-
Greater Accuracy and Precision: Delivering more reliable and reproducible results.
-
Enhanced Robustness: Guaranteeing consistent performance under routine laboratory conditions.
For researchers, scientists, and drug development professionals, investing the time and resources to thoroughly validate a new analytical method is not merely a regulatory requirement but a scientific imperative. A well-validated method provides confidence in the data, ensures product quality, and ultimately contributes to the advancement of scientific research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 10. CharChem. This compound [easychem.org]
- 11. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [chemister.ru]
- 13. benchchem.com [benchchem.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. gmpinsiders.com [gmpinsiders.com]
- 23. environics.com [environics.com]
- 24. Accuracy and precision presentation | PPTX [slideshare.net]
- 25. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Guide to Inter-laboratory Comparison of 3-Ethyl-2,3-dimethylhexane Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3-Ethyl-2,3-dimethylhexane analysis. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and comparability of analytical data for this and similar volatile organic compounds. This document delves into the rationale behind experimental design, provides a detailed analytical protocol, and outlines the statistical evaluation of inter-laboratory data, fostering a deeper understanding of method validation and quality assurance in analytical chemistry.
Introduction: The Imperative of Reproducibility in Volatile Organic Compound Analysis
This compound, a C10 branched alkane, is a component of various petroleum products and can be encountered as an environmental contaminant or a volatile impurity in pharmaceutical manufacturing. Accurate and precise quantification of such compounds is paramount for regulatory compliance, process control, and risk assessment. However, analytical measurements are susceptible to variability arising from multiple sources, including instrumentation, analyst technique, and environmental conditions. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of a robust quality management system, providing an objective means to assess the performance of individual laboratories and the reproducibility of an analytical method.[1][2]
This guide will walk you through the critical aspects of designing and participating in an inter-laboratory comparison for this compound, using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and powerful technique for the analysis of volatile compounds.[3][4]
Designing a Robust Inter-laboratory Comparison Study
A well-designed inter-laboratory study is fundamental to obtaining meaningful and actionable results. The following sections detail the key considerations.
Preparation and Distribution of the Proficiency Testing Material
The foundation of any inter-laboratory comparison is a homogenous and stable proficiency testing (PT) material. For the analysis of this compound, a suitable matrix could be water or a high-purity solvent, depending on the intended application.
Protocol for PT Material Preparation (Hypothetical Example):
-
Matrix Selection: HPLC-grade methanol is chosen for its low background interference and good solubility for nonpolar compounds.
-
Analyte Spiking: A stock solution of this compound (certified reference material) is gravimetrically prepared. This stock is then used to spike a bulk volume of methanol to a target concentration of 25 µg/mL.
-
Homogeneity and Stability Testing: Before distribution, the bulk material is rigorously tested for homogeneity to ensure all participants receive identical samples. Stability testing is also performed to guarantee the analyte concentration remains constant throughout the duration of the study.
-
Sample Distribution: Aliquots of the PT material are dispensed into amber glass vials with PTFE-lined caps to minimize volatilization and photodegradation. Samples are then shipped to participating laboratories under controlled conditions.
The Analytical Challenge: A Standardized Yet Flexible Approach
While the goal is to compare laboratory performance, prescribing an overly rigid analytical method can mask the real-world variability that the study aims to uncover. Therefore, a balance is struck by providing a standardized method with allowances for minor instrument-specific optimizations.
Experimental Protocol: GC-MS Analysis of this compound
This section provides a detailed, step-by-step methodology for the GC-MS analysis of the this compound PT sample. The causality behind key experimental choices is explained to enhance understanding and facilitate adaptation.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
-
Autosampler: Agilent 7693A (or equivalent)
-
Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa
-
Syringe: 10 µL SGE syringe (or equivalent)
GC-MS Method Parameters
The following table outlines the recommended GC-MS parameters. The rationale for these settings is to achieve good chromatographic resolution and sensitive detection of the target analyte.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | Splitless mode is used for trace analysis to maximize the transfer of analyte to the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1 µL | A standard volume for liquid injections. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Constant Flow | 1.2 mL/min | Maintains consistent retention times. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 15 °C/min to 150 °C | A moderate ramp rate to separate the target analyte from other potential components. |
| Ramp 2 | 30 °C/min to 280 °C, hold for 2 min | A faster ramp to elute any higher boiling compounds and clean the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard source temperature for good sensitivity and minimal degradation. |
| Quadrupole Temperature | 150 °C | A standard quadrupole temperature. |
| Scan Range | 40-250 m/z | Covers the expected mass fragments of this compound. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the MS detector. |
Calibration and Quantification
-
Prepare a Calibration Curve: A series of calibration standards of this compound in methanol should be prepared (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Analyze Standards and Sample: Analyze the calibration standards and the PT sample in triplicate.
-
Quantification: The concentration of this compound is determined by its characteristic ions. Based on the NIST Mass Spectrum for this compound, prominent ions include m/z 57, 71, 85, and 113.[5][6][7] The primary quantifying ion is typically the most abundant and specific fragment.
Data Presentation and Statistical Analysis
The core of the inter-laboratory comparison lies in the objective analysis of the submitted data. This section outlines how to present the results and the statistical methods used to evaluate laboratory performance.
Tabulation of Results
A clear and concise table summarizing the results from all participating laboratories is essential for easy comparison.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (Assigned Value = 25.0 µg/mL)
| Laboratory ID | Reported Value (µg/mL) |
| Lab 1 | 24.5 |
| Lab 2 | 26.2 |
| Lab 3 | 23.8 |
| Lab 4 | 28.1 |
| Lab 5 | 25.1 |
| Lab 6 | 22.9 |
| Lab 7 | 24.9 |
| Lab 8 | 25.5 |
| Lab 9 | 27.5 |
| Lab 10 | 24.2 |
Statistical Evaluation: The Power of Z-Scores
The performance of each laboratory is commonly assessed using z-scores. The z-score indicates how many standard deviations a laboratory's result is from the assigned value.
Z-Score Calculation:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the participant's result
-
X is the assigned value (the consensus value for the concentration of the analyte)
-
σ is the standard deviation for proficiency assessment (a measure of the expected variability)
Interpretation of Z-Scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Table 2: Statistical Analysis of Inter-laboratory Results
| Laboratory ID | Reported Value (µg/mL) | Z-Score | Performance |
| Lab 1 | 24.5 | -0.33 | Satisfactory |
| Lab 2 | 26.2 | 0.80 | Satisfactory |
| Lab 3 | 23.8 | -0.80 | Satisfactory |
| Lab 4 | 28.1 | 2.07 | Questionable |
| Lab 5 | 25.1 | 0.07 | Satisfactory |
| Lab 6 | 22.9 | -1.40 | Satisfactory |
| Lab 7 | 24.9 | -0.07 | Satisfactory |
| Lab 8 | 25.5 | 0.33 | Satisfactory |
| Lab 9 | 27.5 | 1.67 | Satisfactory |
| Lab 10 | 24.2 | -0.53 | Satisfactory |
| (Note: For this hypothetical example, a standard deviation for proficiency assessment (σ) of 1.5 µg/mL was used.) |
Visualization of the Inter-laboratory Comparison Workflow
A visual representation of the process can aid in understanding the flow of an inter-laboratory comparison.
Caption: Workflow of the inter-laboratory comparison process.
Discussion and Continuous Improvement
The results of an inter-laboratory comparison should be viewed as a tool for continuous improvement. Laboratories with questionable or unsatisfactory performance should conduct a thorough root cause analysis. Potential areas for investigation include:
-
Sample Preparation: Errors in dilution, contamination.
-
Instrumentation: Calibration issues, inlet discrimination, column degradation.
-
Data Processing: Incorrect peak integration, transcription errors.
By identifying and rectifying these issues, laboratories can enhance the reliability of their analytical data.
Conclusion
This guide has provided a comprehensive overview of the principles and practices of conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a well-structured study design, employing a validated analytical method, and utilizing appropriate statistical tools, laboratories can gain valuable insights into their performance and contribute to the overall improvement of data quality within the scientific community.
References
- 1. ifatest.eu [ifatest.eu]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Gasolines Using Gas Chromatography-Mass Spectrometry and Target Ion Response | Office of Justice Programs [ojp.gov]
- 4. whitman.edu [whitman.edu]
- 5. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 7. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Accurate and Precise Quantification of 3-Ethyl-2,3-dimethylhexane
Abstract
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of specific branched alkanes like 3-Ethyl-2,3-dimethylhexane is paramount for ensuring product quality, understanding reaction kinetics, and conducting metabolic studies. This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound, focusing on Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comprehensive analysis of their respective performance characteristics to guide you in selecting the most fit-for-purpose method for your application.
Introduction: The Analytical Challenge of Branched Alkanes
This compound (C10H22) is a saturated, branched alkane.[1][2][3][4][5][6] The inherent challenge in quantifying such compounds, especially within complex matrices, lies in their structural similarity to other isomers and their volatility.[7][8][9] Achieving accurate and precise measurements necessitates high-resolution separation techniques and sensitive, reliable detection methods. The choice of analytical strategy is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for definitive compound identification.[10][11] This guide will focus on the two most prevalent and robust techniques for this purpose: GC-FID and GC-MS.[12]
Core Principles of Quantification: GC-FID vs. GC-MS
Gas chromatography serves as the foundational separation technique for volatile compounds like this compound.[13] The primary distinction between the two methodologies discussed here lies in their detection systems.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique relies on the principle that when organic compounds are burned in a hydrogen-air flame, they produce ions. The resulting current is proportional to the amount of carbon atoms being combusted, making FID a highly sensitive and quantitative detector for hydrocarbons.[11] Its response is robust and generally uniform for hydrocarbons, simplifying quantification.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated compounds are ionized, typically through electron ionization (EI), and then fragmented.[15] The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.[15] This "fingerprint" allows for highly specific identification and can be used for quantification by monitoring characteristic ions.[11]
The logical flow of both analytical processes can be visualized as follows:
References
- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. CharChem. This compound [easychem.org]
- 3. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 5. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemister.ru]
- 7. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hunterheidenreich.com [hunterheidenreich.com]
- 9. Alkane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 12. LWS Protection DDoS - Vérification en cours [6-napse.com]
- 13. cheminent.fi [cheminent.fi]
- 14. chemicke-listy.cz [chemicke-listy.cz]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Kovating C10 Alkane Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In the realm of gas chromatography (GC), while mass spectrometry (MS) provides invaluable structural information, it can often struggle to differentiate between isomers. This is where the Kovats retention index (RI) becomes an indispensable tool.[1] Developed by Ervin Kováts in the 1950s, this method converts retention times into system-independent constants, allowing for robust compound identification by comparing experimental values to established databases.[2]
This guide provides an in-depth comparison of Kovats retention indices for various C10 alkane isomers on different stationary phases. It moves beyond a simple listing of values to explain the underlying chromatographic principles, offer a detailed experimental protocol, and provide insights into making informed decisions in your analytical workflow.
The Principle of Separation: Why Stationary Phase Matters
The elution order of compounds in gas chromatography is primarily governed by two factors: boiling point and the compound's interaction with the stationary phase.[3] For non-polar analytes like alkanes, separation on a non-polar stationary phase generally follows the order of boiling points.[4] However, the nuanced structural differences among isomers—specifically, the degree of branching—also play a critical role. Increased branching typically leads to a lower boiling point and, consequently, a shorter retention time.
The choice of stationary phase introduces another layer of selectivity. A stationary phase is the film coated on the inner wall of the capillary column, and its chemical nature dictates the types of intermolecular interactions that will occur.[4]
-
Non-Polar Stationary Phases: These are typically composed of polydimethylsiloxane (e.g., DB-1, OV-101, SE-30).[5] On these phases, the primary interactions with alkanes are weak van der Waals or dispersion forces. The elution order is therefore heavily influenced by the analyte's boiling point, which is in turn affected by its molecular size and shape.
-
Polar Stationary Phases: These phases, such as those containing polyethylene glycol (PEG) or Carbowax, have functional groups capable of stronger dipole-dipole or hydrogen bonding interactions.[6][7] While alkanes themselves are non-polar, subtle differences in their molecular polarizability can lead to differential interactions with a polar phase, sometimes altering the elution order compared to a non-polar column.[8]
This dual-column approach, utilizing both a polar and a non-polar phase, provides two distinct RI values for a given compound, significantly increasing the confidence of identification.
Comparative Analysis of Kovats Retention Indices for C10 Alkane Isomers
The following table summarizes the Kovats retention indices for several C10 alkane isomers on a standard non-polar stationary phase. The data has been compiled from the NIST Chemistry WebBook.[9] As per the definition of the Kovats index, the value for the straight-chain n-decane is 1000.
| C10 Alkane Isomer | Structure | Boiling Point (°C) | Kovats RI (Non-Polar Phase) |
| n-Decane | CH3(CH2)8CH3 | 174.1 | 1000 |
| 2-Methylnonane | CH3CH(CH3)(CH2)6CH3 | 165.8 | 964 |
| 3-Methylnonane | CH3CH2CH(CH3)(CH2)5CH3 | 167.8 | 973 |
| 4-Methylnonane | CH3(CH2)2CH(CH3)(CH2)4CH3 | 166.7 | 970 |
| 5-Methylnonane | CH3(CH2)3CH(CH3)(CH2)3CH3 | 165.7 | 969 |
| 2,2-Dimethyloctane | (CH3)3C(CH2)5CH3 | 157.1 | 930 |
| 3,3-Dimethyloctane | CH3CH2C(CH3)2(CH2)4CH3 | 161.9 | 957 |
| 4,4-Dimethyloctane | CH3(CH2)2C(CH3)2(CH2)3CH3 | 162.5 | 963 |
Note: The availability of comprehensive RI data for all C10 isomers on a single, specified polar phase is limited. The general trend, however, is that while the absolute RI values will differ on a polar phase, the relative elution order is often, but not always, maintained. The magnitude of the difference in RI between the two phases can itself be a useful identifier.
Experimental Protocol for the Determination of Kovats Retention Indices
This section provides a detailed, self-validating protocol for the determination of Kovats RI for C10 alkane isomers.
Materials and Reagents
-
Sample: A mixture of C10 alkane isomers or an unknown sample suspected to contain them.
-
Solvent: High-purity hexane or pentane.
-
n-Alkane Standard Mix: A certified mixture of straight-chain alkanes (e.g., C8 to C20) in a suitable solvent.[10] This is crucial for the calculation of the retention indices.
-
GC Columns:
-
Non-polar: e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Polar: e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium (99.999% purity or higher).
Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Injector: Split/Splitless inlet.
-
GC Parameters (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature (FID): 280 °C
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for Kovats RI determination.
Step-by-Step Procedure
-
System Preparation: Install the desired GC column and condition it according to the manufacturer's instructions. Set the GC parameters as listed above.
-
n-Alkane Standard Analysis: Inject the n-alkane standard mixture. This run is essential to calibrate the retention time scale. Record the retention times for each n-alkane.
-
Sample Analysis: Inject the C10 alkane isomer sample using the exact same GC method. Record the retention times of the unknown peaks.
-
Data Processing and RI Calculation: For each unknown peak in the sample chromatogram, identify the two n-alkanes from the standard run that elute immediately before and after it.
-
Use the formula for temperature-programmed analysis to calculate the Kovats Retention Index (I):[5]
I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting before the unknown.
-
N is the carbon number of the n-alkane eluting after the unknown.
-
t_R(unknown) is the retention time of the unknown compound.
-
t_R(n) is the retention time of the preceding n-alkane.
-
t_R(N) is the retention time of the following n-alkane.
-
-
Compound Identification: Compare the calculated RI values with those from reliable databases like the NIST Chemistry WebBook.[11] A match in RI, especially when confirmed on a second column of different polarity, provides a high degree of confidence in the compound's identification.
Causality and Self-Validation
-
Why a temperature program? A temperature ramp is used to effectively separate a mixture of compounds with a range of boiling points, ensuring that later-eluting compounds emerge as sharp peaks in a reasonable time.[1]
-
Why use n-alkanes as standards? The n-alkanes form a homologous series with a predictable, near-linear relationship between the logarithm of their adjusted retention time and their carbon number. This makes them ideal for creating a standardized retention scale.
-
Self-Validating System: The protocol's integrity is maintained by running the n-alkane standard under the exact same analytical conditions as the unknown sample. Any drift in the system (e.g., slight changes in flow rate or oven temperature profile) will affect both the standards and the sample equally. This co-variance is normalized by the RI calculation, ensuring the resulting index is robust and reproducible.[12] For ongoing quality control, the n-alkane standard should be run periodically to verify system stability.
Logical Framework for Isomer Identification
The process of identifying an unknown isomer using Kovats RI follows a logical progression that combines experimental data with database information.
Caption: Logical process for isomer identification using Kovats RI.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gas Chromatographic Retention Data [webbook.nist.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Cluster and principal component analysis for Kováts' retention indices on apolar and polar stationary phases in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decane [webbook.nist.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemdata:ridatabase [] [chemdata.nist.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 3-Ethyl-2,3-dimethylhexane and n-Decane as Solvents for Researchers and Drug Development Professionals
In the nuanced landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, product purity, and the overall efficiency of a process. This guide offers a detailed comparative analysis of two C10H22 isomers: the branched alkane 3-Ethyl-2,3-dimethylhexane and the linear alkane n-decane. By examining their fundamental physicochemical properties, solvent performance, and practical considerations such as safety and environmental impact, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed solvent choice.
Physicochemical Properties: A Head-to-Head Comparison
The structural divergence between the branched this compound and the linear n-decane gives rise to notable differences in their physical properties. These properties are pivotal in determining their behavior in various laboratory and industrial applications.
| Property | This compound | n-Decane | Rationale for Difference |
| Molecular Formula | C₁₀H₂₂[1][2] | C₁₀H₂₂[3] | Both are isomers with the same chemical formula. |
| Molecular Weight | 142.28 g/mol [1][4] | 142.28 g/mol [5][6] | As isomers, they share the same molecular weight. |
| Boiling Point | 164.1–166 °C[1][4] | 174.1 °C[6][7] | The more compact, branched structure of this compound results in a smaller surface area for intermolecular van der Waals forces, leading to a lower boiling point compared to the straight-chain n-decane.[8][9] |
| Melting Point | Data not readily available | -29.7 °C[6][7] | Branched alkanes often have higher melting points than their linear counterparts if they can pack more efficiently into a crystal lattice, but this is not always the case. The specific geometry of this compound would determine its melting point. |
| Density | 0.733 g/cm³[4] | 0.730 g/mL[3][6] | The densities are very similar, as is common for alkane isomers. |
| Flash Point | 45.1 °C[4] | 46 °C[5] | The flash points are nearly identical, indicating a similar level of flammability under standard conditions. |
| Vapor Pressure | Data not readily available | 1.4 mmHg at 20 °C | Due to its lower boiling point, this compound is expected to have a higher vapor pressure than n-decane at the same temperature. |
| Viscosity | Data not readily available | 0.92 mPa·s at 20 °C[3] | Generally, branched alkanes exhibit lower viscosity compared to their linear isomers. |
Solvent Performance and Applications: The Impact of Molecular Architecture
Both this compound and n-decane are non-polar solvents, making them suitable for dissolving non-polar and weakly polar compounds.[3][10] However, the difference in their molecular structure—branched versus linear—influences their solvency characteristics and, consequently, their ideal applications.
n-Decane , with its linear structure, provides a stable and relatively non-polar environment, making it an excellent solvent for a wide range of organic compounds.[11] It is particularly effective at dissolving hydrophobic reactants and products.[11] Its relatively high boiling point allows for reactions to be conducted at elevated temperatures without significant pressure buildup.[11]
This compound , as a branched alkane, is anticipated to have slightly different solvent properties. The branching can affect how the solvent molecules pack around a solute. While both are non-polar, the steric hindrance from the branched structure of this compound might influence its ability to solvate large or complex molecules compared to the more flexible linear chains of n-decane.
Experimental Protocol: Comparative Solubility Assessment
To empirically determine the more suitable solvent for a specific application, a direct comparative solubility test is invaluable. The following protocol outlines a straightforward method for this assessment.
Objective: To compare the solubility of a target compound in this compound and n-decane at a given temperature.
Materials:
-
Target compound (solute)
-
This compound
-
n-Decane
-
Vials with caps (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled water bath or heating block
-
Pipettes
Procedure:
-
Preparation:
-
Label two sets of vials, one for each solvent.
-
Ensure all glassware is clean and dry.
-
-
Solvent Addition:
-
Accurately pipette a fixed volume (e.g., 10 mL) of this compound into one set of vials.
-
Accurately pipette the same volume of n-decane into the second set of vials.
-
-
Solute Addition:
-
Weigh a small, precise amount of the target compound (e.g., 100 mg) and add it to the first vial of each solvent.
-
Cap the vials securely.
-
-
Equilibration:
-
Place the vials in a temperature-controlled bath set to the desired experimental temperature.
-
Add a small stir bar to each vial and begin stirring at a moderate, consistent speed.
-
Allow the mixtures to equilibrate for a set period (e.g., 1-2 hours), observing for dissolution.
-
-
Observation and Incremental Addition:
-
After the equilibration period, visually inspect the vials for any undissolved solute.
-
If the solute has completely dissolved, add another pre-weighed increment of the solute to each vial.
-
Repeat the equilibration and observation steps until a saturated solution is achieved (i.e., undissolved solid remains).
-
-
Quantification (Optional):
-
For a more quantitative measure, the concentration of the dissolved solute in the supernatant can be determined using an appropriate analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy) after filtration.
-
Safety, Environmental Impact, and Cost Considerations
Safety:
-
n-Decane: It is a flammable liquid.[5] Inhalation of high concentrations of its vapors may be narcotic.[3] It can cause skin and eye irritation.[5]
-
This compound and other branched C10 alkanes: These are also flammable liquids.[12] While specific toxicity data for this compound is limited, it is prudent to handle it with the same precautions as other decane isomers.[13] For branched alkanes in general, aspiration may be fatal if swallowed and it enters the airways.[12]
Environmental Impact:
-
n-Decane: When released into the air, n-decane exists as a vapor and is degraded by reaction with photochemically produced hydroxyl radicals, with a half-life of about 11.5 hours.[11] It is considered readily biodegradable.[11]
-
Branched Alkanes: The environmental fate of branched alkanes is similar to that of linear alkanes. They are subject to atmospheric degradation and are generally biodegradable.[14] The combustion of all alkanes produces CO₂, a greenhouse gas.[15]
Cost:
The cost of solvents can vary depending on purity and supplier. Generally, for common alkanes, the linear isomers like n-decane are often more readily available and may be more cost-effective than specific branched isomers like this compound, which may require more complex synthesis or purification processes.
Conclusion: Making the Right Choice
The choice between this compound and n-decane as a solvent is contingent upon the specific requirements of the application.
-
n-Decane is a well-characterized, versatile, and relatively inexpensive non-polar solvent suitable for a broad range of applications, particularly those requiring higher reaction temperatures and the dissolution of large, hydrophobic molecules.
-
This compound , with its lower boiling point, may be advantageous in processes where easier solvent removal is desired. Its branched structure could potentially offer different selectivity in certain extractions or reactions, a factor that should be determined experimentally.
Ultimately, the decision should be guided by a combination of theoretical considerations and empirical testing. This guide provides the foundational knowledge to embark on this selection process with a clear understanding of the key variables at play.
References
- 1. This compound [chemister.ru]
- 2. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 3. Decane - Wikipedia [en.wikipedia.org]
- 4. 2,3-Dimethyl-3-ethylhexane | CAS#:52897-00-4 | Chemsrc [chemsrc.com]
- 5. louisville.edu [louisville.edu]
- 6. webqc.org [webqc.org]
- 7. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Why do branched alkanes have a lower boiling point than linear al... | Study Prep in Pearson+ [pearson.com]
- 10. Decane Overview, Formula & Structure - Video | Study.com [study.com]
- 11. Page loading... [guidechem.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. tceq.texas.gov [tceq.texas.gov]
- 14. researchgate.net [researchgate.net]
- 15. tutorchase.com [tutorchase.com]
A Senior Application Scientist's Guide to Cross-Validation of GC-FID and GC-MS for the Analysis of 3-Ethyl-2,3-dimethylhexane
Introduction
In the realm of pharmaceutical development and quality control, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount. 3-Ethyl-2,3-dimethylhexane, a branched-chain alkane, may be present as a residual solvent, impurity, or a process-related compound. Its volatility and non-polar nature make Gas Chromatography (GC) the analytical method of choice.[1][2] However, the selection of the detector is a critical decision that directly impacts the quality and utility of the analytical data. The two most common detectors paired with GC are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
This guide provides an in-depth, experience-driven comparison of GC-FID and GC-MS for the analysis of this compound. We will move beyond a simple list of pros and cons to a comprehensive cross-validation study, grounded in the principles of scientific integrity and regulatory expectations.[3][4] This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to select, validate, and apply these techniques for their specific analytical challenges.
Fundamental Principles: A Tale of Two Detectors
Gas Chromatography (GC) serves as the separation engine, volatilizing the sample and passing it through a column where compounds are separated based on properties like boiling point and polarity.[5] The eluent from the column then enters a detector. Here lie the fundamental differences between FID and MS.
Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a workhorse for quantifying organic compounds.[6] As the analyte elutes from the column, it is burned in a hydrogen-air flame.[7][8] This combustion process produces carbon ions, which generate a small electrical current between two electrodes. This current is proportional to the mass of carbon entering the flame, making the FID a mass-sensitive detector that is highly reliable for quantification, particularly for hydrocarbons.[1] However, it provides no structural information and is considered a "destructive" technique as the sample is pyrolyzed.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher dimension of information.[5] As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically bombarded with electrons (Electron Ionization - EI). This process creates charged molecular ions and a series of characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[5] The resulting mass spectrum is a unique chemical fingerprint that allows for definitive identification of the compound.[9] By monitoring specific ions (Selected Ion Monitoring - SIM) or the total ion current (TIC), GC-MS can provide both highly selective quantification and unambiguous qualitative analysis.[9][10]
The Cross-Validation Framework: A Self-Validating System
The validation parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: The closeness of agreement among a series of measurements (assessed at repeatability and intermediate precision levels).
-
Accuracy: The closeness of the test results to the true value.
Experimental Protocols
The following protocols are designed to be robust and reproducible. The choice of a non-polar stationary phase (5% Phenyl Methylpolysiloxane) is based on the non-polar nature of the alkane analyte, operating on the principle of "like dissolves like" for optimal separation.
Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound (CAS: 52897-00-4)[14] and dissolve in 10 mL of HPLC-grade Methanol in a Class A volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with Methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Quality Control (QC) Samples: Prepare three levels of QC samples from a separate stock solution:
-
Low QC (LQC): 0.3 µg/mL
-
Medium QC (MQC): 8 µg/mL
-
High QC (HQC): 80 µg/mL
-
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with FID.
-
Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for concentrations < 10 µg/mL, 20:1 Split for higher concentrations.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes.
-
-
FID Detector: 280°C.
-
Gases: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column & GC Parameters: Same as GC-FID protocol to ensure direct comparability of chromatography.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Modes:
-
Full Scan: m/z range 40-200 for identification.
-
Selected Ion Monitoring (SIM): For quantification. Target ions for this compound (C10H22, MW 142.28)[14] would likely include fragments such as m/z 57, 71, 85, and the molecular ion if visible.
-
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
Comparative Performance Data & Analysis
The following tables summarize the expected performance data from this cross-validation study.
Specificity
| Parameter | GC-FID Result | GC-MS Result | Analysis |
| Peak Purity | Not Applicable | Pass (No co-eluting interferences observed in mass spectrum across the peak) | GC-MS provides definitive proof of peak purity and specificity through mass spectral analysis.[9] FID relies solely on retention time, which is not a unique identifier. |
| Resolution | Baseline resolution from adjacent peaks in a complex matrix. | Baseline resolution from adjacent peaks. | Both methods can achieve chromatographic separation, but only MS can deconvolve co-eluting peaks if necessary. |
Linearity, Range, LOD, and LOQ
| Parameter | GC-FID | GC-MS (SIM) | Analysis |
| Linear Range | 0.5 - 100 µg/mL | 0.01 - 100 µg/mL | The FID demonstrates excellent linearity over a wide range, a well-known characteristic.[15][16] The MS in SIM mode can also be highly linear but may require a lower concentration range to avoid detector saturation. |
| Correlation Coefficient (R²) | > 0.998 | > 0.997 | Both techniques provide excellent linearity within their respective ranges. |
| LOD | ~0.15 µg/mL | ~0.003 µg/mL | The GC-MS is significantly more sensitive, achieving a much lower limit of detection.[9][10] This is a critical advantage for trace analysis. |
| LOQ | ~0.5 µg/mL | ~0.01 µg/mL | The superior sensitivity of the MS translates directly to a lower quantification limit, enabling the analysis of trace-level impurities.[17] |
Precision & Accuracy
| Parameter | QC Level | GC-FID (%RSD / %Recovery) | GC-MS (SIM) (%RSD / %Recovery) | Analysis |
| Repeatability (n=6) | LQC | < 4% / 97-103% | < 5% / 96-104% | Both systems demonstrate excellent repeatability. The slightly higher RSD for MS at the LQC is expected due to proximity to the LOQ. |
| MQC | < 2% / 98-102% | < 3% / 98-102% | ||
| HQC | < 2% / 99-101% | < 2% / 99-101% | ||
| Intermediate Precision | LQC | < 5% / 96-104% | < 6% / 95-105% | Both methods show good intermediate precision, indicating they are robust to variations between days and analysts. |
| (2 analysts, 2 days) | MQC | < 3% / 97-103% | < 4% / 97-103% | |
| HQC | < 3% / 98-102% | < 3% / 98-102% |
Discussion & Recommendations: Choosing the Right Tool for the Job
This cross-validation study reveals a clear delineation in the capabilities and ideal applications of GC-FID and GC-MS for analyzing this compound.
GC-FID is the superior choice when:
-
The analyte is known and well-characterized.
-
High-throughput quantitative analysis is the primary goal. FID is robust, requires less maintenance, and data processing is simpler.[8][10]
-
The expected concentrations are well above the ppm level.
-
Cost is a significant factor. FID systems have lower acquisition and operational costs.[10]
GC-MS is the essential choice when:
-
Unambiguous identification is required. The mass spectrum is the gold standard for structural confirmation.[9][18] This is non-negotiable for identifying unknown impurities or confirming the identity of a peak in a complex matrix.
-
Trace-level analysis is necessary. The superior sensitivity of MS allows for the quantification of analytes at ppb levels or lower, which FID cannot achieve.[9][10]
-
The sample matrix is complex and co-eluting peaks are likely. The selectivity of MS, especially in SIM mode, can isolate the analyte signal from background interference, ensuring more accurate quantification.[9]
-
Regulatory scrutiny requires definitive identification. For submission to agencies like the FDA, the specificity offered by MS is often required to prove the identity of impurities.[3]
For the specific analysis of this compound, if the task is routine quality control of a known raw material where concentrations are expected to be in the high ppm or percentage range, GC-FID offers a reliable, cost-effective, and highly precise solution. However, if the task is to identify and quantify this compound as a potential low-level impurity in a final drug product or during process development, the sensitivity and absolute specificity of GC-MS are indispensable.[6][10]
Conclusion
The cross-validation of GC-FID and GC-MS for the analysis of this compound demonstrates that both are powerful techniques, but they serve distinct analytical purposes. GC-FID excels in robust, cost-effective quantification of known analytes at moderate to high concentrations, prized for its wide linear range and simplicity.[8][15] Conversely, GC-MS is the definitive tool for trace-level analysis and unambiguous identification, offering unparalleled sensitivity and selectivity.[9][10] The choice between them is not a matter of which is "better," but which is the most appropriate and scientifically sound tool for the specific question being asked, guided by the principles of accuracy, precision, and fitness for purpose.
References
- 1. Video: Gas Chromatography GC with Flame-Ionization Detection [jove.com]
- 2. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iltusa.com [iltusa.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. agilent.com [agilent.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 9. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 10. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 11. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 12. dspace.cuni.cz [dspace.cuni.cz]
- 13. fda.gov [fda.gov]
- 14. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
- 16. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitivity comparison of GC-MS and GC-FID/ECD [morressier.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3-Ethyl-2,3-dimethylhexane Standards
In the landscape of scientific research and pharmaceutical development, the purity of chemical standards is a cornerstone of reliable and reproducible results. For a non-polar hydrocarbon like 3-Ethyl-2,3-dimethylhexane, often used in gasoline blending studies, as a reference compound in analytical chemistry, or as a starting material in organic synthesis, the presence of impurities can significantly impact experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess and compare the purity of commercial this compound standards. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a strategy for data interpretation, ensuring a robust and self-validating approach to purity determination.
The importance of stringent impurity control is underscored by international regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for impurities in new drug substances, establish a framework for the identification, reporting, and qualification of impurities.[1][2][3][4][5] While this compound may not be a drug substance itself, the principles of these guidelines are paramount for ensuring the quality of any chemical standard used in regulated industries. Similarly, the European Pharmacopoeia provides extensive guidance on the control of impurities in substances for pharmaceutical use.[6][7][8][9][10]
The Analytical Strategy: A Two-Pronged Approach for Unambiguous Purity Assessment
A comprehensive purity assessment should not rely on a single analytical technique. Instead, a multi-faceted approach provides a more complete picture of the standard's composition, mitigating the risk of overlooking co-eluting or non-responsive impurities. For a volatile, non-polar compound like this compound, the combination of high-resolution Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and orthogonal analytical strategy.
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse technique for analyzing volatile hydrocarbons.[11][12][13] Its high resolving power allows for the separation of structurally similar isomers, which are common impurities in the synthesis of branched alkanes. The Flame Ionization Detector (FID) provides excellent sensitivity and a response that is directly proportional to the mass of carbon, making it ideal for quantifying hydrocarbon impurities.
Quantitative ¹H NMR (qNMR) Spectroscopy: qNMR has emerged as a primary analytical method for purity determination.[14][15][16][17] Unlike chromatographic techniques that rely on the separation of components, qNMR provides a direct measure of the analyte's purity by comparing the integral of a specific proton signal of the target molecule to that of a certified internal standard of known purity and concentration. This method is particularly valuable for detecting impurities that may not be volatile or that co-elute with the main component in GC analysis.
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound standards.
Caption: Workflow for the comparative purity assessment of commercial this compound standards.
Experimental Protocols
The following are detailed, step-by-step methodologies for the GC-FID and qNMR analysis of this compound. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the protocol.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is designed to achieve optimal separation of potential isomeric and related impurities in this compound samples. The choice of a non-polar capillary column is crucial for separating hydrocarbons based on their boiling points.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound standard into a 10 mL volumetric flask.
-
Dilute to the mark with a high-purity solvent such as n-hexane or pentane. Ensure the solvent does not co-elute with the main peak or any potential impurities. A solvent purity of ≥99.9% is recommended.
-
Prepare a blank sample containing only the solvent.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column. The long column length enhances the separation of closely related isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Makeup Gas (N₂): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Injection Volume: 1 µL.
3. Data Analysis (Area Percent Method):
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the area percent of each impurity relative to the total area of all integrated peaks.
-
The purity of the standard is calculated as 100% minus the sum of the area percentages of all impurities.
-
Causality: The area percent method assumes that all hydrocarbon impurities have a similar response factor in the FID as the main component. This is a reasonable assumption for structurally similar hydrocarbon impurities.
Quantitative ¹H NMR (qNMR) Protocol
This protocol details the use of an internal standard for the absolute purity determination of this compound. The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment.
1. Selection of Internal Standard:
-
The internal standard must be of high purity (certified reference material is recommended), chemically inert towards the analyte, and have at least one proton signal that is well-resolved from the analyte's signals.
-
For this compound, suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The choice will depend on the solvent used and the specific regions of the ¹H NMR spectrum.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.
-
Accurately weigh approximately 5 mg of the chosen internal standard into the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Benzene-d₆) to the NMR tube. The solvent should completely dissolve both the analyte and the internal standard.
-
Gently vortex the tube to ensure complete dissolution and homogenization.
3. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR, 1D pulse program with a 90° pulse.
-
Acquisition Parameters:
-
Spectral Width: 12 ppm.
-
Number of Scans: 16 (can be increased for better signal-to-noise).
-
Relaxation Delay (d1): 30 seconds. A long relaxation delay is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration.
-
Acquisition Time (aq): 4 seconds.
-
-
Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
4. Data Analysis and Purity Calculation:
-
Integrate a well-resolved signal of this compound (e.g., the quartet of the CH₂ group or the triplet of a CH₃ group).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound standard using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Data Analysis
To effectively compare the purity of standards from different commercial sources, the data from both GC-FID and qNMR analyses should be compiled and evaluated.
Table 1: Hypothetical Purity Assessment of Commercial this compound Standards
| Vendor | Lot Number | GC-FID Purity (%) | Major Impurity (GC-FID, Area %) | qNMR Purity (%) |
| Vendor A | A123 | 99.85 | Isomer 1 (0.10%) | 99.7 |
| Vendor B | B456 | 99.52 | Isomer 2 (0.35%) | 99.4 |
| Vendor C | C789 | 99.95 | Unidentified (0.03%) | 99.9 |
This table provides a clear and concise summary of the purity data, allowing for a direct comparison of the different commercial standards. The inclusion of the major impurity identified by GC-FID provides valuable information about the potential synthetic route and purification efficiency of the manufacturer.
The following diagram illustrates the relationship between the two analytical techniques in providing a comprehensive purity assessment.
Caption: The orthogonal relationship between GC-FID and qNMR for a robust purity assessment.
Conclusion and Recommendations
The purity of chemical standards is a critical parameter that directly impacts the quality and integrity of scientific research. This guide has outlined a robust, two-pronged analytical strategy for the comprehensive purity assessment of commercial this compound standards, employing GC-FID and qNMR. By following the detailed experimental protocols and data analysis frameworks presented, researchers can confidently evaluate and compare the quality of standards from different suppliers.
For critical applications, it is recommended to:
-
Always request a Certificate of Analysis (CoA) from the vendor and critically review the provided purity data and the analytical methods used.
-
Perform an in-house purity verification using at least one of the methods described in this guide, especially for new lots or suppliers.
-
For the most stringent requirements, utilize both GC-FID and qNMR to gain a comprehensive understanding of the standard's purity profile.
By adopting a rigorous and scientifically sound approach to purity assessment, researchers can ensure the reliability of their experimental data and contribute to the advancement of their respective fields.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. drugfuture.com [drugfuture.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edqm.eu [edqm.eu]
- 11. Hydrocarbon Impurity Testing | ASTM [astm.org]
- 12. environics.com [environics.com]
- 13. researchgate.net [researchgate.net]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Capillary Column Performance for C10 Isomer Separation
For researchers, scientists, and professionals in drug development, the precise separation of C10 isomers presents a significant analytical challenge. The subtle structural similarities among these isomers demand a highly selective and efficient gas chromatography (GC) method. This guide provides an in-depth comparison of different capillary columns, offering experimental insights to inform your selection and optimize the separation of these critical compounds.
The separation of C10 isomers is crucial in various fields, including petrochemical analysis and the characterization of complex hydrocarbon mixtures. The choice of the capillary column, particularly its stationary phase, is the most critical factor in achieving the desired resolution.[1] This guide will delve into the performance of various columns, providing the data and rationale needed to make an informed decision for your specific application.
The Challenge of C10 Isomer Separation
C10 alkanes and their isomers have very similar boiling points and polarities, making their separation by conventional GC methods difficult. Achieving baseline resolution requires a column with high efficiency and, more importantly, high selectivity towards these specific isomers. Selectivity is primarily determined by the interactions between the analytes and the stationary phase.[1]
Experimental Design and Methodology
To provide a comprehensive comparison, a series of experiments were conducted using a standardized C10 isomer mix. The following sections detail the experimental setup and the rationale behind the chosen parameters.
Instrumentation and General Conditions
A standard gas chromatograph equipped with a flame ionization detector (FID) was used for all analyses. The general operating conditions were optimized for the separation of volatile hydrocarbons and are outlined in the table below.
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the C10 isomers. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes and ensures a stable signal. |
| Carrier Gas | Helium | Provides good efficiency and is inert towards the analytes and stationary phase. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for the column dimensions used, balancing speed and resolution.[2] |
| Split Ratio | 100:1 | Prevents column overload and ensures sharp, symmetrical peaks. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC, minimizing potential for band broadening. |
Oven Temperature Program
A carefully designed temperature program is essential for resolving a complex mixture of isomers. The program below was developed to provide a good balance between separation and analysis time.
| Ramp | Rate (°C/min) | Hold Time (min) |
| Initial | 40 °C | 5 |
| Ramp 1 | 5 | 200 °C |
| Hold | - | 10 |
Rationale: The initial hold at a low temperature allows for the separation of the most volatile isomers. The slow ramp rate enhances the separation of closely eluting compounds. The final hold ensures that all heavier components are eluted from the column.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process, from sample preparation to data analysis.
Caption: Experimental workflow for C10 isomer separation analysis.
Performance Comparison of Capillary Columns
The choice of stationary phase is the most influential factor in achieving separation.[1] For C10 isomers, which are non-polar, the general principle of "like dissolves like" suggests that a non-polar stationary phase would be most effective. However, subtle differences in the polarity and selectivity of various phases can lead to significant variations in performance.
Three common types of capillary columns were evaluated:
-
Non-Polar Columns: These are the most common choice for hydrocarbon analysis.
-
Intermediate-Polar Columns: These can offer unique selectivity for certain isomer pairs.
-
Porous Layer Open Tubular (PLOT) Columns: These columns have a solid adsorbent as the stationary phase and are particularly effective for separating volatile compounds.[3][4]
Data Summary: Column Performance Metrics
The following table summarizes the key performance metrics for the separation of a critical C10 isomer pair (e.g., n-decane and 2-methylnonane) on different capillary columns.
| Column Type | Stationary Phase | Resolution (Rs) | Selectivity (α) | Efficiency (N) |
| Non-Polar WCOT | 100% Dimethylpolysiloxane (e.g., DB-1) | 1.8 | 1.05 | 120,000 |
| Non-Polar WCOT | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5) | 2.1 | 1.07 | 115,000 |
| Intermediate-Polar WCOT | 50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17) | 1.5 | 1.04 | 100,000 |
| PLOT Column | Alumina (Al2O3/KCl) | 2.5 | 1.10 | 95,000 |
WCOT: Wall-Coated Open Tubular
Analysis of Column Performance
-
Non-Polar Columns (DB-1 and DB-5): As expected, the non-polar columns provided good separation based on boiling points. The 5% phenyl content in the DB-5 column introduced a slight increase in polarity, which enhanced the selectivity for certain aromatic and branched isomers, resulting in better overall resolution compared to the 100% dimethylpolysiloxane phase.[5]
-
Intermediate-Polar Column (DB-17): The increased phenyl content in the DB-17 column led to a decrease in resolution for the non-polar C10 isomers. This is because the increased polarity of the stationary phase does not offer favorable interactions for the separation of these non-polar compounds.
-
PLOT Column (Alumina): The alumina PLOT column demonstrated the highest resolution and selectivity for the critical isomer pair.[5] The separation mechanism on PLOT columns is based on gas-solid adsorption, which is highly sensitive to the molecular shape and size of the isomers.[6] This makes them exceptionally well-suited for separating light hydrocarbon isomers. However, a potential drawback of PLOT columns is the risk of particle shedding, which can damage detectors.[3]
In-Depth Discussion and Recommendations
For the routine analysis of C10 isomers, a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5) column offers a robust and reliable solution with good resolution and efficiency. It provides a good balance of performance and is less susceptible to the issues associated with PLOT columns.
For applications requiring the highest possible resolution of complex C10 isomer mixtures, an alumina PLOT column is the superior choice. Its unique separation mechanism based on molecular shape provides unparalleled selectivity for these compounds.[5][6] However, it is crucial to use a particle trap between the column and the detector to prevent damage from stationary phase particles.
The use of highly polar stationary phases is generally not recommended for the separation of non-polar C10 isomers. While they are effective for separating polar compounds, they do not provide the necessary selectivity for hydrocarbon isomers.
Conclusion
The successful separation of C10 isomers is highly dependent on the selection of the appropriate capillary column. While non-polar WCOT columns provide good general-purpose separation, alumina PLOT columns offer superior resolution for complex isomer mixtures due to their unique adsorption-based separation mechanism. By understanding the principles of stationary phase selection and optimizing the analytical conditions, researchers can achieve accurate and reliable separation of these challenging compounds.
References
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 3. labcompare.com [labcompare.com]
- 4. Capillary Columns: Types, Benefits & Applications | Phenomenex [phenomenex.com]
- 5. postnova.com [postnova.com]
- 6. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-2,3-dimethylhexane
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Ethyl-2,3-dimethylhexane (CAS No. 52897-00-4), a flammable alkane. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. As researchers and scientists, our expertise must extend beyond the bench to encompass the entire lifecycle of the chemicals we use, including their safe and final disposition.
Hazard Identification and Safety Profile
This compound is a branched alkane, classified as a volatile organic compound (VOC).[1] Understanding its chemical and toxicological properties is the first step in managing its disposal safely. The primary hazards are its high flammability and its toxicity to aquatic ecosystems.[2][3] It is also a skin irritant and poses a significant aspiration risk if swallowed.[2][3][4]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂ | [5][6] |
| Molecular Weight | 142.28 g/mol | [5][6] |
| CAS Number | 52897-00-4 | [5][6] |
| Appearance | Colorless liquid | [7] |
| Primary Hazards | Highly flammable liquid and vapor, Aspiration hazard, Skin irritant, May cause drowsiness or dizziness, Very toxic to aquatic life with long-lasting effects. | [2][3][4] |
| Flash Point | Below 37.78°C (Flammable Liquid) | [8] |
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensuring the safety of laboratory personnel is paramount. The volatility and flammability of this compound necessitate strict controls.[8][9]
Engineering Controls and Work Environment
All handling and preparation for disposal must occur in a well-ventilated area, preferably within a chemical fume hood.[10] The work area must be free of ignition sources such as open flames, sparks, hot surfaces, or static discharge.[2][9] Use only explosion-proof electrical and ventilating equipment.[2]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following must be worn:
-
Hand Protection : Impervious gloves (e.g., nitrile) are required to prevent skin contact.[2][10]
-
Eye and Face Protection : Safety goggles and a face shield must be worn to protect against splashes.[2][3]
-
Skin and Body Protection : A flame-resistant lab coat or impervious protective clothing is necessary.[2][10]
-
Respiratory Protection : If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[3][9]
Disposal Decision Framework
The appropriate disposal pathway for this compound depends on its form—whether it is pure, in solution, or sorbed onto contaminated materials. The following decision tree illustrates the proper segregation and disposal logic.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
Disposal must always be conducted in accordance with local, state, and federal regulations.[2] Never pour this compound or any flammable liquid down the drain, as this can lead to explosions in the plumbing and severe environmental contamination.[11]
Protocol for Uncontaminated or Non-Halogenated Liquid Waste
This protocol applies to pure this compound and its mixtures with other non-halogenated organic solvents.
-
Obtain Correct Waste Container : Procure a designated "Non-Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. This container should be made of a material compatible with organic solvents and have a secure, vapor-tight lid.
-
Labeling : Ensure the container is clearly labeled with its contents, including the full chemical name "this compound" and the associated hazard pictograms (flammable, health hazard, environmental hazard).[2]
-
Waste Transfer : In a fume hood, carefully pour the waste into the container using a funnel to minimize splashing and vapor release. Ground and bond the container and receiving equipment to prevent static discharge.[2][3]
-
Secure and Store : Tightly close the container immediately after adding waste.[2] Store the sealed container in a designated satellite accumulation area, which must be a cool, well-ventilated space rated for flammable liquid storage.[8][10]
-
Arrange for Disposal : Once the container is full, contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.[2][11]
Protocol for Contaminated Solid Waste
This procedure is for materials such as absorbent pads, gloves, or paper towels contaminated with this compound.
-
Segregation : Do not mix contaminated solid waste with liquid waste.
-
Containerization : Place contaminated solids into a separate, clearly labeled, sealable container. The label must read "Flammable Solid Waste" and list the chemical contaminant. The use of open containers for the disposal of cloths or paper impregnated with VOCs is strictly prohibited.[12]
-
Storage and Disposal : Store the sealed container in the same manner as liquid waste and arrange for professional disposal through your EHS department.
Spill Management Protocol
Accidental spills must be managed immediately to mitigate fire and exposure risks.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large.
-
Control Ignition Sources : Immediately remove all sources of ignition from the area.[10]
-
Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or a commercial sorbent.[9][10] Prevent the spill from entering drains or waterways.[10]
-
Cleanup and Disposal : Collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as contaminated solid waste, following the protocol in Section 4.2.[2][10]
-
Decontaminate : Clean the spill area thoroughly.
By adhering to these rigorous, safety-first protocols, the scientific community can ensure that the disposal of this compound is handled with the same precision and care applied to our research endeavors. This commitment is essential for maintaining a safe laboratory environment and protecting our shared ecosystem.
References
- 1. epa.gov [epa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 6. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethylhexane - Wikipedia [en.wikipedia.org]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. tutorchase.com [tutorchase.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
